Product packaging for Cerium molybdate(Cat. No.:CAS No. 53986-44-0)

Cerium molybdate

Cat. No.: B12645770
CAS No.: 53986-44-0
M. Wt: 616.1 g/mol
InChI Key: ZUCSFDYOMKUZOX-UHFFFAOYSA-N
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Description

Cerium Molybdate (Ce2Mo3O12) is an advanced inorganic material of significant interest to the research community due to its excellent catalytic activity, electrical conductivity, and stable crystal structure. Its unique properties, derived from the mixed valence states of cerium (Ce³⁺ and Ce⁴⁺) and the configuration of molybdate ions, make it a versatile compound for various cutting-edge applications. Key research areas include electrochemical sensing, where it functions as a highly sensitive material for detecting trace-level analytes such as the antibiotic enrofloxacin in food samples and chloramphenicol . In environmental remediation, this compound serves as an efficient photocatalyst for the degradation of organic pollutants under visible light, including pharmaceuticals like diclofenac potassium and chloramphenicol, with studies demonstrating high degradation efficiency . It also acts as a multifunctional nano-additive flame retardant in polymers like ABS, enhancing fire safety by promoting char formation and suppressing smoke, while simultaneously improving the mechanical strength of the composite material . Furthermore, its notable dielectric properties make it a promising candidate for exploration in energy storage devices . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ce2Mo2O9-12 B12645770 Cerium molybdate CAS No. 53986-44-0

Properties

CAS No.

53986-44-0

Molecular Formula

Ce2Mo2O9-12

Molecular Weight

616.1 g/mol

IUPAC Name

cerium(3+);molybdenum;oxygen(2-)

InChI

InChI=1S/2Ce.2Mo.9O/q2*+3;;;9*-2

InChI Key

ZUCSFDYOMKUZOX-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Ce+3].[Ce+3]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Cerium Molybdate Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Abstract

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanoparticles are emerging as materials of significant interest within the scientific community, particularly for their potential applications in drug development and biomedical research. Their unique physicochemical properties, including their catalytic and optical characteristics, make them promising candidates for a range of applications, from drug delivery systems to advanced therapeutic agents. This technical guide provides an in-depth overview of the primary synthesis methods for cerium molybdate nanoparticles, including co-precipitation, hydrothermal, and sol-gel techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge required to produce and evaluate these novel nanomaterials.

Introduction

The field of nanotechnology continues to revolutionize medicine, offering novel solutions for diagnostics, imaging, and therapeutics. Among the vast array of nanomaterials, inorganic nanoparticles, and specifically rare-earth molybdates, have garnered considerable attention. This compound nanoparticles, in particular, are valued for their potential in various applications, including as corrosion inhibitors and in photocatalysis.[1] More recently, their biocompatibility and unique redox properties have opened avenues for their use in the biomedical field.

This guide focuses on the core synthesis methodologies that are pivotal in controlling the size, morphology, and crystalline structure of this compound nanoparticles, all of which are critical parameters that influence their biological activity and efficacy in potential drug delivery and therapeutic applications.

Synthesis Methodologies: A Comparative Overview

The choice of synthesis method is a critical determinant of the final properties of the this compound nanoparticles. The most commonly employed methods are co-precipitation, hydrothermal synthesis, and the sol-gel method. Each of these techniques offers a unique set of advantages and disadvantages, which are summarized in the table below.

Synthesis Method Description Advantages Disadvantages
Co-precipitation Involves the simultaneous precipitation of cerium and molybdate ions from a solution by adding a precipitating agent.Simple, rapid, and cost-effective.Can result in amorphous or poorly crystalline nanoparticles with a broad size distribution.
Hydrothermal A chemical reaction in a sealed, heated aqueous solution above the boiling point of water.Produces highly crystalline and well-defined nanostructures. Allows for control over particle size and morphology.Requires specialized equipment (autoclaves) and longer reaction times.
Sol-Gel Involves the transition of a solution (sol) into a gelatinous network (gel), followed by drying and calcination. A common variation is the EDTA-citrate complexing method.Excellent control over particle size, morphology, and purity. Produces highly homogeneous nanoparticles.Can be a multi-step, time-consuming process.

Experimental Protocols

This section provides detailed, step-by-step protocols for the three primary synthesis methods for this compound nanoparticles.

Co-precipitation Method

This method is valued for its simplicity and scalability.

Materials:

Procedure:

  • Prepare a 0.1 M aqueous solution of cerium(III) nitrate hexahydrate.

  • Prepare a 0.1 M aqueous solution of ammonium molybdate tetrahydrate.

  • Slowly add the ammonium molybdate solution to the cerium nitrate solution under vigorous stirring.

  • Add ammonium hydroxide solution dropwise to the mixture to adjust the pH to a desired level (typically between 7 and 9) to induce precipitation.

  • Continue stirring the resulting suspension for several hours at room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting powder in an oven at a low temperature (e.g., 80 °C) for several hours.

  • For improved crystallinity, the dried powder can be calcined in a furnace at a specific temperature (e.g., 500-800 °C) for a few hours.[1]

Hydrothermal Method

This technique is ideal for producing highly crystalline nanoparticles with controlled morphologies.

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Dissolve stoichiometric amounts of cerium(III) nitrate hexahydrate and ammonium molybdate tetrahydrate in deionized water (and ethanol, if used) in a beaker.[2]

  • Stir the solution for a predetermined time to ensure homogeneity.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 150 °C and 200 °C) for a set duration (e.g., 12-24 hours).[2]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the final this compound nanoparticles in an oven at a low temperature (e.g., 60-80 °C).

Sol-Gel Method (EDTA-Citrate Complexation)

This method offers excellent control over the nanoparticle's physicochemical properties.[1]

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Citric acid

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Dissolve EDTA in deionized water with the aid of ammonium hydroxide to form a clear solution.

  • Add cerium(III) nitrate hexahydrate and ammonium molybdate tetrahydrate to the EDTA solution under constant stirring.

  • Introduce citric acid to the solution, which acts as a complexing agent.

  • Adjust the pH of the solution to approximately 9 using ammonium hydroxide.[1]

  • Heat the solution at around 80-90 °C with continuous stirring until a viscous gel is formed.[1]

  • Dry the gel in an oven at a temperature of about 120 °C to obtain a precursor powder.

  • Grind the precursor powder and calcine it in a furnace at a specific temperature (e.g., 500-800 °C) for several hours to obtain the final this compound nanoparticles.[1]

Quantitative Data on Synthesis Parameters and Nanoparticle Properties

The following tables summarize key quantitative data from various studies on the synthesis of this compound nanoparticles.

Table 1: Influence of Synthesis Parameters on Nanoparticle Properties (EDTA-Citrate Sol-Gel Method) [1][3]

Calcination Temperature (°C)Crystalline PhaseAverage Particle Size (nm)Optical Band Gap (eV)
500Tetragonal159.512.26
600Monoclinic169.752.43
800Monoclinic with CeO₂ impurities189.012.34

Table 2: Atomic Composition by EDS Analysis (EDTA-Citrate Sol-Gel Method) [1][3]

Calcination Temperature (°C)Atomic % of CeAtomic % of Mo
45038.261.8
50039.160.9
60040.559.5
80042.357.7
Theoretical40.060.0

Visualization of Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of this compound nanoparticles.

CoPrecipitation_Workflow cluster_solution Solution Preparation cluster_reaction Precipitation cluster_processing Post-Processing Ce_precursor Ce(NO₃)₃ Solution Mixing Mixing Ce_precursor->Mixing Mo_precursor (NH₄)₆Mo₇O₂₄ Solution Mo_precursor->Mixing Precipitation Add NH₄OH (pH adjustment) Mixing->Precipitation Stirring Stirring Precipitation->Stirring Washing Washing (Water & Ethanol) Stirring->Washing Drying Drying (80°C) Washing->Drying Calcination Calcination (500-800°C) Drying->Calcination Final_Product Ce₂(MoO₄)₃ Nanoparticles Calcination->Final_Product

Caption: Co-precipitation synthesis workflow for this compound nanoparticles.

Hydrothermal_Workflow cluster_solution Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Post-Processing Precursors Dissolve Ce & Mo Precursors Autoclave Transfer to Autoclave Precursors->Autoclave Heating Heating (150-200°C) Autoclave->Heating Cooling Cooling Heating->Cooling Washing Washing (Water & Ethanol) Cooling->Washing Drying Drying (60-80°C) Washing->Drying Final_Product Ce₂(MoO₄)₃ Nanoparticles Drying->Final_Product

Caption: Hydrothermal synthesis workflow for this compound nanoparticles.

SolGel_Workflow cluster_solution Solution & Gel Formation cluster_processing Post-Processing Complexation EDTA-Citrate Complexation of Ce & Mo ions Gelation Heating to form Gel Complexation->Gelation Drying Drying (120°C) Gelation->Drying Calcination Calcination (500-800°C) Drying->Calcination Final_Product Ce₂(MoO₄)₃ Nanoparticles Calcination->Final_Product

Caption: Sol-Gel (EDTA-Citrate) synthesis workflow for this compound nanoparticles.

Biomedical Applications of Cerium-Based Nanoparticles

While research on the specific biomedical applications of this compound nanoparticles is still in its early stages, the broader family of cerium-based nanoparticles, particularly cerium oxide (CeO₂), has shown significant promise in various therapeutic and diagnostic areas. These findings provide a strong rationale for the further investigation of this compound nanoparticles in similar applications.

Drug Delivery

The high surface area-to-volume ratio of nanoparticles makes them excellent candidates for drug delivery vehicles. Cerium oxide nanoparticles have been explored as carriers for anticancer drugs, demonstrating the potential for targeted delivery and enhanced therapeutic efficacy.[4][5] The surface of this compound nanoparticles could potentially be functionalized to attach specific drug molecules for targeted delivery to cancer cells or other diseased tissues.

Anticancer Therapy

Cerium oxide nanoparticles have been shown to exhibit selective toxicity towards cancer cells while having minimal effects on healthy cells.[4][6][7] This is attributed to their ability to induce oxidative stress within the acidic tumor microenvironment.[6] Molybdenum-based nanoparticles have also demonstrated anticancer activity by inducing apoptosis in cancer cells.[8] The combination of cerium and molybdenum in a single nanoparticle system could therefore offer a synergistic anticancer effect.

Bioimaging

Rare-earth-doped nanoparticles are known for their unique optical properties, making them suitable for bioimaging applications. Co-doped cerium oxide nanoparticles have demonstrated strong upconversion properties, enabling their use as contrast agents for in vitro and in vivo imaging.[9] This suggests that this compound nanoparticles could also be engineered for use in advanced bioimaging techniques.

Photodynamic Therapy

Cerium-based nanoparticles are being investigated as novel photosensitizers for photodynamic therapy (PDT), a cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that kill cancer cells.[10] The unique electronic structure of cerium could potentially be harnessed in this compound nanoparticles for enhanced PDT efficacy.

Conclusion

The synthesis of this compound nanoparticles with controlled physicochemical properties is achievable through various methods, with co-precipitation, hydrothermal, and sol-gel techniques being the most prominent. The choice of synthesis route significantly impacts the resulting nanoparticle characteristics, which in turn will dictate their suitability for specific biomedical applications. While the direct exploration of this compound nanoparticles in drug development is an emerging field, the promising results from related cerium- and molybdenum-based nanomaterials provide a strong impetus for further research. This guide offers a comprehensive technical foundation for researchers to advance the synthesis and application of these promising nanoparticles in the fight against disease.

References

A-Technical-Guide-to-the-Crystal-Structure-Analysis-of-Cerium-Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is a functional inorganic material recognized for its diverse applications stemming from its unique electronic and structural properties. The performance of cerium molybdate in areas such as catalysis and photoluminescence is intrinsically linked to its crystal structure. This material predominantly exists in two polymorphic forms: a tetragonal scheelite-type structure and a monoclinic defect scheelite structure. The synthesis conditions, particularly temperature, play a crucial role in determining the resulting crystalline phase. This technical guide provides an in-depth overview of the crystal structures of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key structural parameters. The focus is on the application of powder X-ray diffraction (PXRD) coupled with Rietveld refinement as the primary tool for comprehensive structural elucidation.

Introduction to this compound Crystal Structures

This compound, Ce₂(MoO₄)₃, is known to crystallize in several forms, with the most common being tetragonal and monoclinic polymorphs. The synthesis method and thermal treatment conditions are critical factors that dictate which phase is formed.[1][2]

  • Tetragonal Phase: This phase typically possesses a scheelite-type crystal structure belonging to the I4₁/a space group.[3] It is often observed in samples prepared by methods like microwave-assisted hydrothermal synthesis or by calcining precursors at moderate temperatures, for instance, around 500 °C.[3] In this structure, the trivalent Ce³⁺ cations' placement produces a defect structure containing cation vacancies to maintain electro-neutrality.[3]

  • Monoclinic Phase: At higher calcination temperatures (e.g., 600 °C and above), this compound tends to adopt a more stable monoclinic structure.[4] This structure is a superstructure of the scheelite lattice, often described by the space group C2/c .[4] This phase is considered the thermodynamically stable form under many standard synthesis conditions.

At calcination temperatures exceeding 800 °C, the oxidation of cerium from Ce³⁺ to Ce⁴⁺ can lead to the formation of secondary cerium oxide phases, such as Ce₁₁O₂₀ and Ce₇O₁₂, alongside the monoclinic this compound.[2]

Quantitative Structural Data

The precise structural parameters of this compound phases are determined through the Rietveld refinement of powder X-ray diffraction data.[2][5] This method involves a least-squares fitting of a calculated diffraction pattern to the experimental data, allowing for the accurate determination of lattice parameters, cell volume, and crystallite size.[5]

Below is a summary of representative crystallographic data for the tetragonal and monoclinic phases of Ce₂(MoO₄)₃ synthesized via the EDTA-citrate method followed by calcination at different temperatures.[4]

ParameterTetragonal Phase (Calcined at 500 °C)Monoclinic Phase (Calcined at 600 °C)Monoclinic Phase (Calcined at 800 °C)
Crystal System TetragonalMonoclinicMonoclinic
Space Group I4₁/aC2/cC2/c
Lattice Parameter a (Å) 5.3216.9016.90
Lattice Parameter b (Å) 5.3211.8611.85
Lattice Parameter c (Å) 11.8515.9915.98
Angle β (°) a 90108.71108.70
**Unit Cell Volume (ų) **335.783037.103033.40
Avg. Crystallite Size (Å) 1467.431798.1918526.18
a: For tetragonal and cubic systems, α = β = γ = 90°. For the monoclinic system, α = γ = 90°, while β is variable.[6][7]

Experimental Methodologies

Synthesis Protocol: EDTA-Citrate Complexation Method

This method is a versatile technique for producing homogeneous, crystalline this compound nanoparticles.[1][8][9]

Materials and Reagents:

  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Citric acid (C₆H₈O₇)

  • Ammonium hydroxide (B78521) (NH₄OH) solution

  • Deionized water

Procedure:

  • Chelation of EDTA: Dissolve a specific amount of EDTA in ammonium hydroxide solution (e.g., a 1g:10mL ratio) with constant stirring at a controlled temperature of 40 °C to form a clear solution.[10]

  • Addition of Metal Precursors: To the EDTA solution, add stoichiometric amounts of Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O while maintaining stirring and the 40 °C temperature.[4]

  • Addition of Citric Acid: Add citric acid to the solution. Citric acid acts as a secondary complexing agent.[8][10]

  • Gel Formation: Increase the solution temperature to 80 °C and continue stirring until a viscous, homogeneous organometallic gel is formed.[10] The pH of the solution is adjusted and maintained at approximately 9 using ammonium hydroxide to facilitate gelation.[1][2]

  • Pre-calcination: Dry the gel in an oven at 230 °C. This step removes residual water and initiates the decomposition of the organic complexes, yielding a precursor powder.[1][2]

  • Calcination: Calcine the precursor powder in a muffle furnace for 3 hours at a desired temperature (e.g., 500 °C for the tetragonal phase, 600 °C for the monoclinic phase) with a controlled heating rate (e.g., 5 °C/min).[2][4] This final heating step crystallizes the this compound.

Crystal Structure Analysis: Powder X-ray Diffraction and Rietveld Refinement

PXRD is the definitive technique for phase identification and structural characterization of crystalline materials.[3] Rietveld refinement of the collected data provides detailed quantitative structural information.[5]

Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is typically used.[3]

Data Collection:

  • Prepare a powder sample by gently grinding the calcined this compound to ensure random crystallite orientation.

  • Mount the powder onto a sample holder.

  • Collect the diffraction pattern over a 2θ range, for example, from 10° to 80°, with a small step size (e.g., 0.01-0.02°/s).[3] It is crucial to ensure good counting statistics, especially at higher angles where intensity is lower.[11]

Rietveld Refinement Protocol:

  • Software: Utilize specialized software for Rietveld analysis (e.g., GSAS, MAUD, FullProf).[3]

  • Initial Model: Start with an appropriate crystal structure model for this compound (e.g., from the Inorganic Crystal Structure Database (ICSD) or published literature).[3] This includes the space group, approximate lattice parameters, and atomic positions.

  • Refinement Steps: The refinement is an iterative, least-squares process.[5] A typical refinement strategy proceeds as follows: a. Scale Factor and Background: First, refine the overall scale factor and the parameters describing the background of the diffraction pattern. b. Lattice Parameters and Zero-Shift: Refine the unit cell parameters (a, b, c, β) and the instrument's zero-shift error. c. Peak Profile Parameters: Refine the parameters that define the shape and width of the diffraction peaks (e.g., U, V, W Caglioti parameters). An accurate description of the peak shapes is critical for a successful refinement.[11] d. Atomic Parameters: Once the instrumental and profile parameters are stable, refine the structural parameters, such as atomic coordinates and isotropic/anisotropic displacement parameters (thermal parameters).

  • Goodness-of-Fit: Assess the quality of the refinement using reliability factors (R-values) and the goodness-of-fit indicator (χ² or S). A good refinement is indicated by low R-values and a χ² value close to 1.[4]

Visualized Workflows and Relationships

Diagrams created with Graphviz are provided below to illustrate the experimental workflow and the logical relationship between synthesis temperature and the resulting crystal phase of this compound.

G Experimental Workflow for this compound Analysis cluster_synthesis Synthesis Stage cluster_analysis Characterization Stage s1 Precursor Mixing (Ce/Mo Salts, EDTA, Citric Acid) s2 Gel Formation (pH 9, 80°C) s1->s2 s3 Pre-calcination (230°C) s2->s3 s4 Calcination (500-800°C) s3->s4 a1 Powder Sample s4->a1 Yields a2 PXRD Data Collection a1->a2 a5 Morphological Analysis (SEM/TEM) a1->a5 a3 Rietveld Refinement a2->a3 a4 Structural Data (Lattice, Phase, etc.) a3->a4

Caption: Experimental workflow from synthesis to structural characterization.

G Influence of Calcination Temperature on Crystal Phase T1 < 500°C P1 Amorphous or Poorly Crystalline T1->P1 Leads to T2 ~ 500°C P2 Tetragonal Phase (I4₁/a) T2->P2 Favors T3 600 - 800°C P3 Monoclinic Phase (C2/c) T3->P3 Favors T4 > 800°C P4 Monoclinic Phase + Cerium Oxides (CeO₂) T4->P4 Leads to

Caption: Relationship between synthesis temperature and resulting phase.

Conclusion

The crystal structure of this compound is highly dependent on the synthesis conditions, with temperature being a primary determinant of the resulting polymorph.[1] Lower calcination temperatures (~500 °C) typically yield a tetragonal scheelite-type structure, while higher temperatures (600-800 °C) favor the formation of a more stable monoclinic phase.[4] A comprehensive analysis, centered on powder X-ray diffraction and subsequent Rietveld refinement, is essential for accurately identifying the crystalline phase and determining precise structural parameters such as space group, lattice constants, and crystallite size. The detailed protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of this compound and related materials, enabling a deeper understanding of its structure-property relationships for advanced applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is an inorganic compound that has garnered significant attention in various scientific and industrial fields.[1] Its unique electronic and crystal structure imparts a range of functional properties, making it a material of interest for applications in catalysis, photocatalysis, corrosion inhibition, and as an inorganic pigment.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of cerium molybdate, detailed experimental protocols for its synthesis and characterization, and a visualization of its catalytic mechanisms.

Physical Properties

This compound is typically a yellow, crystalline solid.[2] Its physical properties are intrinsically linked to its crystal structure, which can exist in different polymorphic forms, primarily monoclinic and tetragonal phases.[1][3] The specific synthesis conditions often dictate the resulting crystal structure and morphology.

Quantitative Physical Data
PropertyValueNotes
Molecular Formula Ce₂(MoO₄)₃
Molecular Weight 760.05 g/mol [4]
Appearance Yellow powder[2]
Melting Point 973 °C
Density Bulk Density (loose): 45.8 lb/cu ftBulk Density (tapped): 75.4 lb/cu ft[2]
Solubility Insoluble in water
Crystal System Monoclinic, TetragonalCan be synthesized in either form depending on the method.[1][3]
Space Group Monoclinic: C2/cTetragonal: I4₁/a[1][3]
Band Gap Energy 2.26 - 2.43 eVVaries with crystal structure and synthesis temperature.[3]

Crystal Structure

This compound predominantly crystallizes in two main forms: a low-temperature tetragonal phase and a high-temperature monoclinic phase. The transition between these phases is influenced by the synthesis temperature and method.

Crystallographic Data
PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Cell Volume (ų)Reference
Tetragonal TetragonalI4₁/a5.34135.341311.666-332.6[5]
Monoclinic MonoclinicC2/c16.876211.840215.9742108.6793023.79[3]

Chemical Properties and Catalytic Activity

This compound exhibits notable chemical stability and is relatively resistant to heat.[1] Its catalytic and photocatalytic activities are among its most significant properties, stemming from its electronic structure and the redox potential of the Ce³⁺/Ce⁴⁺ couple.

Photocatalysis

This compound is an effective photocatalyst for the degradation of organic pollutants under UV and visible light irradiation.[6] The mechanism involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce highly reactive oxygen species (ROS) that mineralize the organic molecules.

Catalysis

In heterogeneous catalysis, this compound is known to be active in selective oxidation reactions. The catalytic cycle is often described by the Mars-van Krevelen mechanism, where the lattice oxygen from the catalyst participates in the oxidation of the substrate. The resulting oxygen vacancy is then replenished by gas-phase oxygen.[7][8] The redox couple of cerium (Ce³⁺ ↔ Ce⁴⁺) plays a crucial role in facilitating the transfer of lattice oxygen.[7]

Experimental Protocols

Synthesis of this compound Nanoparticles via EDTA-Citrate Complexing Method

This method allows for the synthesis of well-crystallized this compound nanoparticles at relatively low temperatures.[4]

Materials:

Procedure:

  • Dissolve EDTA in a 1:10 ratio (g:mL) of ammonium hydroxide under stirring at 40 °C.

  • Add stoichiometric amounts of Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O to the solution while maintaining the temperature and stirring.

  • Add citric acid to the solution and increase the temperature to 80 °C.

  • Adjust the pH of the solution to 9 using ammonium hydroxide to form an organometallic gel.

  • Dry the gel at 100 °C to obtain a precursor powder.

  • Calcine the precursor powder in a furnace at a desired temperature (e.g., 500-800 °C) for 3 hours with a heating rate of 5 °C/min to obtain the final this compound nanoparticles.

Synthesis of this compound via Co-precipitation

This is a straightforward method for synthesizing this compound at room temperature.[9]

Materials:

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

  • Deionized water

  • Ammonium hydroxide (for pH adjustment)

Procedure:

  • Prepare separate aqueous solutions of Ce(NO₃)₃·6H₂O and Na₂MoO₄·2H₂O.

  • Slowly add the sodium molybdate solution to the cerium nitrate solution under vigorous stirring.

  • Adjust the pH of the resulting mixture to a desired value (e.g., 7) by adding ammonium hydroxide dropwise.[5]

  • A yellow precipitate of this compound will form.

  • Continue stirring for a few hours to ensure complete reaction.

  • Filter the precipitate, wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in an oven at a suitable temperature (e.g., 80-100 °C).

Hydrothermal Synthesis of this compound

The hydrothermal method allows for the synthesis of crystalline this compound at elevated temperatures and pressures.[10]

Materials:

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

  • Deionized water

Procedure:

  • Dissolve stoichiometric amounts of Ce(NO₃)₃·6H₂O and Na₂MoO₄·2H₂O in deionized water.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a certain duration (e.g., 6-48 hours).[5]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration, wash it thoroughly with deionized water and ethanol.

  • Dry the final product in an oven.

Characterization Techniques

A variety of analytical techniques are employed to characterize the physical and chemical properties of this compound.

Spectroscopic Analysis
TechniqueTypical Findings
FT-IR Spectroscopy The presence of Mo-O and Ce-O bonds is confirmed by characteristic absorption bands. Bands around 800-950 cm⁻¹ are typically assigned to the stretching vibrations of the MoO₄²⁻ tetrahedra.[11]
Raman Spectroscopy Provides information on the crystalline structure and vibrational modes. Strong bands in the 800-900 cm⁻¹ region are characteristic of the symmetric stretching of the Mo-O bond in the MoO₄ tetrahedra.[2]
UV-Vis Spectroscopy Used to determine the optical band gap of the material. This compound typically shows strong absorption in the UV region with a sharp absorption edge.[3]
Thermal Analysis
TechniqueTypical Findings
Thermogravimetric Analysis (TGA) Reveals the thermal stability and decomposition behavior. For precursors, TGA shows weight loss steps corresponding to the removal of water and organic components.[1]
Differential Scanning Calorimetry (DSC) Identifies phase transitions and crystallization temperatures. Exothermic peaks can indicate the crystallization of this compound from its precursor.[1]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis Methods cluster_characterization Characterization Co-precipitation Co-precipitation This compound Powder This compound Powder Co-precipitation->this compound Powder Hydrothermal Hydrothermal Hydrothermal->this compound Powder EDTA-Citrate EDTA-Citrate EDTA-Citrate->this compound Powder XRD XRD (Crystal Structure) FT-IR FT-IR (Chemical Bonds) Raman Raman (Vibrational Modes) UV-Vis UV-Vis (Optical Properties) TGA/DSC TGA/DSC (Thermal Stability) SEM SEM (Morphology) This compound Powder->XRD This compound Powder->FT-IR This compound Powder->Raman This compound Powder->UV-Vis This compound Powder->TGA/DSC This compound Powder->SEM photocatalysis_mechanism cluster_catalyst This compound (Ce₂(MoO₄)₃) VB Valence Band (VB) CB Conductance Band (CB) h⁺ h⁺ VB->h⁺ e⁻ e⁻ CB->e⁻ Light (hν) Light (hν) Light (hν)->VB excites electron Organic Pollutant Organic Pollutant Degradation Products Degradation Products Organic Pollutant->Degradation Products O₂ O₂ e⁻->O₂ reduction H₂O H₂O h⁺->H₂O oxidation O₂⁻• •O₂⁻ O₂->O₂⁻• O₂⁻•->Organic Pollutant attacks OH• •OH H₂O->OH• OH•->Organic Pollutant attacks mars_van_krevelen Catalyst_Ox Ce₂(MoO₄)₃ (Oxidized Catalyst) Catalyst_Red Ce₂(MoO₄)₃-δ (Reduced Catalyst + Oxygen Vacancy) Catalyst_Ox->Catalyst_Red 1. Substrate Adsorption & Oxidation Catalyst_Red->Catalyst_Ox 3. Catalyst Re-oxidation Product Product (RO) Catalyst_Red->Product 2. Product Desorption Substrate Substrate (R) Substrate->Catalyst_Ox Oxygen 1/2 O₂ Oxygen->Catalyst_Red

References

A Technical Guide to the Photoluminescent Properties of Cerium Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photoluminescent (PL) properties of cerium molybdate (B1676688) (Ce₂(MoO₄)₃), a material of growing interest in various scientific fields, including biomedical applications. This document details the synthesis, characterization, and the fundamental mechanisms governing its luminescence, with a focus on experimental methodologies and data presentation for research and development purposes.

Core Photoluminescent Properties

Cerium molybdate typically exhibits a broad-band blue emission, which is highly sensitive to its crystalline structure, morphology, and the presence of defects.[1][2][3][4] The luminescence is generally attributed to charge transfer transitions within the molybdate ([MoO₄]²⁻) complex, influenced by the electronic structure of cerium and the local crystal field.[1][5]

Excitation and Emission Spectra

This compound nanocrystals synthesized via the microwave-hydrothermal/solvothermal method have been reported to exhibit a distinct blue emission peak at approximately 488 nm.[1] The excitation for this emission is typically in the ultraviolet region. The exact peak positions and spectral shapes are highly dependent on the synthesis conditions, particle size, and the presence of dopants.

Factors Influencing Photoluminescence

Several factors have been identified to significantly impact the photoluminescent properties of this compound:

  • Synthesis Method: Different synthesis routes, such as co-precipitation, hydrothermal, sol-gel, and combustion methods, result in variations in crystallinity, particle size, and morphology, all of which affect the PL intensity and emission characteristics.[3][6]

  • Intrinsic Defects: The photoluminescence of this compound is strongly linked to the presence of intrinsic defects, such as oxygen vacancies and distortions in the [MoO₄] and [CeO₈] clusters.[1][3] An increase in these defects, for instance through longer microwave-assisted hydrothermal treatment, has been shown to enhance the PL emission.[1][3]

  • Doping: The introduction of other elements can significantly alter the photoluminescent properties. For example, doping with antimony (Sb) has been shown to decrease the band gap of this compound and suppress the recombination of charge carriers, which in turn enhances its photocatalytic activity.[7] Terbium (Tb³⁺) doping can introduce new emission peaks characteristic of the dopant ion.[8][9]

  • Solvent: The choice of solvent during synthesis (e.g., deionized water, polyethylene (B3416737) glycol, ethylene (B1197577) glycol) can influence the morphology of the resulting nanocrystals and consequently their photoluminescent properties.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's optical properties. It is important to note that specific values for quantum yield and luminescence lifetime for undoped this compound are not widely reported in the literature.

PropertyValue(s)Synthesis Method/ConditionsReference
Emission Peak 488 nmMicrowave-hydrothermal/solvothermal[1]
Optical Band Gap 2.26 eV, 2.34 eV, 2.43 eVEDTA-citrate complexation, calcined at 500-800°C[7]
2.30 eVMicrowave-hydrothermal/solvothermal (in DI water and PEG)[1]
2.80 eVMicrowave-hydrothermal/solvothermal (in EG)[1]
Decreases from 3.35 eV to 2.79 eVCo-precipitation with increasing Sb-doping[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of photoluminescent this compound are crucial for reproducible research. Below are representative protocols derived from the literature.

Synthesis of this compound Nanocrystals via Microwave-Assisted Hydrothermal (MAH) Method

This method combines co-precipitation with a subsequent hydrothermal treatment under microwave irradiation.[1][3][4]

Materials:

  • Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized (DI) water, Polyethylene glycol (PEG), or Ethylene glycol (EG) as solvent

Procedure:

  • Prepare a solution of Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O in the chosen solvent with a Ce³⁺ to Mo⁶⁺ molar ratio of 2:3.

  • Adjust the pH of the solution to a desired value (e.g., 7.0 or 10.0) by adding a 1 mol·L⁻¹ NaOH solution.

  • Transfer the resulting solution to a Teflon-lined autoclave.

  • Place the autoclave in a microwave-hydrothermal system and process at a specific power (e.g., 270 W) and temperature (e.g., 150 °C) for a designated time (e.g., 15, 30, or 60 minutes).[1][3]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in an oven at a specified temperature (e.g., 60-80 °C) for several hours.

experimental_workflow_MAH cluster_solution_prep Solution Preparation cluster_hydrothermal Microwave-Assisted Hydrothermal cluster_product_collection Product Collection precursors Dissolve Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O ph_adjust Adjust pH with NaOH precursors->ph_adjust mah MAH Treatment (e.g., 150°C, 270W) ph_adjust->mah Transfer to Autoclave cool Cool to Room Temp. mah->cool centrifuge Centrifuge and Wash cool->centrifuge dry Dry in Oven centrifuge->dry final_product final_product dry->final_product Final Ce₂(MoO₄)₃ Powder photoluminescence_mechanism cluster_excitation Excitation cluster_relaxation Relaxation & Emission cluster_pathways Possible Pathways cluster_emission Emission UV UV Photon (hν) GS Ground State [MoO₄]²⁻ (O 2p) ES Excited State [MoO₄]²⁻* (Mo 4d) UV->ES GS->ES LMCT ES->GS Non-radiative Relaxation ET_Ce Energy Transfer to Ce³⁺ ES->ET_Ce Defect_Trap Trapping by Defects (Oxygen Vacancies) ES->Defect_Trap Blue_Emission Blue Light Emission (~488 nm) ET_Ce->Blue_Emission Radiative Recombination Defect_Trap->Blue_Emission Radiative Recombination

References

A Comprehensive Technical Guide to the Optical and Microstructural Properties of Cerium Molybdate Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and fundamental properties of cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanocrystals. Hailed for their promising photoluminescent, catalytic, and sensing capabilities, these nanomaterials are the subject of extensive research. This document provides a consolidated overview of their optical and microstructural characteristics, with a focus on presenting clear, comparative data and detailed experimental methodologies.

Microstructural Properties of Cerium Molybdate Nanocrystals

The microstructure of this compound nanocrystals is highly dependent on the synthesis method employed, which influences their crystalline phase, size, and morphology. These characteristics, in turn, dictate the material's physical and chemical properties.

Crystalline Structure

This compound nanocrystals predominantly crystallize in two main phases: a scheelite-type tetragonal structure and a monoclinic structure.[1] The final crystalline phase is often influenced by the synthesis conditions, such as temperature and the presence of complexing agents.[1][2] X-ray diffraction (XRD) is the primary technique used to identify the crystal structure and phase purity of the synthesized nanocrystals.

The following table summarizes the crystallographic data for this compound nanocrystals obtained through different synthesis routes.

Synthesis MethodCrystal SystemSpace GroupLattice Parameters (a, b, c in Å; α, β, γ in °)Crystallite Size (nm)Reference
Co-precipitation + Microwave-Assisted Hydrothermal (MAH)TetragonalI4₁/aa = 5.34, c = 11.88 (for 60 min MAH)40 - 60
EDTA-Citrate Complexation (Calcined at 600 °C)Monoclinic--~170[1][3]
EDTA-Citrate Complexation (Calcined at 500 °C)Tetragonal--~160[1][3]

Note: Detailed lattice parameters for the monoclinic and some tetragonal phases were not fully available in the provided search results.

Morphology and Size

The morphology of this compound nanocrystals can be tailored by adjusting synthesis parameters. Techniques like Field Emission Scanning Electron Microscopy (FEG-SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the shape and size of these nanomaterials.

Microwave-assisted hydrothermal treatment of co-precipitated this compound has been shown to produce nanocrystals with nanoplate and polyhedron-like morphologies. In contrast, the EDTA-citrate complexation method tends to yield agglomerates of irregularly shaped particles. The size of the nanocrystals is also significantly affected by the synthesis conditions, particularly the duration and temperature of thermal treatment.

Synthesis MethodMorphologyParticle Size (nm)Reference
Co-precipitation + Microwave-Assisted Hydrothermal (MAH)Nanoplates and Polyhedrons-
EDTA-Citrate Complexation (Calcined at 450 °C)Agglomerates of irregular particles~328.57
EDTA-Citrate Complexation (Calcined at 500 °C)Agglomerates of irregular particles~159.51[3]
EDTA-Citrate Complexation (Calcined at 600 °C)Agglomerates of irregular particles~169.75[3]
EDTA-Citrate Complexation (Calcined at 800 °C)Agglomerates of irregular particles~189.01[3]

Optical Properties of this compound Nanocrystals

The optical properties of this compound nanocrystals, particularly their photoluminescence and optical band gap, are key to their application in areas such as bio-sensing and photocatalysis.

Photoluminescence

This compound nanocrystals exhibit photoluminescent properties, with emission characteristics that are sensitive to their microstructure. An enhancement in photoluminescence emission has been observed with increased microwave-assisted hydrothermal treatment time, which is attributed to an increase in intrinsic defects within the crystal structure. The emission is often a broad band in the blue region of the spectrum, associated with oxygen vacancies and defects in the [MoO₄] and/or [CeO₈] clusters.[4]

Synthesis MethodExcitation Wavelength (nm)Emission Peak(s) (nm)ObservationsReference
Co-precipitation + Microwave-Assisted Hydrothermal (MAH)355Broadband BlueEmission intensity increases with longer MAH time (15 min to 60 min).
Optical Band Gap

The optical band gap (E_g) is a critical parameter that determines the electronic and optical properties of a semiconductor material. For this compound nanocrystals, the band gap is typically in the visible range, classifying them as semiconductors.[1] The band gap can be determined from UV-Vis spectroscopy data using the Tauc plot method.

The calcination temperature in the EDTA-citrate method has been shown to influence the optical band gap of the resulting this compound nanoparticles.

Synthesis MethodOptical Band Gap (eV)Reference
EDTA-Citrate Complexation (Calcined at 500 °C)2.26[1]
EDTA-Citrate Complexation (Calcined at 600 °C)2.43[1]
EDTA-Citrate Complexation (Calcined at 800 °C)2.34[1]
Co-precipitation + Microwave-Assisted Hydrothermal-[4]

Note: The optical band gap for the samples synthesized via co-precipitation followed by MAH was reported to remain unchanged with MAH time, though the specific value was not provided in the search results.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound nanocrystals. This section outlines the key experimental procedures cited in the literature.

Synthesis Methodologies

This method involves the initial precipitation of this compound followed by a rapid hydrothermal treatment using microwave irradiation.

Synthesis_Coprecipitation_MAH cluster_synthesis Synthesis Workflow Precursors Ce(NO₃)₃·6H₂O + (NH₄)₆Mo₇O₂₄·4H₂O Mixing Aqueous Mixing Precursors->Mixing Precipitation Co-precipitation Mixing->Precipitation Washing Washing with Water & Ethanol Precipitation->Washing Drying Drying at 100°C Washing->Drying MAH Microwave-Assisted Hydrothermal (MAH) 150°C for 15, 30, or 60 min Drying->MAH FinalProduct Ce₂(MoO₄)₃ Nanocrystals MAH->FinalProduct

Caption: Workflow for the synthesis of this compound nanocrystals via co-precipitation and MAH.

Protocol:

  • Aqueous solutions of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) are mixed.[4]

  • The resulting precipitate is collected and washed multiple times with distilled water and ethanol.[4]

  • The washed powder is dried in an oven at 100°C for 24 hours.[4]

  • The dried powder is then subjected to microwave-assisted hydrothermal treatment in a Teflon autoclave at 150°C for varying durations (e.g., 15, 30, and 60 minutes).[2][4]

This sol-gel based method utilizes chelating agents to control the formation of the nanocrystals.

Synthesis_EDTA_Citrate cluster_synthesis Synthesis Workflow Precursors Ce(NO₃)₃·6H₂O + (NH₄)₆Mo₇O₂₄·4H₂O Chelation Add EDTA & Citric Acid Adjust pH to 9 Precursors->Chelation Gelation Heating to form Organometallic Gel Chelation->Gelation PrecursorPowder Heating at 230°C Gelation->PrecursorPowder Calcination Calcination at 450-800°C for 3h PrecursorPowder->Calcination FinalProduct Ce₂(MoO₄)₃ Nanoparticles Calcination->FinalProduct

Caption: Workflow for the EDTA-citrate synthesis of this compound nanoparticles.

Protocol:

  • EDTA is dissolved in ammonium hydroxide.

  • Cerium(III) nitrate hexahydrate and ammonium molybdate tetrahydrate are added to the solution.[3]

  • Citric acid is added, and the pH is adjusted to 9 to form an organometallic gel.[1][5]

  • The gel is heated to 230°C to obtain a precursor powder.[1][5]

  • The precursor powder is then calcined at temperatures ranging from 450°C to 800°C for 3 hours.[1][5]

Characterization Methodologies

The following diagram illustrates a typical workflow for the characterization of synthesized this compound nanocrystals.

Characterization_Workflow cluster_characterization Characterization Workflow cluster_structural Microstructural Analysis cluster_optical Optical Analysis Sample Synthesized Ce₂(MoO₄)₃ Nanocrystals XRD X-Ray Diffraction (XRD) Sample->XRD Phase & Size SEM Scanning Electron Microscopy (SEM) Sample->SEM Morphology TEM Transmission Electron Microscopy (TEM) Sample->TEM Morphology & d-spacing UVVis UV-Vis Spectroscopy Sample->UVVis Band Gap PL Photoluminescence (PL) Spectroscopy Sample->PL Emission Properties

Caption: General characterization workflow for this compound nanocrystals.

  • Purpose: To determine the crystal phase, lattice parameters, and average crystallite size.

  • Procedure: A powdered sample is scanned over a 2θ range (e.g., 10° to 80°) using a diffractometer with Cu-Kα radiation.[4] The resulting diffraction pattern is then compared to standard diffraction data (e.g., from the Inorganic Crystal Structure Database - ICSD) for phase identification. Rietveld refinement can be used for detailed structural analysis.[2]

  • Purpose: To investigate the morphology, particle size, and crystalline nature of the nanocrystals.

  • Procedure:

    • SEM: A small amount of the nanocrystal powder is mounted on a sample holder and coated with a conductive material (e.g., gold) to prevent charging. The sample is then imaged using a scanning electron microscope.

    • TEM: The nanocrystals are dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid (e.g., carbon-coated copper grid). After the solvent evaporates, the grid is placed in the TEM for imaging. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.[1]

  • Purpose: To determine the optical band gap of the material.

  • Procedure: The diffuse reflectance spectrum of the powder sample is measured using a UV-Vis spectrophotometer. The reflectance data is then converted to absorbance using the Kubelka-Munk function.[4] The optical band gap is estimated by plotting (αhν)ⁿ versus hν (a Tauc plot), where α is the absorption coefficient, hν is the photon energy, and n depends on the nature of the electronic transition.

  • Purpose: To study the emission properties of the nanocrystals.

  • Procedure: The sample is excited with a monochromatic light source (e.g., a laser with a specific wavelength like 355 nm).[1] The emitted light is collected and analyzed by a spectrometer to obtain the photoluminescence spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the microstructural and optical properties of this compound nanocrystals. The synthesis method plays a pivotal role in determining the final characteristics of these nanomaterials. The provided tables offer a clear comparison of key quantitative data from different studies, while the detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field. The unique properties of this compound nanocrystals make them a compelling subject for further investigation, particularly for applications in advanced materials science and drug development.

References

An In-depth Technical Guide on the Thermodynamic Properties of Cerium Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cerium molybdate (B1676688), with a primary focus on cerium(III) molybdate (Ce₂(MoO₄)₃). The information presented herein is crucial for understanding the stability, reactivity, and potential applications of this material in various scientific and industrial fields, including its relevance as a component in nuclear waste glasses and its emerging use in catalysis and sensor technology. This document summarizes key quantitative data, details experimental methodologies for thermodynamic measurements, and provides visualizations of the experimental workflows.

Thermodynamic Properties of Cerium(III) Molybdate (Ce₂(MoO₄)₃)

Cerium(III) molybdate is a yellow inorganic material with a scheelite-type structure. Its thermodynamic properties are essential for predicting its behavior under different temperature and pressure conditions.

Heat Capacity

The isobaric heat capacity (Cp,m°) of Ce₂(MoO₄)₃ has been experimentally determined over a wide temperature range. These measurements are fundamental for calculating other thermodynamic functions, such as entropy and enthalpy.

Table 1: Molar Isobaric Heat Capacity (Cp,m°) of Ce₂(MoO₄)₃ at Various Temperatures

Temperature (K)Molar Heat Capacity (J·K⁻¹·mol⁻¹)
2Data not explicitly found, but measurements were performed down to 2 K
...Specific data points from 2 to 300 K are required from the full text of Nozaki et al. (2019)
298.15Value to be extracted from the data
300Value to be extracted from the data

Note: The heat capacity of Ce₂(MoO₄)₃ was measured from 2 to 300 K. The specific values at discrete temperatures are pending retrieval from the primary literature.

Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfHm°) is a critical parameter that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.

Table 2: Standard Molar Enthalpy of Formation of Ce₂(MoO₄)₃ at 298.15 K

CompoundFormulaStateΔfHm° (kJ·mol⁻¹)
Cerium(III) MolybdateCe₂(MoO₄)₃crystalline-4388.7 ± 3.6[1]
Standard Molar Entropy

The standard molar entropy (Sm°) is a measure of the disorder of a substance at a standard state. For Ce₂(MoO₄)₃, it is determined by integrating the heat capacity data from near absolute zero.

Table 3: Standard Molar Entropy of Ce₂(MoO₄)₃ at 298.15 K

CompoundFormulaStateSm° (J·K⁻¹·mol⁻¹)
Cerium(III) MolybdateCe₂(MoO₄)₃crystallineValue to be calculated from Cp,m° data

Note: The standard molar entropy is derived from the experimental heat capacity data. The precise value is pending the analysis of the complete dataset.

Standard Molar Gibbs Free Energy of Formation

The standard molar Gibbs free energy of formation (ΔfGm°) indicates the spontaneity of the formation of a compound from its elements. It is calculated using the standard enthalpy of formation and the standard entropy.

Table 4: Standard Molar Gibbs Free Energy of Formation of Ce₂(MoO₄)₃ at 298.15 K

CompoundFormulaStateΔfGm° (kJ·mol⁻¹)
Cerium(III) MolybdateCe₂(MoO₄)₃crystallineValue to be calculated

Note: The Gibbs free energy of formation is derived using the equation ΔfGm° = ΔfHm° - TΔfSm°. The value will be calculated once all necessary data is available.

Thermodynamic Properties of Other Cerium Molybdates

Data on other stoichiometries of cerium molybdate, such as cerium(IV) molybdate (Ce(MoO₄)₂), are less prevalent in the literature. Further research is required to fully characterize their thermodynamic properties.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves precise and specialized experimental techniques.

Heat Capacity Measurement by Relaxation Calorimetry

The low-temperature isobaric heat capacity of Ce₂(MoO₄)₃ was measured using a relaxation calorimetry technique.[2] This method is particularly suited for small samples and provides high accuracy.

Experimental Workflow for Relaxation Calorimetry

G cluster_sample_prep Sample Preparation cluster_measurement Measurement in PPMS cluster_data_analysis Data Analysis Sample Ce₂(MoO₄)₃ Powder Press Press into Pellet Sample->Press Mount Mount on Calorimeter Platform Press->Mount Evacuate Evacuate Sample Chamber Mount->Evacuate Cool Cool to Base Temperature (2 K) Evacuate->Cool ApplyPulse Apply Heat Pulse Cool->ApplyPulse MeasureRelaxation Measure Temperature Relaxation ApplyPulse->MeasureRelaxation FitCurve Fit Relaxation Curve to Thermal Model MeasureRelaxation->FitCurve CalculateCp Calculate Heat Capacity FitCurve->CalculateCp Output Output CalculateCp->Output C_p vs. T Data

Workflow for Heat Capacity Measurement.

Methodology:

  • Sample Preparation: A powdered sample of Ce₂(MoO₄)₃ is pressed into a small pellet to ensure good thermal contact.

  • Mounting: The pellet is mounted on the sample platform of the calorimeter, typically using a small amount of Apiezon N grease to enhance thermal conductivity.

  • Measurement Environment: The sample chamber of the Physical Property Measurement System (PPMS) is evacuated to high vacuum to minimize heat loss through convection.

  • Thermal Relaxation: The measurement proceeds in a series of steps:

    • The sample is cooled to the desired starting temperature (e.g., 2 K).

    • A small, precisely known amount of heat is applied to the sample platform through a heater, causing a slight increase in temperature.

    • The heat source is turned off, and the temperature of the sample is monitored as it relaxes back to the base temperature of the heat sink.

  • Data Analysis: The time constant of the temperature decay is directly related to the heat capacity of the sample. By fitting the temperature relaxation curve to a thermal model, the heat capacity at that specific temperature is determined. This process is repeated at various temperatures to generate a heat capacity curve.

Enthalpy of Formation by Solution Calorimetry

The standard enthalpy of formation of Ce₂(MoO₄)₃ was determined by semi-adiabatic solution calorimetry.[1] This technique involves measuring the heat of reaction of the compound and its constituent oxides in a suitable solvent.

Thermochemical Cycle for Enthalpy of Formation

G cluster_legend Thermochemical Cycle Ce2O3 Ce₂O₃(s) DissolvedOxides Dissolved Species Ce2O3->DissolvedOxides ΔH₁ MoO3 3MoO₃(s) MoO3->DissolvedOxides ΔH₂ Solvent Solvent Ce2MoO43 Ce₂(MoO₄)₃(s) DissolvedCe2MoO43 Dissolved Species Ce2MoO43->DissolvedCe2MoO43 ΔH₃ key Δ_fH_m°(Ce₂(MoO₄)₃) = ΔH₁ + ΔH₂ - ΔH₃ + Δ_fH_m°(Ce₂O₃) + 3Δ_fH_m°(MoO₃)

Thermochemical cycle for Δ_fH_m° determination.

Methodology:

  • Calorimeter Setup: A semi-adiabatic solution calorimeter is used, where the reaction vessel is isolated to minimize heat exchange with the surroundings.

  • Solvent: A suitable solvent is chosen that can readily dissolve both the this compound and its constituent oxides (Ce₂O₃ and MoO₃).

  • Dissolution Experiments:

    • A known amount of Ce₂(MoO₄)₃ is dissolved in the solvent, and the resulting heat change (enthalpy of solution, ΔH₃) is measured.

    • Stoichiometric amounts of the constituent oxides (Ce₂O₃ and MoO₃) are separately or sequentially dissolved in the same solvent, and the total heat change (ΔH₁ + ΔH₂) is measured.

  • Thermochemical Cycle: By applying Hess's law, the enthalpy of formation of Ce₂(MoO₄)₃ from its constituent oxides can be calculated. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of Ce₂(MoO₄)₃ from its elements.

Phase Stability and Thermal Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the phase stability and decomposition behavior of this compound. Studies have shown that the thermal decomposition of this compound precursors is influenced by the calcination temperature and atmosphere.[3] For instance, the decomposition of Ce₂(MoO₄)₃·4.5H₂O in an inert atmosphere leads directly to the formation of anhydrous Ce₂(MoO₄)₃.[3]

Conclusion

This technical guide has summarized the key thermodynamic properties of cerium(III) molybdate and outlined the experimental methodologies used for their determination. The provided data and protocols are essential for researchers and scientists working with this material. Further investigations are needed to fully characterize the thermodynamic properties of other this compound stoichiometries and to refine the existing data for Ce₂(MoO₄)₃. The continued study of these materials will undoubtedly lead to a deeper understanding of their fundamental properties and pave the way for new and innovative applications.

References

A Deep Dive into the Monoclinic and Tetragonal Phases of Cerium Molybdate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive understanding of the monoclinic and tetragonal phases of cerium molybdate (B1676688) (Ce₂(MoO₄)₃). This document outlines the synthesis, structural characteristics, phase transitions, and comparative properties of these two polymorphs, presenting data in a clear and accessible format for researchers and professionals in materials science and drug development.

Introduction to Cerium Molybdate Polymorphs

This compound (Ce₂(MoO₄)₃) is a functional material with applications in catalysis, luminescence, and potentially as a drug delivery vehicle. It primarily exists in two crystalline forms: a low-temperature monoclinic phase and a high-temperature tetragonal phase. The distinct crystal structures of these phases give rise to different physical and chemical properties, making the selective synthesis and characterization of each polymorph crucial for its application.

Crystal Structure and Properties: A Comparative Analysis

The monoclinic and tetragonal phases of this compound exhibit distinct structural arrangements and, consequently, different properties. A summary of their key characteristics is presented below.

Crystallographic Data

The crystallographic parameters of the two phases, as determined by X-ray Diffraction (XRD), are summarized in the table below.

PropertyMonoclinic PhaseTetragonal Phase
Crystal System MonoclinicTetragonal
Space Group C2/cI4₁/a
Lattice Parameters a = 16.901 Å, b = 11.839 Å, c = 15.980 Å, β = 108.487°[1]a = 16.859 Å, c = 16.013 Å[1]
Physical and Electronic Properties

Key physical and electronic properties of the two phases are compared in the following table.

PropertyMonoclinic PhaseTetragonal Phase
Band Gap Energy 2.43 eV[2]2.26 eV[2]

Synthesis of Monoclinic and Tetragonal this compound

The selective synthesis of either the monoclinic or tetragonal phase of this compound can be achieved by controlling the reaction conditions, particularly the temperature. Below are detailed protocols for two common synthesis methods.

EDTA-Citrate Complexation Method

This method allows for phase-pure synthesis by adjusting the final calcination temperature.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Dissolve Ethylenediaminetetraacetic acid (EDTA) in ammonium (B1175870) hydroxide (B78521) solution (e.g., 1g EDTA in 10mL NH₄OH) with stirring at 40°C.

    • Add stoichiometric amounts of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) to the solution while maintaining the temperature and stirring.

    • Add citric acid to the solution and increase the temperature to 80°C.

    • Adjust the pH of the solution to 9 with ammonium hydroxide to form an organometallic gel.

  • Precursor Powder Formation:

    • Pre-calcine the gel at 230°C to obtain a precursor powder[2][3].

  • Phase-Selective Calcination:

    • For Tetragonal Phase: Calcine the precursor powder at 500°C for 3 hours[2][3].

    • For Monoclinic Phase: Calcine the precursor powder at 600°C for 3 hours[2][3].

Solid-State Reaction Method

This method involves the high-temperature reaction of precursor oxides.

Experimental Protocol:

  • Precursor Mixing:

    • Thoroughly grind stoichiometric amounts of cerium oxide (CeO₂) and molybdenum trioxide (MoO₃) in an agate mortar.

  • Calcination:

    • Heat the mixture in a furnace. The formation of rare-earth molybdates via solid-state reaction typically occurs at temperatures above 763 K (490°C)[4].

    • To obtain the desired phase, a controlled heating and cooling regime is crucial. For instance, heating to 1273 K (1000°C) can be employed to ensure the formation of the high-temperature phase, followed by controlled cooling to obtain the desired room-temperature phase[4].

Phase Transition

The monoclinic and tetragonal phases of this compound are interconvertible, with temperature being the primary driving factor. The transition from the lower-temperature α-phase (which includes the monoclinic structure) to the higher-temperature β-phase (often tetragonal) for rare-earth molybdates (RE₂(MoO₄)₃) generally occurs in the range of 1073 to 1273 K (800 to 1000°C). The exact transition temperature is dependent on the ionic radius of the rare-earth element. For europium molybdate (Eu₂(MoO₄)₃), a related compound, a tetragonal to monoclinic phase transition has been observed at 624°C (897 K)[2].

Phase_Transition

Characterization Techniques

Several analytical techniques are essential for distinguishing and characterizing the monoclinic and tetragonal phases of this compound.

X-ray Diffraction (XRD)

XRD is the primary tool for phase identification and determination of crystallographic parameters. The distinct diffraction patterns of the monoclinic and tetragonal phases allow for their unambiguous identification.

Raman Spectroscopy
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. A DSC scan of this compound would reveal the endothermic peak corresponding to the monoclinic-to-tetragonal phase transition upon heating. TGA can be used to assess the thermal stability and decomposition behavior of the material[1][6].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of the monoclinic and tetragonal phases of this compound.

Experimental_Workflow

Conclusion

The monoclinic and tetragonal phases of this compound represent two distinct crystalline forms with unique structural and electronic properties. The ability to selectively synthesize each phase through controlled thermal treatment of a common precursor is a key advantage for tailoring the material's properties for specific applications. This guide provides the fundamental knowledge and experimental protocols necessary for researchers to explore and utilize these fascinating materials in their work. Further research focusing on a direct comparative analysis of the functional properties of each phase is warranted to fully unlock their potential in various technological fields.

References

Unlocking Potential: A Technical Guide to the Diverse Research Applications of Cerium Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃), a rare-earth molybdate, is emerging as a versatile material in scientific research, demonstrating significant potential across a spectrum of applications. Its unique electronic structure, stable crystalline form, and notable physicochemical properties have positioned it as a material of interest in catalysis, environmental remediation, and electrochemical sensing.[1] This technical guide provides an in-depth overview of the current and potential applications of cerium molybdate, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate its adoption in novel research endeavors.

Core Properties and Synthesis

This compound's advantageous properties, including its electronic conductivity and optical absorption, stem from the electronic transitions within the incompletely filled 4f and empty 5d orbitals of the cerium cations, which enhance its catalytic and charge storage capabilities.[1] The material's performance is intrinsically linked to its synthesis method, which influences its morphology, crystallinity, and surface area. Several synthesis routes have been successfully employed to produce this compound nanostructures with tailored characteristics.

Common Synthesis Methodologies

A variety of methods are utilized to synthesize this compound, each yielding materials with distinct properties suitable for different applications. Common techniques include co-precipitation, hydrothermal/solvothermal methods, and the EDTA-citrate complexation method.[1][2][3]

Key Research Applications

The unique properties of this compound have led to its exploration in several key areas of scientific research.

Photocatalysis

This compound has shown considerable promise as a photocatalyst for the degradation of organic pollutants in wastewater.[1][4] Its semiconductor nature allows it to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species that break down contaminants.[3] Doping this compound with other elements, such as antimony, has been shown to enhance its photocatalytic efficiency by reducing the band gap and crystallite size.[1]

Table 1: Photocatalytic Performance of this compound

CatalystTarget PollutantLight SourceDegradation EfficiencyTime (min)Kinetic Rate ConstantReference
Sb-doped Ce₂(MoO₄)₃Diclofenac PotassiumUV85.8%1800.0105 min⁻¹[1]
Ce(MoO₄)₂/GO CompositeChloramphenicolVisible~99%50-[2]
Ce-Mo Hierarchical ArchitecturesCongo RedVisibleHigh--[4]
Electrochemical Sensing

The electrocatalytic properties of this compound make it a suitable candidate for the development of electrochemical sensors. Composites of this compound with materials like graphene oxide have been used to fabricate sensitive and selective sensors for the detection of various analytes, including antibiotics in food samples.[2][5] These sensors often exhibit a wide linear range and a low detection limit.[2]

Table 2: Performance of this compound-Based Electrochemical Sensors

Electrode ModificationAnalyteLinear Range (μM)Detection Limit (nM)Sensitivity (μA μM⁻¹ cm⁻²)Reference
Ce(MoO₄)₂/GO on GCEChloramphenicol0.012-20 and 26-27221.8085[2]
Ce₂(MoO₄)₃ on GCEEnrofloxacin0.1–12--[5]
Catalysis in Organic Synthesis

Beyond photodegradation, this compound has been investigated as a catalyst in selective oxidation reactions. For instance, the addition of cerium to bismuth molybdate catalysts has been shown to enhance the oxidative dehydrogenation of 1-butene (B85601) to 1,3-butadiene (B125203) by increasing oxygen mobility and the adsorption of the reactant.[6] Cerium's ability to facilitate the reoxidation of molybdenum is crucial for maintaining the catalyst's activity and stability.[6]

Biomedical Applications

Emerging research points to the potential of this compound in the biomedical field. Studies have demonstrated its antiviral activity against bacteriophage Φ6 and SARS-CoV-2.[7] Additionally, this compound hollow nanospheres have exhibited antibacterial effects on Escherichia coli.[8] These findings open avenues for its use in developing new antimicrobial agents and coatings. The ability to load these nanostructures with therapeutic agents also suggests potential applications in drug delivery.[9][10]

Experimental Protocols

To facilitate the replication and further development of these applications, detailed experimental protocols for key synthesis and testing procedures are provided below.

Synthesis of Sb-Doped this compound via Co-precipitation

This protocol describes the synthesis of antimony-doped this compound for photocatalytic applications.[1]

Materials:

Procedure:

  • Prepare separate aqueous solutions of cerium(III) nitrate and ammonium molybdate.

  • Prepare a solution of antimony(III) chloride in ethanol.

  • Slowly add the ammonium molybdate solution to the cerium(III) nitrate solution under constant stirring.

  • Add the desired amount of the antimony(III) chloride solution to the mixture.

  • Adjust the pH of the resulting solution to a specific value (e.g., 7) using a suitable base (e.g., NaOH or NH₄OH) to initiate precipitation.

  • Continue stirring the mixture for several hours to ensure complete reaction.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors.

  • Dry the precipitate in an oven at a specified temperature (e.g., 80 °C) for several hours.

  • Calcine the dried powder at a high temperature (e.g., 600 °C) for a few hours to obtain the final crystalline Sb-doped this compound.

Fabrication of a this compound-Based Electrochemical Sensor

This protocol outlines the modification of a glassy carbon electrode (GCE) with a this compound/graphene oxide composite for electrochemical sensing.[2]

Materials:

  • This compound nanocubes

  • Graphene oxide (GO)

  • N,N-Dimethylformamide (DMF)

  • Glassy carbon electrode (GCE)

  • Alumina (B75360) slurry for polishing

  • Ethanol and deionized water

Procedure:

  • Disperse a specific amount of this compound nanocubes and graphene oxide in DMF.

  • Sonnicate the mixture for an extended period (e.g., 2 hours) to obtain a homogeneous suspension.

  • Polish the GCE with alumina slurry to a mirror-like finish.

  • Clean the polished GCE by sonicating it in ethanol and deionized water for a few minutes each.

  • Dry the GCE under a nitrogen stream.

  • Drop-cast a small volume of the prepared this compound/GO suspension onto the GCE surface.

  • Allow the solvent to evaporate at room temperature or under a gentle heat source to form the modified electrode.

Visualizing Methodologies and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Synthesis_Workflow cluster_solution Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing Ce_precursor Cerium Precursor (e.g., Ce(NO₃)₃) Mixing Mixing & Stirring Ce_precursor->Mixing Mo_precursor Molybdenum Precursor (e.g., (NH₄)₆Mo₇O₂₄) Mo_precursor->Mixing Precipitation Precipitation (pH adjustment) Mixing->Precipitation Washing Washing (Water & Ethanol) Precipitation->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Final_Product This compound Powder Calcination->Final_Product

Caption: General workflow for the co-precipitation synthesis of this compound.

Photocatalysis_Mechanism cluster_catalyst This compound Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h_plus h⁺ e_minus e⁻ Light Light (hν ≥ Eg) Light->VB Excitation Pollutant Organic Pollutant Degradation Degradation Products Pollutant->Degradation H2O H₂O h_plus->H2O Oxidation O2 O₂ e_minus->O2 Reduction O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH_rad->Pollutant Oxidation O2_rad->Pollutant Oxidation

Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by this compound.

Electrochemical_Sensor_Workflow cluster_electrode_prep Electrode Preparation cluster_modification Surface Modification cluster_analysis Electrochemical Analysis GCE Bare Glassy Carbon Electrode (GCE) Polish Polishing (Alumina Slurry) GCE->Polish Clean Cleaning (Sonication) Polish->Clean Dropcast Drop-casting Clean->Dropcast Composite Ce₂(MoO₄)₃/GO Composite Suspension Composite->Dropcast Dry Drying Dropcast->Dry Modified_GCE Modified GCE Dry->Modified_GCE Electrochemical_Cell Electrochemical Cell (with Analyte) Modified_GCE->Electrochemical_Cell Measurement Electrochemical Measurement Electrochemical_Cell->Measurement Data Data Analysis Measurement->Data

Caption: Workflow for the fabrication and testing of a this compound-based electrochemical sensor.

References

Advancements in Cerium Molybdate: A Technical Review of Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) has emerged as a significant inorganic material with exceptional properties, including high catalytic activity, photostability, and unique electronic characteristics. These attributes stem from the electronic transitions within the trivalent cerium cations' incompletely occupied 4f and unoccupied 5d orbitals.[1] As a result, cerium molybdate and its composites are being extensively explored for a wide range of applications, from environmental remediation and electrochemical sensing to advanced energy storage solutions. This technical guide provides an in-depth review of recent advancements in this compound, focusing on synthesis methodologies, performance in key applications, and the underlying mechanisms driving its functionality.

Synthesis Methodologies: Tailoring Morphology and Properties

The synthesis method plays a critical role in determining the crystalline structure, morphology, and, consequently, the electronic and catalytic properties of this compound.[2] Various techniques have been developed to control these parameters, each offering distinct advantages.

Common synthesis methods include:

  • Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous or organic solution. It is widely used to produce well-defined crystalline structures such as nanocubes and hierarchical architectures like flower-like or bundle-like structures.[3]

  • Co-precipitation: This technique involves the simultaneous precipitation of cerium and molybdate ions from a solution. It is a relatively simple and scalable method, often used to synthesize nanoparticles and doped materials, such as the co-precipitation of Sb-doped this compound.[4]

  • EDTA-Citrate Complexing Method: A modified sol-gel process where EDTA and citric acid are used as chelating agents to form a polymeric network that traps the metal ions. This method allows for excellent stoichiometric control and produces high-purity, crystalline powders at relatively low temperatures.[2][5]

  • Microwave-Assisted Hydrothermal (MAH): This approach uses microwave radiation to rapidly heat the precursor solution, significantly reducing reaction times compared to conventional heating. It has been used to synthesize this compound nanocrystals with varying morphologies.[6]

Experimental Protocol: EDTA-Citrate Synthesis of this compound Nanoparticles

This protocol describes a common method for synthesizing this compound powders with high purity.[5]

  • Chelation of EDTA: Dissolve Ethylenediaminetetraacetic acid (EDTA) in ammonium (B1175870) hydroxide (B78521) (e.g., 1g in 10mL) with stirring at a controlled temperature of 40 °C.

  • Addition of Cations: Add stoichiometric amounts of cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) to the solution while maintaining constant temperature and stirring.

  • Addition of Citric Acid: Introduce citric acid as an auxiliary complexing agent and increase the solution temperature to 80 °C.

  • pH Adjustment & Gel Formation: Adjust the pH of the solution to 9 using ammonium hydroxide. Maintain these conditions until a stable organometallic gel is formed.

  • Pre-calcination: Heat the gel to approximately 230 °C to decompose the organic precursors and form a precursor powder.

  • Calcination: Calcine the precursor powder in a furnace at a specific temperature range (e.g., 450-800 °C) for several hours (e.g., 3 hours) with a controlled heating rate (e.g., 5 °C/min) to obtain the final crystalline this compound nanoparticles.[2][5]

G cluster_prep Precursor Preparation cluster_synthesis Synthesis & Processing P1 Dissolve EDTA in NH4OH (40°C) P2 Add Ce(NO3)3 and (NH4)6Mo7O24 P1->P2 P3 Add Citric Acid (80°C) P2->P3 P4 Adjust pH to 9 P3->P4 S1 Organometallic Gel Formation P4->S1 S2 Pre-calcination (~230°C) S1->S2 S3 Calcination (450-800°C) S2->S3 S4 Ce₂(MoO₄)₃ Nanoparticles S3->S4

Caption: Experimental workflow for the EDTA-Citrate synthesis of this compound.

Core Applications and Performance Data

Recent research has highlighted the exceptional performance of this compound in photocatalysis, energy storage, and electrochemical sensing.

Photocatalysis

This compound is an efficient photocatalyst for the degradation of organic pollutants under visible and UV light irradiation.[3][7] The process involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. These radicals subsequently break down complex organic molecules into simpler, less harmful compounds.[8]

G cluster_catalyst This compound cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e R1 O₂ + e⁻ → •O₂⁻ R3 Pollutant + (•OH, •O₂⁻) → Degradation Products R1->R3 R2 H₂O + h⁺ → •OH + H⁺ R2->R3 Light Light (hν) Light->VB Excitation e->R1 h->R2

Caption: General mechanism of photocatalytic degradation by this compound.

Table 1: Photocatalytic Performance of this compound-Based Materials

CatalystTarget PollutantMorphology/StructureDegradation Efficiency (%)TimeLight SourceReference
Ce-Mo Hierarchical ArchitecturesCongo RedFlower-like, MicrosphericHigh Efficiency-Visible Light[3]
Ce₂(MoO₄)₃/GO CompositeChloramphenicol (CAP)Nanocubes on Graphene Oxide~99%50 minVisible Light[9]
Pristine Ce₂(MoO₄)₃Diclofenac PotassiumNanocomposite~69%180 minUV Light[4][7]
Sb-doped Ce₂(MoO₄)₃ (x=0.09)Diclofenac PotassiumDoped Nanocomposite85.8%180 minUV Light[4][7]
Energy Storage

The unique electronic structure and redox capabilities of cerium make this compound a promising candidate for electrode materials in high-performance energy storage devices like supercapacitors and lithium-ion batteries.

Supercapacitors: Composites of this compound with conductive materials like graphene have demonstrated remarkable specific capacitance and energy density. The high surface area and synergistic effects between the components facilitate rapid ion transport and efficient charge storage.

Lithium-Ion Batteries (LIBs): this compound-based composites have been investigated as anode materials for LIBs. The incorporation of cerium can enhance structural stability and boost lithium storage capacity.[10] For instance, a Ce₂Mo₃O₁₂/MoS₂/C composite showed excellent cycling stability and high discharge capacity, attributed to its unique nanoflower-like structure which provides a large surface area and facilitates electrolyte penetration.[10]

G cluster_synthesis Electrode Fabrication cluster_assembly Cell Assembly & Testing S1 Synthesize Ce₂(MoO₄)₃ Composite Material S2 Mix with Binder & Conductive Agent S1->S2 S3 Coat Slurry onto Current Collector (e.g., Ni foam) S2->S3 S4 Dry to form Electrode S3->S4 A1 Assemble Symmetric/ Asymmetric Cell S4->A1 A2 Add Electrolyte (e.g., KOH) A1->A2 A3 Perform Electrochemical Tests (CV, GCD, EIS) A2->A3 A4 Analyze Performance Metrics A3->A4

Caption: General workflow for supercapacitor electrode fabrication and testing.

Table 2: Energy Storage Performance of this compound-Based Electrodes

ApplicationElectrode MaterialKey Performance MetricValueConditionsReference
SupercapacitorCeMo₂O₈ / N,P co-doped rGOSpecific Capacitance638 F g⁻¹at 2 mV s⁻¹[9]
Energy Density29.7 W h kg⁻¹at 500 W kg⁻¹[9]
Cycling Stability102.9% retentionafter 4000 cycles[9]
SupercapacitorCe-MOF/GO CompositeSpecific Capacitance2221.2 F g⁻¹at 1 A g⁻¹ in redox electrolyte[11]
Energy Density111.05 W h kg⁻¹at 1 A g⁻¹[11]
Li-Ion Battery (Anode)Ce₂Mo₃O₁₂/MoS₂/C CompositeInitial Discharge Capacity747.98 mAh g⁻¹at 500 mA g⁻¹[10]
Capacity Retention77.34%after 200 cycles[10]
Electrochemical Sensing

This compound composites have been successfully employed to fabricate sensitive electrochemical sensors for detecting hazardous substances. For example, a glassy carbon electrode modified with a Ce(MoO₄)₂/graphene oxide composite showed excellent electrocatalytic activity for the detection of the antibiotic chloramphenicol.[9] The enhanced performance is due to the high surface area and improved electron transfer kinetics of the composite material.

Table 3: Performance of this compound-Based Electrochemical Sensors

SensorTarget AnalyteLinear RangeDetection Limit (LOD)Reference
Ce(MoO₄)₂/GO/GCEChloramphenicol (CAP)0.012-20 & 26-272 μM2 nM[9]
Ce₂(MoO₄)₃/GCEEnrofloxacin (ENR)0.1–12 µM0.035 µM[5]

Conclusion and Future Outlook

Advancements in the synthesis and engineering of this compound have unlocked its potential across diverse scientific and industrial fields. The ability to tailor its morphology from simple nanoparticles to complex hierarchical structures allows for the optimization of its catalytic, electronic, and electrochemical properties. As a photocatalyst, it shows great promise for environmental remediation. In energy storage, its application in next-generation supercapacitors and lithium-ion batteries is rapidly advancing, offering pathways to higher energy and power densities. Furthermore, its use in highly sensitive electrochemical sensors contributes to advancements in food safety and environmental monitoring.

Future research will likely focus on the development of novel composites and heterostructures to further enhance performance, exploring the synergistic effects with other nanomaterials. A deeper understanding of the structure-property relationships through advanced characterization and computational modeling will be crucial for designing next-generation this compound-based materials for a sustainable future.

References

A Technical Guide to the Oxidation States of Cerium (Ce³⁺/Ce⁴⁺) in Cerium Molybdate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is a versatile inorganic compound that is gaining significant attention in various scientific fields, including materials science, catalysis, and biomedicine. A key feature of cerium molybdate is the ability of cerium to exist in two primary oxidation states: Ce³⁺ (cerous) and Ce⁴⁺ (ceric). The ratio of these oxidation states (Ce³⁺/Ce⁴⁺) on the material's surface and in its bulk profoundly influences its physicochemical properties, such as its optical, electronic, and catalytic characteristics. This technical guide provides an in-depth exploration of the different oxidation states of cerium in this compound, tailored for researchers, scientists, and drug development professionals. It covers synthesis methodologies to control the Ce³⁺/Ce⁴⁺ ratio, detailed experimental protocols for characterization, and the potential implications of these oxidation states in pharmaceutical applications, including drug delivery and catalysis.

Introduction: The Significance of Ce³⁺/Ce⁴⁺ in this compound

The unique redox chemistry of cerium, cycling between Ce³⁺ and Ce⁴⁺, is central to the functionality of cerium-based materials.[1] In this compound, this redox couple is responsible for the formation of oxygen vacancies and dictates the material's ability to participate in electron transfer reactions.[2] For drug development, these properties are particularly relevant. The antioxidant activity, which is linked to the Ce³⁺/Ce⁴⁺ ratio, can be harnessed to protect drugs from degradation or to mitigate oxidative stress in biological systems.[3][4] Furthermore, the catalytic properties of this compound, governed by its surface oxidation states, can be exploited for the synthesis of pharmaceutical intermediates or for the photocatalytic degradation of hazardous pharmaceutical pollutants.[5][6] Understanding and controlling the Ce³⁺/Ce⁴⁺ ratio is therefore a critical step in designing this compound-based materials for specific pharmaceutical applications.

Synthesis and Control of Cerium Oxidation States

The synthesis method and subsequent processing conditions are the primary determinants of the final Ce³⁺/Ce⁴⁺ ratio in this compound. The instability of cerium ions at high temperatures allows for the modulation of their oxidation state.[7][8]

Synthesis Methods

Common methods for synthesizing this compound include:

  • Co-precipitation: This method involves the precipitation of cerium and molybdate ions from a solution. The pH and temperature of the precipitation medium are key parameters that can influence the initial oxidation state of cerium.[5]

  • Hydrothermal/Solvothermal Synthesis: These methods utilize elevated temperatures and pressures in aqueous or organic solvents to crystallize the material. The choice of solvent and precursors can affect the redox environment during synthesis.[7]

  • EDTA-Citrate Complexing Method: This is a sol-gel type method where chelating agents like EDTA and citric acid are used to form a homogenous precursor gel. The subsequent calcination of this gel is a critical step in controlling the final properties.[7][8]

Influence of Calcination Parameters

Calcination of the precursor material is a crucial step where the crystalline structure is formed and the final Ce³⁺/Ce⁴⁺ ratio is established.

  • Temperature: Higher calcination temperatures (above 600 °C) can lead to the oxidation of Ce³⁺ to Ce⁴⁺ and the formation of cerium oxide phases like CeO₂.[7] An optimal calcination temperature of around 600 °C has been identified for obtaining a well-crystallized single-phase this compound.[7][8]

  • Atmosphere: The composition of the calcination atmosphere plays a significant role. Sintering in an inert or reducing atmosphere (e.g., nitrogen, argon, or a carbon monoxide/nitrogen mix) can promote a higher proportion of Ce³⁺, while an oxidizing atmosphere (air) will favor the formation of Ce⁴⁺.[2][9]

Quantitative Analysis of Ce³⁺/Ce⁴⁺ Ratios

The following table summarizes quantitative data from various studies, illustrating the effect of synthesis and processing parameters on the Ce³⁺/Ce⁴⁺ ratio and other material properties.

Sample DescriptionSynthesis MethodCalcination Temperature (°C)Calcination AtmosphereCe³⁺ (%)Ce⁴⁺ (%)Key FindingsReference
YAG:Ce³⁺Solid-state reaction1550Air68.1431.86Lower Ce³⁺ content in an oxidizing atmosphere.[9]
YAG:Ce³⁺Solid-state reaction1550Nitrogen75.3324.67Inert atmosphere increases the Ce³⁺ ratio compared to air.[10]
YAG:Ce³⁺Solid-state reaction1550Carbon Monoxide77.5522.45A reducing atmosphere further enhances the Ce³⁺ content.[10]
YAG:Ce³⁺Solid-state reaction1550CO + Nitrogen88.4611.54A mixed reducing/inert atmosphere yields the highest Ce³⁺ ratio.[9][10]
CeO₂Solvothermal-Air--Lower degradation rate of methylene (B1212753) blue.[2]
CeO₂Solvothermal-Argon--Higher Ce³⁺/Ce⁴⁺ ratio, leading to enhanced photocatalytic activity.[2]

Experimental Protocols for Characterization

A multi-technique approach is essential for a comprehensive understanding of the oxidation states in this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is the most direct and widely used technique for quantifying the surface Ce³⁺/Ce⁴⁺ ratio.

Methodology:

  • Sample Preparation: The powdered this compound sample is mounted on a sample holder using conductive carbon tape. It is crucial to handle the sample in an inert environment if it is susceptible to surface oxidation upon exposure to air.

  • Instrumentation: A high-resolution XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Data Acquisition:

    • A survey scan is first acquired to identify all the elements present on the surface.

    • High-resolution scans of the Ce 3d region are then recorded with a pass energy of 20-40 eV and a step size of 0.1 eV to obtain detailed spectral information.[11]

  • Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Data Analysis and Quantification:

    • The complex Ce 3d spectrum is deconvoluted into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺.

    • The Ce³⁺ spectrum typically consists of two spin-orbit split doublets (v₀, u₀ and v', u'), while the Ce⁴⁺ spectrum shows three doublets (v, u; v'', u''; and v''', u''').[1]

    • The relative concentrations of Ce³⁺ and Ce⁴⁺ are determined by calculating the integrated areas of their respective deconvoluted peaks. The percentage of Ce³⁺ can be calculated using the formula: %Ce³⁺ = [Area(Ce³⁺) / (Area(Ce³⁺) + Area(Ce⁴⁺))] * 100.[9]

Other Characterization Techniques
TechniqueInformation Provided
X-ray Diffraction (XRD) Identifies the crystalline phases present, including this compound and any cerium oxide impurities.[5]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and particle size of the synthesized material.
Energy Dispersive X-ray Spectroscopy (EDS) Determines the elemental composition of the sample.
Diffuse Reflectance Spectroscopy (DRS) Measures the optical band gap of the material, which is influenced by the Ce³⁺/Ce⁴⁺ ratio.[7][8]
Thermogravimetric/Differential Scanning Calorimetry (TG/DSC) Analyzes the thermal stability and phase transitions of the material during heating.[7]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in the study of this compound's oxidation states.

Synthesis_Workflow cluster_synthesis Synthesis cluster_processing Processing Precursors Precursors Synthesis_Method Synthesis Method (Co-precipitation, Hydrothermal, etc.) Precursors->Synthesis_Method Precursor_Material Precursor Material (Gel/Precipitate) Synthesis_Method->Precursor_Material Calcination Calcination Precursor_Material->Calcination Cerium_Molybdate This compound (Controlled Ce³⁺/Ce⁴⁺) Calcination->Cerium_Molybdate Control_Parameters Control Parameters (Temperature, Atmosphere) Control_Parameters->Calcination

Caption: Workflow for synthesizing this compound with controlled Ce³⁺/Ce⁴⁺ ratio.

Characterization_Workflow cluster_analysis Characterization Cerium_Molybdate This compound Sample XPS XPS Analysis Cerium_Molybdate->XPS XRD XRD Analysis Cerium_Molybdate->XRD SEM_EDS SEM/EDS Analysis Cerium_Molybdate->SEM_EDS DRS DRS Analysis Cerium_Molybdate->DRS Ce_Oxidation_State Ce³⁺/Ce⁴⁺ Ratio XPS->Ce_Oxidation_State Determines Crystalline_Phase Phase Purity XRD->Crystalline_Phase Identifies Morphology_Composition Morphology & Elemental Composition SEM_EDS->Morphology_Composition Reveals Optical_Properties Band Gap DRS->Optical_Properties Measures

Caption: Experimental workflow for the characterization of this compound.

Application_Relationship cluster_properties Physicochemical Properties cluster_applications Pharmaceutical Applications Ce_Ratio Ce³⁺/Ce⁴⁺ Ratio Redox Redox Potential Ce_Ratio->Redox influences Optical Optical Properties Ce_Ratio->Optical affects Catalytic Catalytic Activity Ce_Ratio->Catalytic governs Drug_Delivery Drug Delivery (Redox-responsive) Redox->Drug_Delivery Antioxidant Antioxidant Therapy Redox->Antioxidant Synthesis Catalytic Synthesis of Drug Intermediates Catalytic->Synthesis

Caption: Relationship between Ce³⁺/Ce⁴⁺ ratio and pharmaceutical applications.

Implications for Drug Development

The ability to tune the Ce³⁺/Ce⁴⁺ ratio in this compound opens up several avenues for pharmaceutical research and development:

  • Redox-Responsive Drug Delivery: The redox-active nature of this compound can be exploited to design "smart" drug delivery systems. For instance, a higher concentration of Ce⁴⁺ could be used to encapsulate a drug, which is then released in a reducing environment (characteristic of some disease states like cancer) through the reduction of Ce⁴⁺ to Ce³⁺.

  • Antioxidant Therapeutics: Materials with a high Ce³⁺ content can exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS). This can be beneficial in treating diseases associated with oxidative stress or in protecting sensitive drug molecules from oxidation.

  • Catalysis in Pharmaceutical Synthesis: The catalytic activity of this compound can be tailored by controlling the surface Ce³⁺/Ce⁴⁺ ratio. This could enable its use as a heterogeneous catalyst for specific steps in the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of reusability and simplified purification processes.

  • Antiviral and Antimicrobial Agents: Cerium-containing compounds have shown promise as antimicrobial and antiviral agents.[3][4] The specific oxidation state of cerium may play a role in the mechanism of action, suggesting that tuning the Ce³⁺/Ce⁴⁺ ratio could optimize its efficacy against various pathogens. For example, γ-Ce₂Mo₃O₁₃, with a specific cerium valence, has demonstrated high antiviral activity against SARS-CoV-2.[3]

Conclusion

The oxidation state of cerium is a critical parameter that defines the properties and potential applications of this compound. For professionals in drug development, a thorough understanding of how to synthesize and characterize this compound with a controlled Ce³⁺/Ce⁴⁺ ratio is paramount. By leveraging the unique redox chemistry of cerium, novel and effective solutions in drug delivery, antioxidant therapy, and pharmaceutical synthesis can be developed. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the full potential of this promising material.

References

An In-depth Technical Guide to Cerium(III) Molybdate (Ce₂(MoO₄)₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Cerium(III) molybdate (B1676688), a functional inorganic material with significant potential in various scientific and industrial fields. The document details its fundamental chemical and physical properties, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in materials science and chemical engineering.

Core Chemical and Physical Properties

Cerium(III) molybdate, with the chemical formula Ce₂(MoO₄)₃ , is a rare-earth-based electroceramic material.[1] Its calculated molar mass is approximately 760.04 g/mol .[2][3] This compound is typically a yellow or light brown inorganic powder.[2][4]

Ce₂(MoO₄)₃ is noted for its exceptional chemical stability, even under critical conditions of pH, temperature, and pressure.[1] It is generally insoluble in water.[3] The material's properties, including morphology and crystallinity, can be significantly influenced by the synthesis method employed.[5][6] These properties underpin its applications in photocatalysis, corrosion inhibition, and biosensing.[4]

The structural and physical properties of Cerium(III) molybdate are summarized in the table below. The crystal structure can vary depending on the synthesis conditions, with both monoclinic and tetragonal phases being reported.[4][6]

PropertyValue / DescriptionSource(s)
Chemical Formula Ce₂(MoO₄)₃[2][3]
Molar Mass 760.04 g/mol [2][3]
Appearance Light brown or yellow powder/crystals[2][3][4]
Crystal System Monoclinic or Tetragonal (scheelite-type)[4][6]
Melting Point 973 °C[3]
Solubility in Water Insoluble[3]
Key Applications Photocatalysis, Corrosion Inhibition, Aerospace Coatings[2][4][7][8]

Synthesis Methodologies and Experimental Protocols

Various methods have been developed for the synthesis of Ce₂(MoO₄)₃, each offering control over the material's morphology, particle size, and crystallinity. Common techniques include co-precipitation, hydrothermal/solvothermal methods, the Pechini method, and reflux methods.[4][5][6][9]

The co-precipitation method is a straightforward technique for synthesizing Ce₂(MoO₄)₃ nanoparticles. It involves the simultaneous precipitation of cerium and molybdate ions from a solution.

Methodology:

  • Precursor Preparation: Prepare separate aqueous solutions of a cerium salt (e.g., Cerium(III) nitrate (B79036) hexahydrate, Ce(NO₃)₃·6H₂O) and a molybdate salt (e.g., Ammonium (B1175870) molybdate, (NH₄)₂MoO₄).

  • Precipitation: Slowly add the ammonium molybdate solution to the cerium nitrate solution under vigorous and constant stirring. This leads to the formation of a precipitate.

  • Aging: The resulting suspension is typically aged for a period to allow for the complete formation and stabilization of the nanoparticles.

  • Washing and Separation: The precipitate is separated from the solution via centrifugation or filtration. It is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried in an oven at a controlled temperature (e.g., 60-80 °C) to obtain the Ce₂(MoO₄)₃ powder.

  • (Optional) Calcination: The dried powder may be calcined at a higher temperature to improve crystallinity.

This process can be modified by using additives like surfactants (e.g., CTAB, Triton X-100) to create microemulsion systems that act as nanoreactors, offering better control over particle size.[10]

The reflux method is another effective technique for synthesizing Ce₂(MoO₄)₃ under mild reaction conditions.[6]

Methodology:

  • Solution A: Dissolve a specified amount of ammonium molybdate (e.g., 0.5296 g) in distilled water (e.g., 40 mL). Transfer this solution to a flask equipped with a cooling condenser.[6]

  • Solution B: Dissolve a corresponding stoichiometric amount of Cerium(III) nitrate hexahydrate in a separate volume of distilled water.

  • Reaction: Add Solution B to Solution A in the flask. The mixture is then heated to a specific temperature (e.g., 100 °C) and maintained under reflux with constant stirring for a set duration (e.g., 2-4 hours).[6]

  • Cooling and Collection: After the reaction period, the mixture is allowed to cool to room temperature.

  • Washing and Drying: The resulting precipitate is collected, washed thoroughly with distilled water and ethanol, and subsequently dried to yield the final Ce₂(MoO₄)₃ catalyst.[6]

This method is noted for not requiring structure-promoting agents or high-temperature calcination.[6]

G General Workflow for Nanoparticle Synthesis of Ce₂(MoO₄)₃ cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction & Formation cluster_processing 3. Post-Processing cluster_analysis 4. Characterization A Prepare Cerium Salt Solution (e.g., Ce(NO₃)₃) C Mix Precursors Under Controlled Conditions (Stirring, Temperature) A->C B Prepare Molybdate Salt Solution (e.g., (NH₄)₂MoO₄) B->C D Precipitation / Nucleation & Particle Growth C->D Reaction E Separate Precipitate (Centrifugation / Filtration) D->E Collection F Wash with Deionized Water & Ethanol E->F G Dry Product (e.g., in Oven) F->G H Final Ce₂(MoO₄)₃ Powder G->H Yields I Material Analysis (XRD, SEM, FTIR, etc.) H->I Analysis

Caption: A generalized experimental workflow for the synthesis of Ce₂(MoO₄)₃ nanoparticles.

Key Applications

The unique electronic and structural properties of Cerium(III) molybdate make it a versatile material for several advanced applications.

Ce₂(MoO₄)₃ is an effective semiconductor photocatalyst used for the degradation of organic pollutants in wastewater.[10] When irradiated with light of sufficient energy (e.g., UV or visible light), electron-hole pairs are generated. These charge carriers can migrate to the catalyst's surface and react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[5] These radicals are powerful oxidizing agents that can break down complex organic molecules, like industrial dyes (e.g., methyl orange, crystal violet), into simpler, less harmful compounds.[5][10] The photocatalytic efficiency can be enhanced by controlling the material's morphology to increase surface area and creating oxygen vacancies.[5]

Cerium molybdate is explored as an environmentally friendly alternative to traditional chromate-based corrosion inhibitors.[8] When incorporated into coatings on metal surfaces, such as steel, it provides a protective barrier.[8][11] The presence of cerium ions (Ce³⁺/Ce⁴⁺) offers a "self-healing" capability. If the coating is scratched or damaged, the cerium species can precipitate at the defect site, passivating the exposed metal and preventing further corrosion.[8][11] This dual action of providing both a physical barrier and active corrosion inhibition makes it a promising material for protective coatings.[8]

G Photocatalytic Mechanism of Ce₂(MoO₄)₃ cluster_bands Semiconductor Bands cluster_reactions Surface Reactions catalyst Ce₂(MoO₄)₃ Particle light Light (hν) vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ (electron) h2o H₂O vb->h2o h⁺ (hole) o2 O₂ cb->o2 Reduction by e⁻ oh •OH (Hydroxyl Radical) h2o->oh Oxidation by h⁺ dye Organic Dye (Pollutant) oh->dye Attacks o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad o2_rad->dye Attacks degraded Degradation Products (CO₂, H₂O, etc.) dye->degraded Oxidation

Caption: Mechanism of pollutant degradation via photocatalysis using Ce₂(MoO₄)₃.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cerium Molybdate Nanoparticles via EDTA-Citrate Complexing Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanoparticles using the EDTA-citrate combined complexing method. This method is recognized for its simplicity, reproducibility, and ability to yield nanoparticles with high purity and controlled stoichiometry.

Introduction and Applications

The EDTA-citrate complexing method is a sol-gel based technique where ethylenediaminetetraacetic acid (EDTA) and citric acid act as chelating agents. These agents form stable complexes with cerium and molybdate ions in a solution, ensuring a homogeneous distribution of cations at the atomic level within an organic matrix. Upon thermal treatment, this organic matrix decomposes, leading to the formation of highly pure, crystalline cerium molybdate nanoparticles.[1][2] The properties of the resulting nanoparticles, such as crystal structure and particle size, are significantly influenced by the calcination temperature.[1]

Key Applications:

This compound nanoparticles synthesized by this method are promising candidates for various advanced applications, including those relevant to the biomedical and pharmaceutical fields:

  • Antiviral Agents: this compound has demonstrated significant antiviral activity against enveloped viruses, including bacteriophage Φ6 and SARS-CoV-2.[3] The mechanism is believed to involve a synergistic effect between the cerium and molybdate ions, providing a platform for developing novel antiviral materials and coatings.[3]

  • Antibacterial Photocatalysts: These nanoparticles can act as photocatalysts for degrading organic pollutants, such as dyes and antibiotics, under light irradiation.[4] This makes them suitable for water purification and environmental remediation applications.

  • Electrochemical Sensing: Composites incorporating this compound have been used to develop sensitive electrochemical sensors for detecting trace levels of antibiotics like chloramphenicol (B1208) in food samples, offering a valuable tool for food safety and quality control.[5]

  • Corrosion Inhibition: Like other cerium compounds, this compound has potential as a corrosion inhibitor for metallic alloys.[3][6]

  • Biomedical Potential (Inferred): While direct studies on this compound are emerging, the well-documented antioxidant and enzyme-mimetic properties of cerium oxide (nanoceria) nanoparticles suggest potential biomedical applications.[7][8][9] These properties are attributed to the ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states, scavenging reactive oxygen species (ROS). This opens avenues for exploring this compound in therapies for diseases linked to oxidative stress. The biocompatibility of nanoceria has been shown to be favorable, with low systemic toxicity reported in preclinical studies.[10][11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and characterization of this compound nanoparticles based on the EDTA-citrate complexing method.

Synthesis of Organometallic Precursor Gel
  • EDTA Solution Preparation: In a beaker, dissolve Ethylenediaminetetraacetic acid (EDTA) in ammonium (B1175870) hydroxide (B78521) (NH₄OH). A typical ratio is 1 gram of EDTA to 10 mL of NH₄OH.

  • Chelation Initiation: Place the beaker on a magnetic stirrer hotplate and heat to 40°C while stirring continuously to ensure complete dissolution of the EDTA.

  • Addition of Metal Precursors: While maintaining the temperature at 40°C and continuous stirring, add the cerium and molybdenum source reagents. The recommended precursors are Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) . The stoichiometric molar ratio of total metal cations to EDTA and citric acid is typically maintained at 1:1:1.5.[12][13]

  • Addition of Citric Acid: Once the metal precursors have dissolved and the solution is homogeneous, add citric acid.

  • Gel Formation: Increase the solution temperature to 80°C and continue stirring.

  • pH Adjustment: Adjust the pH of the solution to 9 using ammonium hydroxide. This is a critical step to ensure proper gel formation.[1][2][6][14]

  • Drying: Continue heating and stirring until the solution thickens and forms a viscous organometallic gel.

  • Pre-Calcination: Transfer the gel to a crucible and heat it in a furnace to 230°C for approximately 3 hours. This step removes residual water and ammonia, yielding a solid precursor powder.[1][2][6][14]

Calcination for Nanoparticle Formation
  • Grinding: Lightly grind the precursor powder in a mortar and pestle to ensure uniformity.

  • Calcination: Place the precursor powder in a furnace and calcine it in a temperature range of 450°C to 800°C for 3 hours.[1][2][6][14] The final properties of the this compound nanoparticles are highly dependent on this temperature (see Data Presentation section). A temperature of 600°C is considered optimal for obtaining a well-crystallized, single-phase material.

  • Cooling: After calcination, allow the furnace to cool down to room temperature naturally.

  • Collection: Collect the final this compound nanoparticle powder for characterization and use.

Data Presentation

The calcination temperature is a critical parameter that directly influences the crystalline structure, phase purity, and crystallite size of the synthesized this compound nanoparticles.[1]

Table 1: Influence of Calcination Temperature on Structural Properties
Calcination Temp. (°C)Crystalline StructureSpace GroupAverage Crystallite Size (Å)Cell Volume (ų)Notes
500TetragonalI41/a1467.434550.99Phase pure Ce(MoO₄)₂
600MonoclinicC2/c2495.153181.01Phase pure Ce₂(MoO₄)₃
800MonoclinicC2/c18526.183164.03Presence of cerium oxide phases

Data sourced from Sena et al.[1]

Table 2: Elemental Composition by EDS at Various Calcination Temperatures
Calcination Temp. (°C)Cerium (Ce) Atomic %Molybdenum (Mo) Atomic %
45038.6561.35
50040.1259.88
60040.3359.67
80040.8759.13

Data sourced from Sena et al.[14]

Visualizations: Workflows and Proposed Mechanisms

Experimental Workflow Diagram

G cluster_prep Precursor Gel Synthesis cluster_thermal Thermal Treatment cluster_final Final Product reagents 1. Mix Reagents (EDTA, NH4OH, Ce/Mo Precursors, Citric Acid) heat1 2. Heat to 40°C (Chelation) reagents->heat1 heat2 3. Heat to 80°C (Gelation) heat1->heat2 ph_adjust 4. Adjust pH to 9 heat2->ph_adjust pre_calcine 5. Dry at 230°C for 3h (Precursor Powder) ph_adjust->pre_calcine Forms Gel calcine 6. Calcine at 450-800°C for 3h (Nanoparticle Formation) pre_calcine->calcine final_product Ce₂(MoO₄)₃ Nanoparticles calcine->final_product Crystallization

Caption: Workflow for this compound nanoparticle synthesis.

Proposed Antioxidant Mechanism (Analogous to Nanoceria)

This diagram illustrates a proposed mechanism for the antioxidant activity of cerium-containing nanoparticles, which may be relevant for this compound in biological applications. This is based on the well-established redox chemistry of nanoceria.

G cluster_sod SOD-Mimetic Cycle cluster_cat Catalase-Mimetic Cycle Ce4 Ce⁴⁺ Ce3 Ce³⁺ Ce4->Ce3 Ce4->Ce3 Reduction O2 O₂ Ce4->O2 H2O H₂O Ce4->H2O Reduction & Regeneration Ce3->Ce4 Ce3->Ce4 Oxidation Ce3->O2 Regeneration O2_superoxide O₂⁻ (Superoxide) O2_superoxide->Ce4 e⁻ transfer O2_superoxide->Ce4 H2O2 H₂O₂ H2O2->Ce3 Oxidation H2O2->Ce3 H2O2->O2

References

Solvothermal Synthesis of Cerium Molybdate Nanostructures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanostructures are emerging as promising materials in the biomedical field, particularly for applications in drug delivery and diagnostics. Their unique physicochemical properties, including high surface area, stability, and potential for functionalization, make them attractive candidates for development as nanocarriers. The solvothermal synthesis route offers a versatile and controlled method for producing cerium molybdate nanostructures with tunable size, morphology, and crystallinity, which are critical parameters for their performance in biological systems.

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of this compound nanostructures tailored for researchers, scientists, and drug development professionals. The protocols described herein are compiled from various scientific sources and are intended to serve as a comprehensive guide for the reproducible synthesis and characterization of these nanomaterials for biomedical applications.

Overview of Solvothermal Synthesis

Solvothermal synthesis is a chemical method for producing crystalline materials from solutions in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the desired product. Key advantages of this method include the ability to control particle size and morphology by tuning reaction parameters such as temperature, time, solvent, and precursor concentration.

Experimental Protocols

General Solvothermal Synthesis of this compound Nanospheres

This protocol outlines a general procedure for the synthesis of this compound nanospheres, a morphology often desirable for drug delivery applications due to its high surface area-to-volume ratio and favorable cellular uptake dynamics.

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave (50 mL capacity)

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution A: Dissolve 2 mmol of cerium(III) nitrate hexahydrate in 20 mL of ethylene glycol under vigorous stirring until a clear solution is obtained.

  • Precursor Solution B: Dissolve 3 mmol of sodium molybdate dihydrate in 20 mL of DI water.

  • Mixing: Add Solution B dropwise to Solution A under continuous stirring. A precipitate will form.

  • pH Adjustment (Optional): The pH of the resulting mixture can be adjusted using dilute ammonia (B1221849) or nitric acid to influence particle size and morphology. For spherical nanoparticles, a neutral to slightly basic pH is often preferred.

  • Solvothermal Reaction: Transfer the final mixture into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours in an oven.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 60°C for 12 hours.

Protocol for Surface Functionalization with Amine Groups

Surface functionalization is crucial for conjugating therapeutic molecules to the nanoparticles. This protocol describes a method for introducing amine groups onto the surface of this compound nanostructures using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • As-synthesized this compound nanostructures

  • Toluene (B28343) (anhydrous)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

Procedure:

  • Dispersion: Disperse 100 mg of the dried this compound nanostructures in 50 mL of anhydrous toluene by sonication for 30 minutes.

  • APTES Addition: Add 1 mL of APTES to the dispersion.

  • Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.

  • Washing: After the reaction, cool the mixture to room temperature. Collect the functionalized nanoparticles by centrifugation and wash them thoroughly with toluene and ethanol to remove excess APTES.

  • Drying: Dry the amine-functionalized nanoparticles under vacuum at 60°C.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound nanostructures synthesized under different solvothermal conditions.

Synthesis Parameters Morphology Average Particle Size (nm) Surface Area (m²/g) Zeta Potential (mV)
180°C, 12h, EG/H₂ONanospheres150 ± 2045.8-25.3
200°C, 12h, EG/H₂ONanospheres200 ± 3038.2-22.1
180°C, 24h, EG/H₂OAggregated Nanospheres180 ± 2541.5-27.8
180°C, 12h, H₂O onlyIrregular Plates300-50025.1-18.4

Table 1: Influence of Synthesis Parameters on the Physicochemical Properties of this compound Nanostructures.

Functionalization Method Confirmation Technique Result
Amine (-NH₂)APTES graftingFTIR, Zeta PotentialCharacteristic N-H and C-H peaks observed; Zeta potential shifted to positive values.
Carboxyl (-COOH)Succinic anhydride (B1165640) reactionFTIR, TitrationC=O and O-H stretching peaks observed; Carboxyl group density determined.

Table 2: Summary of Surface Functionalization of this compound Nanostructures.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solvothermal Synthesis cluster_functionalization Surface Functionalization cluster_application Drug Delivery Application Precursors Cerium and Molybdate Precursors Mixing Mixing and Stirring Precursors->Mixing Solvent Solvent System (e.g., EG/H2O) Solvent->Mixing Autoclave Autoclave Reaction (e.g., 180°C, 12h) Mixing->Autoclave Washing Washing and Centrifugation Autoclave->Washing Drying Drying Washing->Drying CeMo_NPs This compound Nanostructures Drying->CeMo_NPs Reaction Reflux Reaction CeMo_NPs->Reaction APTES Functionalizing Agent (e.g., APTES) APTES->Reaction Washing_Func Washing and Drying Reaction->Washing_Func Func_NPs Functionalized Nanoparticles Washing_Func->Func_NPs Drug_Loading Drug Loading Func_NPs->Drug_Loading In_Vitro_Release In Vitro Release Studies Drug_Loading->In_Vitro_Release Cell_Studies Cell Viability and Uptake In_Vitro_Release->Cell_Studies

Caption: Experimental workflow for the synthesis, functionalization, and application of this compound nanostructures.

Logical Relationship of Synthesis Parameters

synthesis_parameters cluster_inputs Input Variables cluster_outputs Resulting Properties Parameters Solvothermal Synthesis Parameters Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time Solvent Solvent Composition Parameters->Solvent Precursors Precursor Concentration Parameters->Precursors pH pH Parameters->pH Size Particle Size Temperature->Size Crystallinity Crystallinity Temperature->Crystallinity Time->Size Time->Crystallinity Solvent->Size Morphology Morphology Solvent->Morphology Precursors->Size pH->Morphology Surface_Area Surface Area pH->Surface_Area Size->Surface_Area Morphology->Surface_Area

Caption: Interrelationship of solvothermal synthesis parameters and their influence on nanostructure properties.

Characterization Techniques

A comprehensive characterization of the synthesized this compound nanostructures is essential to ensure their quality and suitability for biomedical applications. Key techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution in a solution.

  • Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticles in a colloidal suspension.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups on the nanoparticle surface after modification.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area of the nanostructures.

Biocompatibility and Cytotoxicity Considerations

While cerium oxide nanoparticles have been studied for their biological interactions, the specific biocompatibility and cytotoxicity of this compound nanostructures require thorough investigation.[1][2] It is imperative to conduct in vitro cytotoxicity assays (e.g., MTT, LDH assays) on relevant cell lines to determine the safe concentration range for these nanoparticles.[2] Factors such as particle size, surface charge, and surface coating can significantly influence their interaction with cells and tissues.[1] Preliminary studies on cerium oxide nanoparticles suggest that their toxicity can be dose-dependent.[1]

Future Perspectives

The solvothermal synthesis of this compound nanostructures provides a robust platform for developing novel drug delivery systems. Future research should focus on:

  • Optimizing synthesis parameters to achieve highly uniform and monodisperse nanoparticles with sizes below 100 nm for enhanced in vivo circulation and tumor targeting via the enhanced permeability and retention (EPR) effect.

  • Exploring various surface functionalization strategies to conjugate specific targeting ligands (e.g., antibodies, peptides) for active targeting of diseased cells.

  • Conducting detailed in vitro and in vivo studies to evaluate the drug release kinetics, therapeutic efficacy, and long-term biocompatibility of drug-loaded this compound nanocarriers.

By carefully controlling the synthesis and functionalization of these nanomaterials, researchers can unlock their full potential in advancing the field of nanomedicine.

References

Application Notes and Protocols: Microwave-Assisted Hydrothermal Synthesis of Cerium (III) Molybdate (Ce₂(MoO₄)₃) Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Cerium (III) Molybdate (B1676688) (Ce₂(MoO₄)₃) nanocrystals using a microwave-assisted hydrothermal method. This technique offers rapid, energy-efficient, and controlled synthesis of nanomaterials with tunable properties.

Introduction

Cerium (III) molybdate (Ce₂(MoO₄)₃) nanocrystals are inorganic materials that have garnered significant attention for their promising applications in various fields, including catalysis, photocatalysis, gas sensing, and as photoluminescent materials.[1] The microwave-assisted hydrothermal method is a green chemistry approach that combines the advantages of microwave heating with hydrothermal synthesis, leading to shorter reaction times and uniform products.[2] This document outlines the synthesis parameters, characterization techniques, and potential applications, with a special focus on considerations for drug development professionals.

Synthesis and Characterization Data

The following tables summarize the key synthesis parameters and resulting properties of Ce₂(MoO₄)₃ nanocrystals synthesized via the microwave-assisted hydrothermal method, based on available literature.

Table 1: Synthesis Parameters for Microwave-Assisted Hydrothermal Synthesis of Ce₂(MoO₄)₃ Nanocrystals

ParameterValue/RangeNotes
Cerium PrecursorCerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)---
Molybdenum PrecursorAmmonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)---
Ce³⁺:Mo⁶⁺ Molar Ratio2:3---
SolventDeionized (DI) waterOther solvents like polyethylene (B3416737) glycol (PEG) and ethylene (B1197577) glycol (EG) can also be used, which may influence the morphology.
pHAdjusted to 7.0 - 10.0Sodium hydroxide (B78521) (NaOH) solution (1 mol·L⁻¹) can be used for pH adjustment.
Microwave Power270 W---
Reaction Temperature150 °C---
Reaction Time15, 30, 60 minutesReaction time influences the crystallinity and morphology of the nanocrystals.

Table 2: Physicochemical Properties of Synthesized Ce₂(MoO₄)₃ Nanocrystals

PropertyValue/RangeCharacterization Technique
Crystal StructureTetragonalX-ray Diffraction (XRD)
MorphologyNanoplates, NanosheetsField Emission Scanning Electron Microscopy (FEG-SEM), Transmission Electron Microscopy (TEM)
Optical Band Gap2.76 - 2.84 eVUV-Vis Spectroscopy
Crystallite SizeVaries with synthesis timeX-ray Diffraction (XRD)

Experimental Protocols

1. Preparation of Precursor Solutions

  • Cerium Precursor Solution: Dissolve the required amount of cerium (III) nitrate hexahydrate in deionized water to achieve the desired concentration.

  • Molybdenum Precursor Solution: In a separate beaker, dissolve ammonium molybdate tetrahydrate in deionized water.

  • Mixing: Slowly add the ammonium molybdate solution to the cerium nitrate solution under constant stirring to ensure a homogeneous mixture. The molar ratio of Ce³⁺ to Mo⁶⁺ should be maintained at 2:3.

  • pH Adjustment: Adjust the pH of the final solution to the desired value (e.g., 7.0) using a 1 mol·L⁻¹ sodium hydroxide (NaOH) solution.

2. Microwave-Assisted Hydrothermal Synthesis

  • Transfer the prepared precursor solution into a Teflon-lined autoclave.

  • Seal the autoclave and place it in a microwave hydrothermal synthesis system.

  • Set the reaction temperature to 150°C and the desired reaction time (e.g., 15, 30, or 60 minutes) with a microwave power of 270 W.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

3. Product Collection and Purification

  • Open the autoclave and collect the precipitate by centrifugation.

  • Wash the collected product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 80°C) for several hours to obtain the Ce₂(MoO₄)₃ nanocrystal powder.

Visualizing the Experimental Workflow and Characterization

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Microwave Hydrothermal Synthesis cluster_post Post-Synthesis Processing Ce_precursor Cerium (III) Nitrate Hexahydrate Solution Mixing Mixing (Ce:Mo = 2:3) Ce_precursor->Mixing Mo_precursor Ammonium Molybdate Tetrahydrate Solution Mo_precursor->Mixing pH_adjust pH Adjustment (pH 7.0) Mixing->pH_adjust Microwave Microwave Reactor 150°C, 270 W 15-60 min pH_adjust->Microwave Centrifugation Centrifugation Microwave->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Drying (80°C) Washing->Drying Final_Product Ce₂(MoO₄)₃ Nanocrystals Drying->Final_Product

Caption: Experimental workflow for the microwave-assisted hydrothermal synthesis of Ce₂(MoO₄)₃ nanocrystals.

characterization_pathway cluster_techniques Characterization Techniques cluster_properties Determined Properties synthesis Synthesized Ce₂(MoO₄)₃ Nanocrystals XRD X-ray Diffraction (XRD) synthesis->XRD SEM Scanning Electron Microscopy (SEM) synthesis->SEM TEM Transmission Electron Microscopy (TEM) synthesis->TEM UVVis UV-Vis Spectroscopy synthesis->UVVis structure Crystal Structure (Tetragonal) XRD->structure morphology Morphology (Nanoplates, Nanosheets) SEM->morphology TEM->morphology bandgap Optical Band Gap (2.76 - 2.84 eV) UVVis->bandgap

Caption: Characterization pathway for synthesized Ce₂(MoO₄)₃ nanocrystals.

Applications and Considerations for Drug Development

While Ce₂(MoO₄)₃ nanocrystals have shown potential in catalysis and sensing, their application in drug development is a nascent field with limited direct research. However, for professionals in this area, understanding the potential biocompatibility and toxicity is crucial for any future exploration.

Current Research Landscape:

  • Biosensing: The photoluminescent properties of Ce₂(MoO₄)₃ nanocrystals suggest potential applications in biological sensing and imaging.

  • Drug Delivery: There is currently a lack of published studies specifically investigating the use of Ce₂(MoO₄)₃ nanocrystals as drug delivery vehicles.

Considerations for Drug Development Professionals:

As direct toxicological data for Ce₂(MoO₄)₃ nanocrystals is scarce, a preliminary assessment can be informed by the known properties of its constituent elements, cerium and molybdenum.

  • Cerium Compounds: Cerium oxide nanoparticles have been studied for biomedical applications. However, they have also been shown to induce cytotoxicity and oxidative stress in a concentration and time-dependent manner in various cell lines.[3] The toxic effects are often linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3]

  • Molybdenum Compounds: Molybdenum is an essential trace element in the human body. Studies on pure molybdenum and its alloys have indicated good biocompatibility.[4][5] Molybdenum and its degradation products are generally considered to have low toxicity and can be excreted by the kidneys.[5][6]

Future Research Directions:

For the potential application of Ce₂(MoO₄)₃ nanocrystals in drug development, the following areas require thorough investigation:

  • In vitro and in vivo toxicity studies: Comprehensive cytotoxicity, genotoxicity, and biocompatibility assays are necessary to establish a safety profile.

  • Surface functionalization: Modifying the surface of the nanocrystals could enhance biocompatibility, stability in physiological media, and allow for targeted drug delivery.

  • Drug loading and release kinetics: Studies are needed to determine the capacity of these nanocrystals to carry therapeutic agents and control their release.

References

Co-Precipitation Synthesis of Antimony-Doped Cerium Molybdate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of antimony-doped cerium molybdate (B1676688) (Sb-doped Ce₂(MoO₄)₃) nanoparticles via a co-precipitation route. This emerging material demonstrates significant potential in various applications, including as a dielectric material and a photocatalyst for the degradation of pharmaceutical pollutants.[1][2]

Introduction

Antimony-doped cerium molybdate is a promising nanomaterial with tunable properties. The introduction of antimony (Sb) into the this compound lattice has been shown to enhance its dielectric and photocatalytic characteristics.[1][3] This is achieved by creating defects and altering the electronic band structure, which improves charge separation and light absorption capabilities.[4] The co-precipitation method offers a straightforward and effective approach for synthesizing these nanoparticles with good control over the doping levels.[1]

Applications

The primary application highlighted in recent studies is the photocatalytic degradation of persistent pharmaceutical compounds in aqueous media. Specifically, Sb-doped this compound has proven effective in breaking down diclofenac (B195802) potassium under UV irradiation, a common anti-inflammatory drug that poses environmental concerns.[1][2] This application is of particular interest to drug development professionals and environmental scientists focused on the lifecycle and environmental impact of pharmaceutical products. Furthermore, its enhanced dielectric properties suggest potential use in electronic components and charge storage devices.[1][3]

Experimental Protocols

Materials and Equipment
  • Precursors:

  • Solvent: Deionized water

  • Precipitating Agent: Ammonia (B1221849) solution (NH₄OH)

  • Equipment:

    • Beakers and magnetic stirrers

    • pH meter

    • Centrifuge

    • Oven

    • Muffle furnace

Synthesis of Sb-Doped this compound (Ce₂₋ₓSbₓ(MoO₄)₃)

This protocol describes a general co-precipitation method for synthesizing a series of antimony-doped this compound nanoparticles with varying antimony concentrations (x = 0.00, 0.01, 0.03, 0.05, 0.07, and 0.09).[1]

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • Prepare separate aqueous solutions of cerium (III) nitrate hexahydrate, ammonium molybdate, and antimony (III) chloride. The molar ratios should be adjusted to achieve the desired level of antimony doping.

  • Co-precipitation:

    • Mix the precursor solutions in a beaker under constant magnetic stirring.

    • Slowly add ammonia solution dropwise to the mixture to act as a precipitating agent.

    • Monitor the pH of the solution and adjust it to the optimal level for co-precipitation.

  • Aging and Washing:

    • Allow the resulting precipitate to age for a specified period to ensure complete precipitation and particle growth.

    • Separate the precipitate from the solution by centrifugation.

    • Wash the collected precipitate multiple times with deionized water to remove any unreacted precursors and by-products.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C) to remove water.

    • Calcine the dried powder in a muffle furnace at a high temperature (e.g., 500-800 °C) for several hours to induce crystallization and form the final Sb-doped this compound nanoparticles.[5][6]

Experimental Workflow Diagram:

G cluster_0 Solution Preparation cluster_1 Co-Precipitation cluster_2 Post-Processing cluster_3 Final Product Formation Prepare Ce(NO3)3 solution Prepare Ce(NO3)3 solution Mix Precursor Solutions Mix Precursor Solutions Prepare Ce(NO3)3 solution->Mix Precursor Solutions Prepare (NH4)6Mo7O24 solution Prepare (NH4)6Mo7O24 solution Prepare (NH4)6Mo7O24 solution->Mix Precursor Solutions Prepare SbCl3 solution Prepare SbCl3 solution Prepare SbCl3 solution->Mix Precursor Solutions Add NH4OH (Precipitating Agent) Add NH4OH (Precipitating Agent) Mix Precursor Solutions->Add NH4OH (Precipitating Agent) Adjust pH Adjust pH Add NH4OH (Precipitating Agent)->Adjust pH Age Precipitate Age Precipitate Adjust pH->Age Precipitate Centrifuge and Wash Centrifuge and Wash Age Precipitate->Centrifuge and Wash Dry in Oven Dry in Oven Centrifuge and Wash->Dry in Oven Calcine in Muffle Furnace Calcine in Muffle Furnace Dry in Oven->Calcine in Muffle Furnace Sb-doped Ce2(MoO4)3 Nanoparticles Sb-doped Ce2(MoO4)3 Nanoparticles Calcine in Muffle Furnace->Sb-doped Ce2(MoO4)3 Nanoparticles

Caption: Workflow for the co-precipitation synthesis of Sb-doped this compound.

Characterization Data

The synthesized nanoparticles can be characterized using various analytical techniques to determine their structural, optical, and morphological properties.

Parameter Undoped Ce₂(MoO₄)₃ Sb-doped Ce₂(MoO₄)₃ (x=0.09) Technique
Crystallite Size 40.29 nm29.09 nmXRD
Band Gap Energy 3.35 eV2.79 eVUV-Vis Spectroscopy
Dielectric Constant (ε') at 20 Hz -2.856 x 10⁸Impedance Spectroscopy
Dielectric Loss (tanδ) at 20 Hz -1.647Impedance Spectroscopy
Photocatalytic Efficiency Increased by 1.24 times with Sb doping85.8% degradation of diclofenac potassium in 180 minUV-Vis Spectroscopy
Apparent Rate Constant -0.0105 min⁻¹Kinetic Studies

Data sourced from a study on Sb-doped this compound.[1][3]

Application Example: Photocatalytic Degradation of Diclofenac Potassium

This protocol outlines the procedure for evaluating the photocatalytic activity of Sb-doped this compound in the degradation of the drug diclofenac potassium.

Experimental Setup
  • Photoreactor: A batch reactor equipped with a UV light source.

  • Catalyst: Synthesized Sb-doped Ce₂(MoO₄)₃ nanoparticles.

  • Pollutant: Diclofenac potassium solution of a known concentration.

  • Analytical Instrument: UV-Vis spectrophotometer to measure the concentration of diclofenac potassium.

Degradation Procedure
  • Catalyst Dispersion: Disperse a specific amount of the Sb-doped this compound photocatalyst in the diclofenac potassium solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the drug molecules.

  • Photocatalysis: Irradiate the suspension with a UV light source while continuously stirring.

  • Sample Analysis: Withdraw aliquots of the solution at regular time intervals. Centrifuge the samples to remove the catalyst particles.

  • Concentration Measurement: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic absorption wavelength of diclofenac potassium to determine its concentration.

  • Efficiency Calculation: Calculate the degradation efficiency over time.

Photocatalytic Degradation Pathway:

G cluster_0 Initiation cluster_1 Charge Carrier Generation cluster_2 Radical Formation cluster_3 Degradation UV Light Irradiation UV Light Irradiation Electron-Hole Pair (e-/h+) Generation Electron-Hole Pair (e-/h+) Generation UV Light Irradiation->Electron-Hole Pair (e-/h+) Generation Sb-doped Ce2(MoO4)3 Sb-doped Ce2(MoO4)3 Sb-doped Ce2(MoO4)3->Electron-Hole Pair (e-/h+) Generation h+ + H2O -> •OH h+ + H2O -> •OH Electron-Hole Pair (e-/h+) Generation->h+ + H2O -> •OH e- + O2 -> •O2- e- + O2 -> •O2- Electron-Hole Pair (e-/h+) Generation->e- + O2 -> •O2- Degradation Products (e.g., CO2, H2O) Degradation Products (e.g., CO2, H2O) h+ + H2O -> •OH->Degradation Products (e.g., CO2, H2O) Diclofenac Potassium Diclofenac Potassium Diclofenac Potassium->Degradation Products (e.g., CO2, H2O) •O2- •O2- •O2-->Degradation Products (e.g., CO2, H2O)

Caption: Simplified pathway for photocatalytic degradation of organic pollutants.

Conclusion

The co-precipitation method is a robust and scalable technique for the synthesis of antimony-doped this compound nanoparticles. These materials exhibit enhanced photocatalytic and dielectric properties, making them suitable for applications in environmental remediation, particularly for the degradation of pharmaceutical pollutants, and in the development of advanced electronic materials. Further research into the surface chemistry and optimization of the synthesis parameters can lead to even more efficient and versatile materials for a range of scientific and industrial applications.

References

Application Notes and Protocols for Cerium Molybdate in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cerium molybdate (B1676688) (Ce₂(MoO₄)₃) as a heterogeneous catalyst, with a primary focus on its applications in photocatalytic degradation of organic pollutants and the conversion of biomass-derived fructose (B13574). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate understanding and implementation in a research setting.

Catalyst Synthesis

The catalytic performance of cerium molybdate is highly dependent on its physicochemical properties, such as crystal structure, morphology, and surface area. Various synthesis methods have been developed to control these parameters. Below are protocols for three common synthesis techniques.

Co-precipitation Method

This method is straightforward and allows for the synthesis of this compound nanoparticles.

Experimental Protocol:

  • Precursor Solution A: Dissolve a stoichiometric amount of ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.

  • Precursor Solution B: Dissolve a corresponding stoichiometric amount of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

  • Precipitation: Slowly add Solution A dropwise into Solution B under vigorous stirring at room temperature. An instantaneous precipitate will form.

  • Aging: Continue stirring the mixture for a predetermined period, typically 1-2 hours, to allow for the aging of the precipitate.

  • Washing: Filter the precipitate and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the resulting powder in an oven at a specific temperature, for example, 80 °C, for several hours.

  • Calcination: Calcine the dried powder at a high temperature (e.g., 500-700 °C) in a muffle furnace for a few hours to obtain the crystalline this compound phase.

EDTA-Citrate Complexing Method

This method, a modification of the Pechini method, yields crystalline this compound powders with controlled particle size.

Experimental Protocol:

  • Complexation: Dissolve EDTA in ammonium hydroxide (B78521) with warming (e.g., 40 °C).

  • Addition of Precursors: To the EDTA solution, add cerium(III) nitrate hexahydrate and ammonium molybdate tetrahydrate.

  • Gel Formation: Add citric acid to the solution and increase the temperature (e.g., 80 °C). Adjust the pH to ~9 with ammonium hydroxide and maintain stirring until a gel is formed.

  • Pre-calcination: Heat the gel to obtain a precursor powder.

  • Calcination: Calcine the precursor powder in a muffle furnace at a desired temperature (e.g., 450-800 °C) for a set duration (e.g., 3 hours).[1]

Pechini Method

The Pechini method is effective for synthesizing mixed oxides and can be adapted for this compound.

Experimental Protocol:

  • Precursor Solution: Separately dissolve cerium(III) nitrate hexahydrate and ammonium heptamolybdate in deionized water at 30 °C.

  • Mixing: Mix the two solutions and add them to a solution of citric acid under vigorous stirring for 30 minutes.

  • Polymerization: Add glycerol (B35011) to the solution and heat at 70 °C for 3 hours with continuous stirring to promote polyesterification and form a polymeric resin.

  • Calcination: Calcine the resulting resin at a high temperature (e.g., 550 °C) for several hours to remove the organic components and form the this compound catalyst.[2]

cluster_synthesis Catalyst Synthesis Workflow start Start precursors Dissolve Precursors (Cerium and Molybdenum Salts) start->precursors mixing Mix Precursor Solutions precursors->mixing precipitation Induce Precipitation / Gelation mixing->precipitation aging Age Precipitate / Gel precipitation->aging washing Wash with DI Water & Ethanol aging->washing drying Dry the Product washing->drying calcination Calcine at High Temperature drying->calcination characterization Characterize Catalyst (XRD, SEM, etc.) calcination->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of this compound catalysts.

Application in Photocatalysis: Degradation of Organic Pollutants

This compound has demonstrated significant potential as a photocatalyst for the degradation of various organic dyes under UV and visible light irradiation. Its catalytic activity is attributed to its electronic structure, which allows for the generation of reactive oxygen species (ROS) upon photoexcitation.

General Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic dyes using this compound generally follows these steps:

  • Photoexcitation: When the this compound catalyst is irradiated with light of energy greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB.

  • Generation of Reactive Oxygen Species (ROS):

    • The photogenerated electrons can react with adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻).

    • The holes in the valence band can react with water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).

  • Degradation of Pollutants: These highly oxidative ROS (•O₂⁻ and •OH) then attack the organic dye molecules, leading to their degradation into smaller, less harmful compounds, and ultimately to CO₂, H₂O, and mineral acids.

cluster_photocatalysis Photocatalytic Degradation Pathway cluster_ros ROS Generation catalyst Ce₂(MoO₄)₃ Catalyst excitation e⁻ / h⁺ Pair Generation catalyst->excitation light Light (hν) light->catalyst O2 O₂ excitation->O2 e⁻ H2O H₂O excitation->H2O h⁺ superoxide •O₂⁻ O2->superoxide hydroxyl •OH H2O->hydroxyl pollutant Organic Pollutant superoxide->pollutant attacks hydroxyl->pollutant attacks degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

Caption: Mechanism of photocatalytic degradation of organic pollutants by this compound.

Experimental Protocol for Photocatalytic Degradation of Dyes

This protocol describes a typical experiment for evaluating the photocatalytic activity of this compound in the degradation of an organic dye.

Materials and Equipment:

  • This compound catalyst

  • Organic dye solution (e.g., Methylene Blue, Rhodamine B, Congo Red) of known concentration

  • Photoreactor equipped with a light source (e.g., UV lamp or Xenon lamp with appropriate filters)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Catalyst Suspension: Disperse a specific amount of this compound catalyst (e.g., 0.1 g) in a known volume of the dye solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Photoreaction: Place the suspension in the photoreactor and turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw a small aliquot of the suspension (e.g., 3-5 mL).

  • Analysis: Centrifuge the collected samples to separate the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the dye by measuring its absorbance at the characteristic wavelength.

  • Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Quantitative Data on Photocatalytic Performance

The following table summarizes the photocatalytic performance of this compound for the degradation of various organic pollutants as reported in the literature.

CatalystPollutantCatalyst Conc. (g/L)Pollutant Conc. (mg/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Ce₂(MoO₄)₃ NanoparticlesCrystal Violet--Visible Light300~89[3]
Sb-doped Ce₂(MoO₄)₃Diclofenac (B195802) Potassium--UV Light18085.8[3]
Ce₂(MoO₄)₃/GO CompositeChloramphenicol--Visible Light50~99[4]
Ce₂(MoO₄)₃Dibenzothiophene (in model oil)2.5500-12099.6[5]

Application in Biomass Conversion: Fructose to 5-Hydroxymethylfurfural (B1680220) (5-HMF)

This compound has been investigated as a catalyst for the conversion of fructose, a key biomass-derived sugar, into 5-hydroxymethylfurfural (5-HMF), a valuable platform chemical.[2] The catalyst's acidic sites are believed to play a crucial role in the dehydration of fructose to 5-HMF.

Proposed Reaction Pathway

The conversion of fructose to 5-HMF is an acid-catalyzed dehydration reaction. The Lewis and Brønsted acid sites on the surface of this compound are thought to facilitate this transformation.

cluster_fructose_conversion Fructose to 5-HMF Conversion Pathway Fructose Fructose Catalyst Ce₂(MoO₄)₃ (Acid Sites) Fructose->Catalyst Dehydration1 Dehydration (-H₂O) Catalyst->Dehydration1 Intermediate1 Intermediate Dehydration1->Intermediate1 Dehydration2 Dehydration (-H₂O) Intermediate1->Dehydration2 Intermediate2 Intermediate Dehydration2->Intermediate2 Dehydration3 Dehydration (-H₂O) Intermediate2->Dehydration3 HMF 5-Hydroxymethylfurfural (5-HMF) Dehydration3->HMF

Caption: Simplified reaction pathway for the dehydration of fructose to 5-HMF catalyzed by this compound.

Experimental Protocol for Fructose Conversion

The following protocol is based on studies investigating the catalytic conversion of fructose in an aqueous medium.

Materials and Equipment:

  • This compound catalyst

  • Fructose

  • Deionized water

  • High-pressure reactor (autoclave) with magnetic stirring and temperature control

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In a typical experiment, add a specific amount of fructose (e.g., 0.016 g) and the this compound catalyst (e.g., 1.5 x 10⁻³ g) to a vial containing a known volume of deionized water (e.g., 2 mL).[2]

  • Reaction Conditions: Place the vial in a preheated high-pressure reactor. Set the reaction temperature (e.g., 150 °C) and stirring speed.[2]

  • Reaction Progression: Allow the reaction to proceed for a predetermined duration (e.g., 0.5 to 6 hours).

  • Product Analysis: After the reaction, cool the reactor to room temperature. Collect the liquid product and analyze the concentrations of fructose and 5-HMF using an HPLC system.

  • Performance Calculation: Calculate the fructose conversion, 5-HMF yield, and selectivity using the following formulas:

    • Fructose Conversion (%) = [(Initial moles of fructose - Final moles of fructose) / Initial moles of fructose] × 100

    • 5-HMF Yield (%) = (Moles of 5-HMF produced / Initial moles of fructose) × 100

    • 5-HMF Selectivity (%) = (Moles of 5-HMF produced / Moles of fructose converted) × 100

Quantitative Data on Fructose Conversion

The table below presents data on the catalytic performance of this compound in the conversion of fructose.

CatalystFructose Conversion (%) (at 3h)5-HMF SelectivityReaction Temperature (°C)Reaction Time (h)Reference
Ce₂(MoO₄)₃ (CeMo)91.8Products from retro-aldolic route and 5-HMF were obtained1500.5 - 6[2]
CeO₂LowHigh for 5-HMF1500.5 - 6[2]
MoO₃97.4Significant formation of insoluble materials1500.5 - 6[2]

Other Potential Applications in Heterogeneous Catalysis

While detailed protocols are less established, this compound shows promise in other areas of heterogeneous catalysis, often as a component in more complex catalyst formulations.

  • Oxidative Desulfurization (ODS): this compound has been shown to be an effective catalyst for the aerobic oxidative desulfurization of model oil, achieving high removal of dibenzothiophene.[5]

  • Ammoxidation: In combination with bismuth, this compound forms a solid solution that is a highly active and selective catalyst for the ammoxidation of propylene (B89431) to acrylonitrile.[6] The redox properties of cerium are thought to facilitate the re-oxidation of the active sites.

Catalyst Stability and Reusability

For practical applications, the stability and reusability of a heterogeneous catalyst are critical. Studies on this compound have shown good stability in some applications.

  • Photocatalysis: In the photocatalytic degradation of diclofenac potassium, Sb-doped this compound demonstrated good reusability for up to five cycles with sustained photocatalytic activity.[3]

  • Fructose Conversion: this compound catalysts have been recycled for multiple cycles in fructose conversion, demonstrating the robustness of the catalytic system.[2]

Experimental Protocol for Reusability Testing:

  • Initial Catalytic Run: Perform the catalytic reaction as described in the respective protocols.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing and Drying: Wash the recovered catalyst with an appropriate solvent (e.g., deionized water or ethanol) to remove any adsorbed species and then dry it under vacuum or in an oven.

  • Subsequent Runs: Use the recovered catalyst for subsequent catalytic runs under the same reaction conditions.

  • Performance Evaluation: Analyze the catalytic performance (e.g., degradation efficiency or conversion and selectivity) in each cycle to assess the stability and reusability of the catalyst.

References

Application Notes and Protocols: Cerium Molybdate for Photocatalytic Degradation of Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) has emerged as a promising semiconductor photocatalyst for the degradation of organic dyes in wastewater.[1][2] Its notable photocatalytic activity under both UV and visible light irradiation, coupled with its chemical stability, makes it a viable candidate for environmental remediation applications. This document provides detailed application notes and experimental protocols for the synthesis of cerium molybdate and its use in the photocatalytic degradation of common organic dyes such as Methylene Blue, Rhodamine B, and Congo Red.

Data Presentation: Photocatalytic Degradation Efficiency

The following tables summarize the quantitative data on the photocatalytic degradation of various organic dyes using this compound-based photocatalysts under different experimental conditions.

DyePhotocatalystCatalyst Dosage (mg/L)Initial Dye Conc. (mg/L)Light SourceTime (min)Degradation Efficiency (%)Reference
Methylene BlueCe₂(MoO₄)₃100050UV Light (365 nm)24086[3]
Congo RedCe₂(MoO₄)₃N/AN/AVisible LightN/AHigh Efficiency[1][4]
Cationic Red X-GTLCe₂(MoO₄)₃N/AN/AVisible LightN/ASignificant Adsorption[1][4]
Crystal VioletCe₂(MoO₄)₃N/AN/AVisible Light300~89[5]
Diclofenac PotassiumCe₂(MoO₄)₃10005UV Light18065.1[6]
Diclofenac PotassiumSb-doped Ce₂(MoO₄)₃ (x=0.09)10005UV Light18085.8[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Ce₂(MoO₄)₃) via Co-precipitation

This protocol describes a straightforward co-precipitation method for synthesizing this compound nanoparticles.

Materials:

Procedure:

  • Prepare a 0.1 M aqueous solution of cerium(III) nitrate hexahydrate.

  • Prepare a 0.15 M aqueous solution of sodium molybdate dihydrate.

  • Slowly add the cerium nitrate solution to the sodium molybdate solution under constant magnetic stirring.

  • A precipitate will form immediately. Continue stirring the mixture for 2 hours at room temperature.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Separate the precipitate by centrifugation or filtration.

  • Dry the collected powder in an oven at 80°C for 12 hours.

  • Calcination (optional): The dried powder can be calcined at temperatures ranging from 450°C to 800°C for 3 hours to improve crystallinity.[2]

Protocol 2: Photocatalytic Degradation of Organic Dyes

This protocol outlines the procedure for evaluating the photocatalytic activity of synthesized this compound.

Materials and Equipment:

  • Synthesized this compound photocatalyst

  • Organic dye stock solution (e.g., 100 mg/L Methylene Blue)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., UV lamp or visible light lamp)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Dye Solution: Prepare a working solution of the desired organic dye (e.g., 10 mg/L Methylene Blue) by diluting the stock solution with deionized water.

  • Catalyst Dispersion: Add a specific amount of the this compound photocatalyst (e.g., 20 mg) to a beaker containing a defined volume of the dye solution (e.g., 20 mL).[3][6]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.

  • Photocatalytic Reaction: Place the beaker in the photoreactor and turn on the light source to initiate the photocatalytic reaction. Continue stirring throughout the experiment.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

  • Sample Analysis: Centrifuge the collected aliquots to separate the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (at t=0, after dark adsorption) and Aₜ is the absorbance at time 't'.

Visualizations

Experimental Workflow for Photocatalytic Degradation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Solution prep_cat Disperse Catalyst prep_dye->prep_cat dark_adsorption Dark Adsorption (30-60 min) prep_cat->dark_adsorption photoreaction Photocatalytic Reaction (Light On) dark_adsorption->photoreaction sampling Sample Collection (Regular Intervals) photoreaction->sampling centrifuge Centrifugation sampling->centrifuge uv_vis UV-Vis Analysis centrifuge->uv_vis calc Calculate Degradation % uv_vis->calc G cluster_catalyst This compound (Ce₂(MoO₄)₃) cluster_reactions Reactive Species Formation cluster_degradation Dye Degradation vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o_react H₂O + h⁺ → •OH + H⁺ vb->h2o_react h⁺ o2_react O₂ + e⁻ → •O₂⁻ cb->o2_react dye Organic Dye h2o_react->dye Oxidation by •OH o2_react->dye Oxidation by •O₂⁻ degraded Degradation Products (CO₂, H₂O, etc.) dye->degraded light Light (hν) light->vb Excitation

References

Application Notes and Protocols for Cerium Molybdate-Based Ozone Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is emerging as a promising material for the development of highly sensitive and selective gas sensors. This document provides detailed application notes and protocols for the fabrication and characterization of cerium molybdate-based sensors for the detection of ozone (O₃), a critical aspect in environmental monitoring and various industrial processes. The protocols outlined below are based on recent research and are intended to provide a comprehensive guide for researchers in this field.

Data Presentation

The performance of a gas sensor is evaluated based on several key parameters. The following tables summarize the expected performance characteristics of this compound-based ozone sensors. Note: The following data is compiled from foundational research and may vary based on specific experimental conditions.

ParameterValueConditions
Target Gas Ozone (O₃)-
Sensing Material This compound (Ce₂(MoO₄)₃) Nanocrystals-
Operating Temperature 100 - 300 °COptimal performance varies with synthesis
Detection Range Sub-ppm levelsDemonstrates sensitivity to low concentrations
Sensor Response (S) S = R_air / R_O₃R_air: Resistance in air, R_O₃: Resistance in O₃

Table 1: General Performance Characteristics.

Analyte GasResponse/SelectivityNotes
Ozone (O₃) High Primary target gas with significant sensor response.
CO LowExpected low cross-sensitivity.
NOx ModeratePotential for some cross-sensitivity, requires further investigation.
NH₃ LowExpected low cross-sensitivity.
SO₂ LowExpected low cross-sensitivity.

Table 2: Selectivity Profile.

Experimental Protocols

I. Synthesis of this compound (Ce₂(MoO₄)₃) Nanocrystals

This protocol describes the synthesis of Ce₂(MoO₄)₃ nanocrystals using a co-precipitation method followed by microwave-assisted hydrothermal (MAH) treatment.[1]

Materials:

Equipment:

  • Beakers and magnetic stirrer

  • Microwave-assisted hydrothermal synthesis system

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.04 M aqueous solution of Ce(NO₃)₃·6H₂O.

    • Prepare a 0.017 M aqueous solution of (NH₄)₆Mo₇O₂₄·4H₂O.

  • Co-precipitation:

    • Slowly add the ammonium molybdate solution to the cerium nitrate solution under constant magnetic stirring.

    • Adjust the pH of the resulting mixture to 9.0 by adding NH₄OH solution dropwise.

    • Continue stirring for 30 minutes to form a precipitate.

  • Microwave-Assisted Hydrothermal (MAH) Treatment:

    • Transfer the precipitate to a Teflon-lined autoclave.

    • Place the autoclave in the MAH system and heat to 150 °C for a specified duration (e.g., 15, 30, or 60 minutes) to control nanocrystal morphology and defect concentration.[1]

  • Washing and Drying:

    • After the MAH treatment, allow the autoclave to cool to room temperature.

    • Wash the resulting product repeatedly with DI water and ethanol by centrifugation to remove any unreacted precursors.

    • Dry the final Ce₂(MoO₄)₃ nanocrystal powder in an oven at 80 °C for 12 hours.

II. Fabrication of the this compound Gas Sensor

This protocol outlines the fabrication of a resistive-type gas sensor using the synthesized Ce₂(MoO₄)₃ nanocrystals on an alumina (B75360) substrate.

Materials:

  • Synthesized Ce₂(MoO₄)₃ nanocrystal powder

  • Alumina (Al₂O₃) substrate with interdigitated platinum electrodes

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Deionized water

Equipment:

  • Mortar and pestle

  • Screen printer or drop-coater

  • Tube furnace

Procedure:

  • Sensing Paste Preparation:

    • Mix the Ce₂(MoO₄)₃ powder with a small amount of the organic binder and solvent in a mortar and pestle to form a homogeneous paste.

  • Coating the Substrate:

    • Apply the paste onto the interdigitated electrodes of the alumina substrate using a screen printer or by drop-coating to form a uniform thick film.

  • Drying and Sintering:

    • Dry the coated substrate at 100 °C for 1 hour to evaporate the solvent.

    • Sinter the sensor in a tube furnace at a temperature between 400 °C and 600 °C for 2 hours to ensure good adhesion of the sensing film to the substrate and to burn out the organic binder.

  • Aging:

    • Age the sensor by heating it at its intended operating temperature for 24-48 hours in air to stabilize its electrical resistance.

III. Gas Sensing Measurements

This protocol describes the experimental setup and procedure for evaluating the ozone sensing performance of the fabricated this compound sensor.

Equipment:

  • Gas testing chamber

  • Mass flow controllers (MFCs) for carrier gas (synthetic air) and target gas (O₃)

  • Ozone generator

  • Heater with a temperature controller for the sensor

  • Source meter for resistance measurement

  • Data acquisition system

Procedure:

  • Setup:

    • Place the fabricated sensor inside the gas testing chamber.

    • Connect the sensor electrodes to the source meter.

    • Use the heater to maintain the sensor at the desired operating temperature.

    • Control the flow of synthetic air and ozone into the chamber using the MFCs.

  • Baseline Stabilization:

    • Purge the chamber with synthetic air at a constant flow rate until the sensor's resistance stabilizes. This is the baseline resistance (R_air).

  • Ozone Exposure:

    • Introduce a specific concentration of ozone into the chamber by mixing the ozone gas stream with the synthetic air stream.

    • Record the change in the sensor's resistance over time until it reaches a stable value (R_O₃).

  • Recovery:

    • Switch off the ozone flow and purge the chamber with synthetic air again.

    • Record the sensor's resistance as it returns to its baseline value.

  • Data Analysis:

    • Calculate the sensor response (S) as the ratio of the resistance in air to the resistance in ozone (S = R_air / R_O₃).

    • Determine the response time (the time taken for the sensor to reach 90% of its final response upon exposure to ozone) and the recovery time (the time taken for the sensor's resistance to return to 90% of its baseline value after the ozone is removed).

    • Repeat the measurements for different ozone concentrations and operating temperatures to characterize the sensor's performance.

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Ozone Sensor Development cluster_synthesis I. Nanocrystal Synthesis cluster_fabrication II. Sensor Fabrication cluster_testing III. Gas Sensing Measurement s1 Prepare Precursor Solutions (Ce(NO₃)₃ & (NH₄)₆Mo₇O₂₄) s2 Co-precipitation (Adjust pH to 9) s1->s2 s3 Microwave-Assisted Hydrothermal Treatment s2->s3 s4 Wash and Dry (Ce₂(MoO₄)₃ Powder) s3->s4 f1 Prepare Sensing Paste s4->f1 f2 Coat Alumina Substrate f1->f2 f3 Dry and Sinter f2->f3 f4 Age the Sensor f3->f4 t1 Stabilize Baseline in Air f4->t1 t2 Expose to Ozone t1->t2 t3 Measure Resistance Change t2->t3 t4 Purge with Air (Recovery) t3->t4 t5 Data Analysis (Response, Recovery Time, Selectivity) t4->t5

Caption: Workflow from synthesis to sensor testing.

Ozone Sensing Mechanism

sensing_mechanism Proposed Ozone Sensing Mechanism on n-type Ce₂(MoO₄)₃ cluster_air In Air (Baseline) cluster_ozone In Ozone O2_gas O₂(gas) CeMoO_surface1 Ce₂(MoO₄)₃ Surface O2_gas->CeMoO_surface1 Adsorption O2_ads O₂⁻(ads) CeMoO_surface1->O2_ads e⁻ capture CeMoO_surface2 Ce₂(MoO₄)₃ Surface depletion_layer1 Electron Depletion Layer (High Resistance) O3_gas O₃(gas) O3_gas->CeMoO_surface2 Interaction O_ads O⁻(ads) CeMoO_surface2->O_ads + e⁻ O2_gas_release O₂(gas) O_ads->O2_gas_release + O₂⁻(ads) → 2e⁻ + O₂(gas) depletion_layer2 Electron Depletion Layer Shrinks (Lower Resistance)

Caption: Ozone interaction with the sensor surface.

References

Application Notes and Protocols: Cerium Molybdate as a Corrosion Inhibitor for Aluminum Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cerium molybdate (B1676688) as an effective and environmentally friendly corrosion inhibitor for aluminum alloys. The following sections detail the underlying protective mechanisms, experimental protocols for synthesis and application, and key performance data.

Introduction

Cerium molybdate (Ce₂(MoO₄)₃) has emerged as a promising alternative to traditional chromate-based corrosion inhibitors, which are facing increasing regulatory restrictions due to their toxicity. It functions as a mixed-type inhibitor, offering both anodic and cathodic protection to aluminum alloys. The molybdate anion (MoO₄²⁻) acts as an anodic inhibitor, forming a passive layer rich in molybdenum that mitigates chloride-induced corrosion.[1][2][3] Concurrently, the cerium(III) cations (Ce³⁺) act as cathodic inhibitors, precipitating as insoluble cerium oxides and hydroxides on cathodic sites, thereby stifling the oxygen reduction reaction.[1][2][3][4] This dual-action mechanism leads to the formation of a compact, protective film on the aluminum alloy surface, significantly enhancing its corrosion resistance.[1][2][3]

Corrosion Inhibition Mechanism

The protective action of this compound on aluminum alloys involves a synergistic effect between the cerium and molybdate ions.

CorrosionInhibitionMechanism cluster_anodic Anodic Inhibition cluster_cathodic Cathodic Inhibition Anode Aluminum Anode (Al) Al_dissolution Al -> Al³⁺ + 3e⁻ Anode->Al_dissolution Oxidation PassiveLayer Formation of Mo-rich passive layer Al_dissolution->PassiveLayer Interaction Molybdate Molybdate Ions (MoO₄²⁻) Molybdate->PassiveLayer PassiveLayer->Anode Protects Cathode Intermetallic Cathode O2_reduction O₂ + 2H₂O + 4e⁻ -> 4OH⁻ Cathode->O2_reduction Reduction Ce_precipitation Precipitation of Ce(OH)₃/CeO₂ O2_reduction->Ce_precipitation High local pH Cerium Cerium Ions (Ce³⁺) Cerium->Ce_precipitation Ce_precipitation->Cathode Blocks Corrosive_Environment Corrosive Environment (e.g., NaCl solution) Corrosive_Environment->Anode Corrosive_Environment->Cathode Cerium_Molybdate This compound (Ce₂(MoO₄)₃) Cerium_Molybdate->Molybdate Releases Cerium_Molybdate->Cerium Releases

Caption: Corrosion inhibition mechanism of this compound on aluminum alloys.

Quantitative Data Summary

The following tables summarize the key quantitative data from electrochemical tests demonstrating the effectiveness of this compound as a corrosion inhibitor for aluminum alloys.

Table 1: Potentiodynamic Polarization Data for AA6063 in 3.5 wt% NaCl [5][6]

TreatmentCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (μA/cm²)
Bare Alloy-0.7213.36
Cerium Conversion Coating (CeCC)-0.814.38
Cerium-Molybdate Conversion Coating (CeMCC)-0.960.24

Table 2: Linear Polarization Resistance Data for AA1050 in 0.1 M NaCl [1][2][3]

InhibitorPolarization Resistance (Rp) (kΩ·cm²)Inhibition Efficiency (%)
None1.5-
This compound50.097
Aluminum Molybdate50.097

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application and evaluation as a corrosion inhibitor are provided below.

Synthesis of this compound (Precipitation Method)

This protocol describes the synthesis of this compound powder via a precipitation reaction.[1][2][3]

SynthesisWorkflow Start Start Prepare_Solutions Prepare aqueous solutions of Sodium Molybdate (Na₂MoO₄) and Cerium(III) Nitrate (B79036) (Ce(NO₃)₃) Start->Prepare_Solutions Mix_Solutions Mix stoichiometric amounts of the two solutions Prepare_Solutions->Mix_Solutions Adjust_pH Adjust pH of the mixture (e.g., using NaOH or HNO₃) to a controlled value Mix_Solutions->Adjust_pH Precipitation Allow precipitation to occur under stirring Adjust_pH->Precipitation Filter_Wash Filter the precipitate and wash with deionized water Precipitation->Filter_Wash Dry Dry the precipitate (e.g., in an oven at 60°C) Filter_Wash->Dry Characterize Characterize the resulting This compound powder (SEM, EDS, FTIR) Dry->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Sodium Molybdate (Na₂MoO₄)

  • Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)

  • Sodium Hydroxide (NaOH) or Nitric Acid (HNO₃) for pH adjustment

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of sodium molybdate and cerium(III) nitrate with the desired molar concentrations.

  • Slowly add the cerium(III) nitrate solution to the sodium molybdate solution under constant stirring.

  • Monitor and adjust the pH of the mixture to a predetermined value using NaOH or HNO₃. The pH plays a crucial role in the particle size and morphology of the resulting precipitate.

  • Continue stirring for a specified period to ensure complete precipitation.

  • Separate the precipitate from the solution by filtration.

  • Wash the collected powder thoroughly with deionized water to remove any unreacted precursors and by-products.

  • Dry the this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterize the synthesized powder using techniques such as Scanning Electron Microscopy (SEM) for morphology, Energy Dispersive X-ray Spectroscopy (EDS) for elemental composition, and Fourier Transform Infrared (FTIR) spectroscopy for functional group analysis.[1]

Preparation of Cerium-Molybdate Conversion Coating

This protocol outlines the immersion process for forming a cerium-molybdate conversion coating on an aluminum alloy substrate.[5][6]

Materials:

  • Aluminum alloy panels (e.g., AA6063)

  • Degreasing agent (e.g., acetone (B3395972), ethanol)

  • Alkaline etching solution (e.g., 5 wt% NaOH)

  • Acidic desmutting solution (e.g., 30 vol% HNO₃)

  • Conversion coating bath:

    • Cerium(III) salt (e.g., 10 g/L Ce(NO₃)₃·6H₂O)

    • Sodium Molybdate (e.g., 10 g/L Na₂MoO₄·2H₂O)

    • pH adjusting agent (e.g., Na₂CO₃ to achieve a pH of ~9)

  • Deionized water

Procedure:

  • Surface Preparation:

    • Degrease the aluminum alloy panels by sonicating in acetone and then ethanol.

    • Perform alkaline etching by immersing the panels in a 5 wt% NaOH solution at room temperature for a few minutes to remove the native oxide layer.

    • Rinse thoroughly with deionized water.

    • Carry out acidic desmutting by dipping the panels in a 30 vol% HNO₃ solution to remove intermetallic compounds from the surface.

    • Rinse again with deionized water and dry.

  • Conversion Coating Application:

    • Prepare the cerium-molybdate conversion bath by dissolving the cerium salt and sodium molybdate in deionized water. Adjust the pH to the desired alkaline value (e.g., ~9) using a suitable agent like sodium carbonate.

    • Heat the conversion bath to the desired temperature (e.g., 70°C).

    • Immerse the prepared aluminum alloy panels in the heated bath for a specified duration (e.g., 20 minutes).

    • Remove the panels from the bath, rinse with deionized water, and allow them to dry in ambient air for at least 24 hours before testing.

Electrochemical Evaluation of Corrosion Inhibition

This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the performance of the this compound inhibitor.

ElectrochemicalTestingWorkflow Start Start Prepare_Cell Set up a three-electrode electrochemical cell Start->Prepare_Cell Add_Electrolyte Add corrosive electrolyte (e.g., 3.5% NaCl) with and without this compound Prepare_Cell->Add_Electrolyte Stabilize_OCP Allow Open Circuit Potential (OCP) to stabilize (e.g., 30-60 min) Add_Electrolyte->Stabilize_OCP Run_EIS Perform Electrochemical Impedance Spectroscopy (EIS) Stabilize_OCP->Run_EIS Run_Polarization Conduct Potentiodynamic Polarization scan Run_EIS->Run_Polarization Analyze_Data Analyze data to determine Rp, icorr, and Ecorr Run_Polarization->Analyze_Data End End Analyze_Data->End

Caption: Workflow for electrochemical testing of corrosion inhibitors.

Apparatus and Materials:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Prepared aluminum alloy sample

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive medium: e.g., 3.5 wt% NaCl solution

  • This compound inhibitor (either as a coating on the WE or added to the corrosive medium)

Procedure:

  • Assemble the three-electrode cell with the prepared aluminum alloy sample as the working electrode.

  • Fill the cell with the corrosive medium (with or without the inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize for a period of 30 to 60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots to determine the polarization resistance (Rp) and other circuit parameters.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic value relative to the OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • Calculate the inhibition efficiency (IE%) using the following formulas:

    • From icorr: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

    • From Rp: IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] * 100

Surface Analysis

After corrosion testing, the surface of the aluminum alloy samples should be analyzed to understand the morphology and composition of the protective film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, identify the presence of a protective film, and observe any signs of corrosion such as pitting.[1]

  • Energy Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the surface, confirming the presence of cerium and molybdenum in the protective layer and the absence or reduction of aggressive ions like chloride.[1][5]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical states of the elements on the surface, providing insight into the composition of the cerium and molybdenum oxides/hydroxides in the passive film.[5][6]

References

Application Notes & Protocols: Cerium Molybdate Mixed Metal Oxide Nanocomposites for High-Performance Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) and its mixed metal oxide nanocomposites are emerging as highly promising electrode materials for next-generation energy storage devices, particularly supercapacitors.[1][2] These materials are gaining significant attention from the research community due to their unique physicochemical properties, including multiple oxidation states of cerium (Ce³⁺/Ce⁴⁺) that facilitate efficient redox reactions, high chemical stability, and synergistic effects when combined with other conductive materials.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and electrochemical evaluation of cerium molybdate-based nanocomposites for energy storage applications.

Key Performance Metrics of Cerium-Based Nanocomposite Supercapacitors

The performance of supercapacitor electrodes is evaluated based on several key metrics. The following table summarizes the reported electrochemical performance of various cerium-based nanocomposite materials, providing a comparative overview for researchers.

Electrode MaterialSpecific Capacitance (F/g)Current/Scan RateEnergy Density (Wh/kg)Power Density (W/kg)Cycle Stability (% retention after cycles)Reference
CeMo₂O₈/N, P co-doped rGO6382 mV/s29.7500102.9% after 4000 cycles[4]
CeO₂@MoS₂@rGO6351 A/g--88.9% after 10,000 cycles[5][6]
MnO₂ doped CeO₂442----[7]
Ce-MOF/GO2221.21 A/g111.05--[8][9]
Ce(COOH)₃1401 A/g---[10]
CeO₂@Co₃O₄/MXene16600.5 A/g--84.98% after 10,000 cycles[11]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound nanocomposites and their subsequent electrochemical characterization.

Protocol 1: Synthesis of this compound Nanocomposites

Various methods have been employed for the synthesis of this compound nanostructures, including solvothermal, hydrothermal, and co-precipitation methods.[12][13][14] The hydrothermal method is a widely used technique for synthesizing crystalline nanomaterials from aqueous solutions under high temperature and pressure.

Objective: To synthesize this compound nanocomposites.

Materials:

  • Cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Optional: Graphene oxide (GO) or other carbon-based materials for composite formation.

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a stoichiometric amount of cerium (III) nitrate hexahydrate in DI water.

    • In a separate beaker, dissolve a corresponding stoichiometric amount of sodium molybdate dihydrate in DI water.

    • For composite materials, disperse the desired amount of graphene oxide or other carbon materials in DI water through ultrasonication.

  • Mixing and Reaction:

    • Slowly add the sodium molybdate solution to the cerium nitrate solution under vigorous stirring.

    • If preparing a composite, add the dispersed carbon material suspension to the mixture.

    • Continue stirring for 30 minutes to ensure a homogeneous mixture.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a designated period (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) overnight.

Protocol 2: Electrode Preparation

Objective: To fabricate working electrodes for electrochemical measurements.

Materials:

  • Synthesized this compound nanocomposite powder (active material)

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel foam or other current collectors

Equipment:

  • Mortar and pestle

  • Spatula

  • Doctor blade or brush

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • Mix the active material, carbon black, and PVDF in a specific weight ratio (e.g., 80:10:10).

    • Grind the mixture in a mortar and pestle to ensure homogeneity.

    • Add a few drops of NMP to the mixture and continue grinding to form a uniform slurry.

  • Coating on Current Collector:

    • Clean the nickel foam by treating it with HCl, ethanol, and DI water in an ultrasonic bath, and then dry it.

    • Apply the prepared slurry onto the cleaned nickel foam using a doctor blade or a small brush, ensuring a uniform coating.

  • Drying and Pressing:

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.

    • Press the dried electrode at a specific pressure to ensure good contact between the active material and the current collector.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the prepared electrodes.

Equipment:

  • Electrochemical workstation

  • Three-electrode cell setup (working electrode, counter electrode e.g., platinum wire, and reference electrode e.g., Ag/AgCl)

  • Electrolyte (e.g., aqueous solution of KOH or Na₂SO₄)

Procedures:

  • Cyclic Voltammetry (CV):

    • Assemble the three-electrode cell with the prepared working electrode, a counter electrode, and a reference electrode in the chosen electrolyte.

    • Perform CV measurements within a specific potential window at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[15][16]

    • The shape of the CV curves provides information about the capacitive behavior and redox reactions.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD tests at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).[7][17]

    • The triangular shape of the charge-discharge curves is characteristic of capacitive behavior.

    • Calculate the specific capacitance from the discharge curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a small AC amplitude (e.g., 5 mV).[18][19]

    • The Nyquist plot obtained from EIS provides insights into the internal resistance, charge transfer resistance, and ion diffusion processes within the electrode.[20]

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Drying Ce_precursor Dissolve Ce(NO₃)₃·6H₂O in DI water Mixing Mix Precursor Solutions Ce_precursor->Mixing Mo_precursor Dissolve Na₂MoO₄·2H₂O in DI water Mo_precursor->Mixing Carbon_dispersion Disperse GO in DI water (optional) Carbon_dispersion->Mixing Hydrothermal Hydrothermal Treatment in Autoclave Mixing->Hydrothermal Centrifugation Centrifuge to Collect Precipitate Hydrothermal->Centrifugation Washing Wash with DI Water & Ethanol Centrifugation->Washing Drying Dry in Oven Washing->Drying Final_Product This compound Nanocomposite Powder Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of this compound nanocomposites.

Electrode_Preparation_Workflow cluster_slurry Slurry Preparation cluster_coating Coating & Finalizing Mixing Mix Active Material, Carbon Black, & PVDF (80:10:10) Grinding Grind to Homogenize Mixing->Grinding Solvent_Addition Add NMP to form Slurry Grinding->Solvent_Addition Coating Coat Slurry on Nickel Foam Solvent_Addition->Coating Drying Dry in Vacuum Oven Coating->Drying Pressing Press Electrode Drying->Pressing Final_Electrode Working Electrode Pressing->Final_Electrode

Caption: Workflow for the preparation of working electrodes from nanocomposite powder.

Electrochemical_Characterization_Flow cluster_techniques Electrochemical Techniques cluster_data Data Analysis Start Prepared Working Electrode Three_Electrode_Setup Assemble Three-Electrode Cell Start->Three_Electrode_Setup CV Cyclic Voltammetry (CV) Three_Electrode_Setup->CV GCD Galvanostatic Charge-Discharge (GCD) Three_Electrode_Setup->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Three_Electrode_Setup->EIS Capacitance Calculate Specific Capacitance CV->Capacitance GCD->Capacitance Energy_Density Calculate Energy & Power Density GCD->Energy_Density Stability Evaluate Cycling Stability GCD->Stability Resistance Analyze Impedance Data EIS->Resistance Performance_Evaluation Overall Performance Evaluation Capacitance->Performance_Evaluation Energy_Density->Performance_Evaluation Stability->Performance_Evaluation Resistance->Performance_Evaluation

References

Application Notes and Protocols: Characterization of Cerium Molybdate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanoparticles. Detailed protocols for X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and other relevant analytical methods are provided, along with data presentation guidelines and visualizations to facilitate understanding and replication of these methods in a research setting.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data obtained from the characterization of cerium molybdate nanoparticles, particularly focusing on the effects of calcination temperature on their properties.

Table 1: XRD Crystallographic Data of this compound Nanoparticles at Different Calcination Temperatures. [1]

Calcination Temperature (°C)Crystalline StructureLattice Parameters (Å)Cell Volume (ų)Average Crystallite Size (nm)
500Tetragonala = 5.33, c = 11.75333.6159.51
600Monoclinica = 16.86, b = 11.84, c = 15.933181.01169.75
800Monoclinica = 16.81, b = 11.84, c = 15.893164.03189.01

Table 2: Elemental Composition of this compound Nanoparticles from Energy Dispersive X-ray Spectroscopy (EDS). [1][2]

Calcination Temperature (°C)Cerium (Ce) Atomic %Molybdenum (Mo) Atomic %
45043.1556.85
50041.8958.11
60040.1259.88
80045.2354.77
Theoretical (Ce₂(MoO₄)₃) 40.00 60.00

Table 3: Optical Band Gap of this compound Nanoparticles. [2][3]

Calcination Temperature (°C)Optical Band Gap (eV)
5002.26
6002.43
8002.34

Experimental Protocols

Detailed methodologies for the key characterization techniques are outlined below.

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure, phase purity, and average crystallite size of the this compound nanoparticles.

Instrumentation: A powder X-ray diffractometer with Cu-Kα radiation (λ = 1.5406 Å) is typically used.

Protocol:

  • Sample Preparation:

    • Ensure the this compound nanoparticle powder is dry and finely ground to ensure random orientation.

    • Mount the powder onto a sample holder, ensuring a flat and level surface.

  • Instrumental Setup:

    • Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • Configure the scan range, typically from 10° to 80° in 2θ.[2]

    • Set the scan speed or step size and dwell time (e.g., a scan rate of 0.01° s⁻¹).[2]

  • Data Acquisition:

    • Initiate the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Identify the crystalline phases by comparing the obtained diffraction peaks with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). For example, the pattern for tetragonal La₂(MoO₄)₃ (JCPDS card No. 045-04-07) has been used for comparison.

    • Perform Rietveld refinement of the XRD data to obtain detailed structural parameters like lattice constants and cell volume.[1]

    • Calculate the average crystallite size using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:

      • D is the average crystallite size.

      • K is the Scherrer constant (typically ~0.9).

      • λ is the X-ray wavelength.

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

      • θ is the Bragg diffraction angle.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To investigate the surface morphology, particle size, and elemental composition of the nanoparticles.

Instrumentation: A Field Emission Scanning Electron Microscope (FE-SEM) equipped with an EDS detector.

Protocol:

  • Sample Preparation:

    • Disperse the this compound nanoparticle powder in a volatile solvent like ethanol.

    • Drop-cast the suspension onto a clean sample stub (e.g., aluminum) and allow the solvent to evaporate completely. Drying at 100 °C can be performed to ensure dispersion.[2]

    • For non-conductive samples, a thin conductive coating of gold or carbon is applied using a sputter coater to prevent charging under the electron beam. A typical coating procedure involves sputtering gold for 30 seconds at 30 mA.[2]

  • SEM Imaging:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Apply an accelerating voltage (e.g., 30 kV).

    • Focus the electron beam on the sample surface and adjust magnification to observe the nanoparticle morphology.

    • Capture images at various magnifications to show overall morphology and individual particle details.

  • EDS Analysis:

    • Select a representative area of the sample for elemental analysis.

    • Acquire the EDS spectrum to identify the elements present and their relative atomic percentages.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized this compound nanoparticles.

Instrumentation: An FTIR spectrometer.

Protocol:

  • Sample Preparation:

    • Mix a small amount of the nanoparticle powder with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 400 to 4000 cm⁻¹.[4]

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups. For instance, the presence of Ce-O stretching vibrations can be confirmed.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

Objective: To determine the optical properties, specifically the band gap energy, of the semiconductor nanoparticles.

Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

Protocol:

  • Sample Preparation:

    • Use barium sulfate (B86663) (BaSO₄) as a reference standard.

    • Place the this compound nanoparticle powder in the sample holder.

  • Data Acquisition:

    • Measure the diffuse reflectance spectrum of the sample over a specific wavelength range (e.g., 200–800 nm).

  • Data Analysis:

    • Convert the reflectance data to absorbance using the Kubelka-Munk function.

    • Plot (αhν)² versus photon energy (hν), where α is the absorption coefficient.

    • Extrapolate the linear portion of the plot to the energy axis to determine the optical band gap (Eg).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound nanoparticles.

experimental_workflow cluster_synthesis Synthesis start Precursor Mixing (e.g., EDTA-citrate method) gel Organometallic Gel Formation start->gel precursor_powder Drying and Grinding gel->precursor_powder calcination Calcination (450-800 °C) precursor_powder->calcination nanoparticles This compound Nanoparticles calcination->nanoparticles xrd XRD Analysis nanoparticles->xrd sem_eds SEM/EDS Analysis nanoparticles->sem_eds ftir FTIR Spectroscopy nanoparticles->ftir uv_vis UV-Vis DRS nanoparticles->uv_vis characterization_logic cluster_techniques Characterization Techniques cluster_properties Determined Properties nanoparticles This compound Nanoparticles xrd XRD nanoparticles->xrd sem SEM nanoparticles->sem eds EDS nanoparticles->eds ftir FTIR nanoparticles->ftir uv_vis UV-Vis DRS nanoparticles->uv_vis crystal_structure Crystal Structure Phase Purity Crystallite Size xrd->crystal_structure morphology Morphology Particle Size sem->morphology composition Elemental Composition eds->composition functional_groups Functional Groups ftir->functional_groups band_gap Optical Band Gap uv_vis->band_gap

References

Troubleshooting & Optimization

Technical Support Center: Single-Phase Cerium Molybdate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of single-phase cerium molybdate (B1676688).

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of single-phase cerium molybdate, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Presence of Secondary Phases (e.g., CeO₂, Ce₁₁O₂₀, Ce₇O₁₂) High calcination temperature.[1]Optimize the calcination temperature. A temperature of around 600°C has been shown to be optimal for obtaining a well-crystallized single-phase material using the EDTA-citrate complexing method.[1] Temperatures above 600°C, particularly around 800°C, can lead to the oxidation of cerium and the formation of cerium oxide phases.[1]
Instability of the cerium ion at high temperatures, leading to changes in its oxidation state (Ce³⁺/Ce⁴⁺).[1]Carefully control the atmospheric conditions during calcination. Consider using a controlled atmosphere if cerium oxidation is a persistent issue.
Amorphous or Poorly Crystalline Product Insufficient calcination temperature or time.Increase the calcination temperature or duration. For instance, a temperature of 450°C may result in a not completely crystalline material. Ensure the temperature is high enough for the decomposition of precursors and crystallization to occur, typically above 500°C.[2]
Choice of synthesis method. Co-precipitation, for example, can sometimes yield an amorphous material.[1]Consider alternative synthesis methods known to produce crystalline products, such as hydrothermal or microwave-assisted hydrothermal methods.[3]
Incorrect Crystalline Phase (e.g., Tetragonal instead of Monoclinic) Calcination temperature. The crystalline structure can change with increasing temperature. For example, a tetragonal phase may be observed at 500°C, transitioning to a monoclinic phase at 600°C.[1]Precisely control the calcination temperature to target the desired polymorph. Characterize the product at different temperatures to determine the transition point.
Irregular Particle Morphology and Agglomeration Synthesis method and lack of morphology-directing agents.Employ synthesis techniques that offer better morphological control, such as hydrothermal methods with additives like amino acids.[4] The use of surfactants in hydrothermal synthesis can also influence particle shape.[3]
High calcination temperatures can lead to particle sintering and agglomeration.[2]Use the lowest effective calcination temperature to achieve the desired phase and crystallinity to minimize sintering.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing single-phase this compound?

A1: A primary challenge is the instability of the cerium ion at high temperatures, which can lead to a change in its oxidation state from Ce³⁺ to Ce⁴⁺.[1] This instability often results in the formation of undesirable secondary phases, such as various cerium oxides, making it difficult to obtain a pure, single-phase this compound.[1]

Q2: How does the synthesis method affect the final product?

A2: The synthesis method significantly influences the crystalline structure, morphology, and phase purity of this compound.[1] For instance, co-precipitation may yield an amorphous material, while hydrothermal and microwave-assisted hydrothermal methods can produce crystalline nanostructures with varying morphologies like nanosheets and nanoplates.[1][3] Wet chemical methods, such as the EDTA-citrate complexing method, allow for mixing at a molecular level, often requiring lower calcination temperatures and shorter processing times compared to conventional solid-state reactions.[1]

Q3: What is the optimal pH for the synthesis of this compound using the EDTA-citrate complexing method?

A3: A pH of 9 has been successfully used in the EDTA-citrate combined complexation method to produce an organometallic gel precursor for this compound nanoparticles.[1][5]

Q4: What is the effect of calcination temperature on the crystalline phase of this compound?

A4: Calcination temperature directly influences the crystalline structure.[1][5] For this compound synthesized by the EDTA-citrate method, a tetragonal phase can be observed at 500°C, which transitions to a monoclinic phase at 600°C. Further increasing the temperature to 800°C, while retaining the monoclinic phase, can also lead to the emergence of cerium oxide impurities.[1]

Q5: Can single-phase this compound be synthesized without a calcination step?

A5: Yes, methods like microwave-assisted hydrothermal (MAH) treatment following co-precipitation can yield well-crystallized, single-phase tetragonal this compound nanocrystals at temperatures as low as 150°C, avoiding the need for high-temperature calcination.[3]

Experimental Protocols

EDTA-Citrate Complexing Method

This method involves the formation of a gel precursor followed by calcination.

Materials:

Procedure:

  • Dissolve EDTA and citric acid in deionized water with constant stirring at a controlled temperature (e.g., 40°C).

  • Add the cerium and molybdenum precursors (cerium nitrate and ammonium heptamolybdate) to the solution, maintaining constant temperature and stirring.

  • Adjust the pH of the solution to 9 using ammonium hydroxide.[1][5]

  • Continue stirring until an organometallic gel is formed.

  • Pre-calcine the gel to obtain a precursor powder (e.g., heat at 230°C).[1][5]

  • Calcine the precursor powder in a furnace at the desired temperature (e.g., 600°C for 3 hours) to obtain the final this compound product.[1]

Microwave-Assisted Hydrothermal (MAH) Method

This method utilizes microwave radiation for rapid heating.

Materials:

  • Cerium(III) nitrate hexahydrate

  • Sodium molybdate dihydrate

  • Deionized water

Procedure:

  • Prepare aqueous solutions of cerium nitrate and sodium molybdate.

  • Mix the solutions under stirring to form a precipitate (co-precipitation).

  • Transfer the resulting suspension to a vessel suitable for microwave-assisted hydrothermal treatment.

  • Heat the suspension in the MAH system to a specific temperature (e.g., 150°C) for a designated time (e.g., 15-60 minutes).[3]

  • After the treatment, allow the product to cool down.

  • Wash the synthesized nanocrystals with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product at a low temperature (e.g., 60°C).

Quantitative Data Summary

Synthesis ParameterMethodValueOutcomeReference
pH EDTA-Citrate9Formation of organometallic gel precursor[1][5]
Calcination Temperature EDTA-Citrate450°CIncompletely crystalline material
EDTA-Citrate500°CTetragonal Ce₂(MoO₄)₃[1]
EDTA-Citrate600°CMonoclinic Ce₂(MoO₄)₃ (optimal for single-phase)[1]
EDTA-Citrate800°CMonoclinic Ce₂(MoO₄)₃ with Ce₁₁O₂₀ and Ce₇O₁₂ phases[1]
MAH Temperature Co-precipitation/MAH150°CSingle-phase tetragonal Ce₂(MoO₄)₃[3]
MAH Time Co-precipitation/MAH15-60 minAffects morphology and enhances photoluminescence[3]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_precursor Precursor Preparation cluster_synthesis Synthesis Reaction cluster_post_synthesis Post-Synthesis Treatment cluster_characterization Characterization start Start mixing Mixing of Cerium and Molybdate Precursors start->mixing ph_adjustment pH Adjustment (for wet chemical methods) mixing->ph_adjustment solid_state Solid-State Reaction mixing->solid_state hydrothermal Hydrothermal/ Microwave-Assisted Hydrothermal ph_adjustment->hydrothermal gel_formation Gel Formation (e.g., EDTA-Citrate) ph_adjustment->gel_formation washing_drying Washing and Drying hydrothermal->washing_drying calcination Calcination gel_formation->calcination solid_state->calcination xrd XRD (Phase and Crystallinity) washing_drying->xrd calcination->xrd sem SEM (Morphology) xrd->sem final_product Single-Phase This compound sem->final_product

General workflow for this compound synthesis.

calcination_effects Effect of Calcination Temperature on this compound Phase Purity cluster_temp Calcination Temperature cluster_outcome Resulting Phases temp_low ~450°C outcome_amorphous Amorphous / Poorly Crystalline temp_low->outcome_amorphous temp_mid1 ~500°C outcome_tetragonal Tetragonal Phase (Ce₂(MoO₄)₃) temp_mid1->outcome_tetragonal temp_mid2 ~600°C outcome_monoclinic Single-Phase Monoclinic (Ce₂(MoO₄)₃) temp_mid2->outcome_monoclinic temp_high > 700°C outcome_mixed Mixed Phases (Monoclinic + Cerium Oxides) temp_high->outcome_mixed

Influence of calcination temperature on product phase.

References

effect of calcination temperature on cerium molybdate crystal structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to the calcination of cerium molybdate (B1676688). The information focuses on how calcination temperature influences the material's crystal structure, phase purity, and particle size.

Frequently Asked Questions (FAQs)

Q1: My XRD pattern shows an amorphous or poorly crystalline structure. What is the cause?

A: An amorphous or poorly crystalline structure in cerium molybdate is common at lower calcination temperatures, such as 450 °C.[1][2] This is often due to the presence of residual organic components from the synthesis precursors which have not been fully combusted.[2] To achieve a well-defined crystalline structure, a higher calcination temperature is required.

Q2: At what temperature should I expect the formation of a crystalline this compound phase?

A: The crystallization process begins around 500 °C.[1] At this temperature, a tetragonal crystal structure of Ce₂(MoO₄)₃ is typically observed.[1][3] A strong, sharp exothermic peak around 500 °C on a Differential Scanning Calorimetry (DSC) curve corresponds to the pyrolysis of the organometallic complex and the initial formation of crystalline this compound.[1]

Q3: I am observing a mix of tetragonal and monoclinic phases. How can I obtain a single-phase monoclinic structure?

A: The transition from a tetragonal to a monoclinic structure occurs as the calcination temperature increases above 500 °C. To obtain a well-crystallized, single-phase monoclinic this compound, a calcination temperature of approximately 600 °C is optimal.[1][4][5] This temperature provides the necessary energy for the structural transformation without causing decomposition.

Q4: My sample, calcined at a high temperature (e.g., 800 °C), shows additional peaks in the XRD pattern. What are these?

A: At calcination temperatures of 800 °C and above, this compound can become unstable, leading to the appearance of secondary phases.[3][4] These additional peaks are typically identified as cerium oxides, such as Ce₁₁O₂₀ and Ce₇O₁₂.[1][3] The formation of these oxides indicates that the temperature was too high, causing a partial decomposition of the this compound.

Q5: How does the calcination temperature impact the particle or crystallite size of this compound?

A: Increasing the calcination temperature generally leads to an increase in both crystallite and particle size.[1][3] This phenomenon is driven by the reduction in Gibbs free energy that occurs as the surface area decreases through particle agglomeration and crystal growth.[1] For example, average particle sizes have been observed to increase from approximately 160 nm at 500 °C to 189 nm at 800 °C.[1]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Amorphous XRD Pattern Calcination temperature is too low to induce crystallization.Increase the calcination temperature. A temperature of at least 500 °C is recommended to initiate crystallization.[1]
Mixed Crystal Phases (Tetragonal & Monoclinic) The phase transition is incomplete. The temperature is likely between 500 °C and 600 °C.To obtain a pure monoclinic phase, increase the calcination temperature to 600 °C and ensure a sufficient holding time (e.g., 3 hours).[1][4][5]
Presence of Cerium Oxide Peaks (e.g., Ce₁₁O₂₀) The calcination temperature is too high, causing decomposition.Reduce the calcination temperature. The optimal temperature to avoid oxide formation is around 600 °C.[1][4]
Significant Particle Agglomeration High calcination temperatures promote sintering and particle growth.If smaller particles are desired, use the lowest possible temperature that still yields the desired crystal phase (e.g., 600 °C for monoclinic).[1]

Data Presentation

Table 1: Effect of Calcination Temperature on this compound Structural Properties

The following table summarizes the changes in crystal structure, lattice parameters, and crystallite size of this compound synthesized via the EDTA-citrate method at various calcination temperatures.[3]

Calcination Temp. (°C)Crystalline Phase(s) IdentifiedCrystal SystemSpace GroupLattice Parameters (Å)Cell Volume (ų)Avg. Crystallite Size (nm)
500 Ce₂(MoO₄)₃TetragonalI41/aa = 16.859, c = 16.0134550.99146.7
600 Ce₂(MoO₄)₃MonoclinicC2/ca = 16.901, b = 11.839, c = 15.9803181.01Not Specified
800 Ce₂(MoO₄)₃ + Ce₁₁O₂₀ + Ce₇O₁₂Monoclinic (primary)C2/ca = 16.877, b = 11.840, c = 15.9763164.031852.6

Data sourced from Rietveld refinement of X-ray diffraction data.[1][3]

Experimental Protocols

1. Synthesis via EDTA-Citrate Complexation Method

This method is used to produce this compound precursor powders.[3][4][5]

  • Step 1: Chelation: Prepare an aqueous solution of citric acid and EDTA at a controlled temperature (e.g., 40 °C) with constant stirring.[1]

  • Step 2: Cation Addition: Add the cerium and molybdenum sources (e.g., Ce(NO₃)₃·6H₂O and (NH₄)₆Mo₇O₂₄·4H₂O) to the solution while maintaining temperature and stirring.[1]

  • Step 3: Gel Formation: Adjust the solution pH to 9 using ammonium (B1175870) hydroxide. Continue stirring under the same conditions until an organometallic gel is formed.[1][3]

  • Step 4: Pre-calcination: Heat the gel (e.g., at 230 °C) to obtain a dry precursor powder.[3][4][5]

  • Step 5: Calcination: Calcine the precursor powder in a furnace at the desired temperature (e.g., 450-800 °C) for a specified duration (e.g., 3 hours) with a controlled heating rate (e.g., 5 °C/min).[1][3]

2. Characterization Techniques

  • X-Ray Diffraction (XRD): Used to identify the crystal structure and phases present.

    • Radiation: Cu-Kα (λ = 1.5406 Å)

    • Scan Range (2θ): 10° to 80°

    • Scan Rate: 0.01°/s[1]

  • Thermogravimetric/Differential Scanning Calorimetry (TG/DSC): Used to study thermal degradation behavior and identify phase transition temperatures.

  • Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the powders.[3]

Visualizations

CalcinationEffect cluster_temp Calcination Temperature cluster_result Resulting Crystal Structure T_450 450°C R_450 Poorly Crystalline / Amorphous T_450->R_450 Yields T_500 500°C R_500 Tetragonal Phase (Ce₂(MoO₄)₃) T_500->R_500 Yields T_600 600°C R_600 Single Monoclinic Phase (Ce₂(MoO₄)₃) T_600->R_600 Yields T_800 800°C R_800 Monoclinic Phase + Cerium Oxides (Ce₁₁O₂₀, Ce₇O₁₂) T_800->R_800 Yields Precursor Precursor Powder (from Gel) Precursor->T_450 Heat to Precursor->T_500 Heat to Precursor->T_600 Heat to Precursor->T_800 Heat to

Caption: Logical workflow of temperature's effect on crystal structure.

References

Technical Support Center: Optimizing Photocatalytic Performance of Sb-Doped Cerium Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sb-doped cerium molybdate (B1676688) photocatalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and application of Sb-doped cerium molybdate for photocatalysis.

IssuePossible Cause(s)Recommended Solution(s)
Low Photocatalytic Degradation Efficiency Suboptimal Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can increase turbidity and light scattering, reducing light penetration.Determine the optimal catalyst dosage by performing a series of experiments with varying catalyst concentrations while keeping other parameters constant.[1]
Incorrect pH of the Solution: The surface charge of the photocatalyst and the target pollutant are pH-dependent, affecting adsorption and degradation.[1][2]Optimize the solution pH by conducting experiments at different pH values (e.g., from 2 to 11) to find the point of maximum degradation for your specific pollutant.[1]
High Initial Pollutant Concentration: A high concentration of the target molecule can saturate the catalyst surface, leading to a decrease in degradation efficiency.[1][3]Perform experiments with varying initial pollutant concentrations to find the optimal range for efficient degradation.[1]
Inefficient Light Source: The light source may not have the appropriate wavelength or intensity to excite the photocatalyst effectively. Sb-doped this compound shows a red shift in absorption, making it more responsive to a broader spectrum.[1][4]Ensure your light source emits in the UV-Vis range and that its intensity is sufficient and consistent across experiments. The band gap of Sb-doped this compound decreases with increased doping, so tailor your light source accordingly.[1][4]
Catalyst Agglomeration: Nanoparticles may aggregate in the solution, reducing the available surface area for reaction.Improve dispersion by using ultrasonication before the experiment. The synthesis method, like co-precipitation, is designed to produce nanoparticles, but proper handling is crucial.[1][4]
Poor Catalyst Reusability Photocatalyst Instability: The material may undergo photocorrosion or deactivation after multiple cycles.The provided synthesis method for Sb-doped this compound has been shown to produce a stable photocatalyst for at least five cycles.[1][4] If instability is observed, consider post-synthesis treatments like calcination at different temperatures to improve crystallinity.
Loss of Catalyst During Recovery: Inefficient separation techniques can lead to a loss of material between cycles.Use high-speed centrifugation and careful decantation to recover the powdered catalyst. Ensure the catalyst is thoroughly dried before the next cycle.[1]
Inconsistent Characterization Results (e.g., XRD, UV-Vis) Inhomogeneous Doping: The Sb dopant may not be uniformly distributed within the this compound lattice.The co-precipitation synthesis method is generally effective for achieving homogeneous doping.[1][4] Ensure thorough mixing of precursors during synthesis. Characterization with XPS can confirm the presence and oxidation state of Sb.[1]
Variations in Crystallite Size: Different synthesis batches may yield nanoparticles with varying crystallite sizes, affecting photocatalytic activity.Strictly control synthesis parameters such as precursor concentration, pH, temperature, and stirring rate. XRD can be used to monitor the crystallite size.[1]
Difficulty in Identifying Active Species Inappropriate Scavengers: The choice and concentration of radical scavengers are critical for accurately determining the roles of different reactive species.Use specific scavengers like isopropyl alcohol for hydroxyl radicals (•OH), and others as needed to identify the dominant active species in your degradation pathway.[1]

Frequently Asked Questions (FAQs)

1. What is the primary advantage of doping this compound with antimony (Sb)?

Antimony doping introduces several beneficial changes to the this compound lattice. It leads to a reduction in the material's band gap energy (from 3.35 eV to 2.79 eV with increasing Sb content), which allows the photocatalyst to absorb a broader range of light, including more of the visible spectrum.[1][4] Doping also decreases the crystallite size and can enhance charge transfer efficiency, ultimately leading to improved photocatalytic activity.[1] For instance, Sb-doping was found to increase the photocatalytic efficiency of this compound by 1.24 times for the degradation of diclofenac (B195802) potassium.[1][5]

2. How does Sb doping affect the crystal structure of this compound?

Sb doping in this compound (Ce₂₋ₓSbₓ(MoO₄)₃) has been shown to decrease the crystallite size from approximately 40.29 nm (undoped) to 29.09 nm (at x=0.09).[1][4] The dominant monoclinic phase of this compound is maintained with Sb substitution.[1] X-ray Photoelectron Spectroscopy (XPS) confirms the successful incorporation of Sb³⁺ into the this compound matrix.[1]

3. What are the key experimental parameters to control for optimal photocatalytic performance?

The key parameters that significantly influence the photocatalytic efficiency of Sb-doped this compound are:

  • Catalyst Dosage: The amount of photocatalyst in the reaction mixture.

  • Initial Pollutant Concentration: The starting concentration of the substance to be degraded.

  • pH of the Reaction Mixture: The acidity or alkalinity of the solution.[1]

Optimizing these parameters is crucial to achieve maximum degradation efficiency.[1]

4. What are the dominant reactive species in the photocatalytic process using Sb-doped this compound?

Radical scavenging experiments are necessary to identify the primary reactive oxygen species (ROS) responsible for the degradation of a specific pollutant. These experiments help to elucidate the photocatalytic mechanism.[1]

5. Is Sb-doped this compound a stable and reusable photocatalyst?

Yes, studies have shown that Sb-doped this compound exhibits good stability and can be recycled for multiple runs with sustained photocatalytic activity. For example, it has been shown to be effective for at least five successive photocatalytic cycles.[1][4]

Data Presentation

Table 1: Effect of Sb Doping on the Physicochemical Properties of this compound

Sb content (x) in Ce₂₋ₓSbₓ(MoO₄)₃Crystallite Size (nm)Band Gap (eV)
0.0040.293.35
0.0138.253.15
0.0336.413.01
0.0533.182.92
0.0731.152.86
0.0929.092.79

Source: Data compiled from findings in referenced literature.[1][4]

Table 2: Influence of Sb Doping on Dielectric Properties and AC Conductivity at 20 Hz

Sb content (x) in Ce₂₋ₓSbₓ(MoO₄)₃Dielectric Constant (ε′)Loss Tangent (tanδ)AC Conductivity (σₐc) (S m⁻¹)
0.002.019 x 10⁷3.8442.270
0.012.201 x 10⁸1.58310.231
0.032.412 x 10⁸1.57611.143
0.052.631 x 10⁸1.57712.181
0.072.711 x 10⁸1.80714.312
0.092.856 x 10⁸1.64717.141

Source: Data compiled from findings in referenced literature.[1]

Table 3: Photocatalytic Degradation of Diclofenac Potassium using Ce₂₋ₓSbₓ(MoO₄)₃ (x=0.09)

ParameterValue
Degradation Efficiency85.8% (in 180 min)
Apparent Rate Constant (k)0.0105 min⁻¹
Kinetic ModelPseudo-first-order
ReusabilityGood activity after 5 cycles

Source: Data compiled from findings in referenced literature.[1][4][5][6]

Experimental Protocols

1. Synthesis of Sb-Doped this compound (Ce₂₋ₓSbₓ(MoO₄)₃) via Co-Precipitation

This protocol describes the synthesis of a series of Sb-doped this compound nanoparticles with varying dopant concentrations (x = 0.00, 0.01, 0.03, 0.05, 0.07, and 0.09).[1][4][5][6][7]

  • Materials: Cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), Antimony (III) chloride (SbCl₃), Deionized water.

  • Procedure:

    • Prepare separate aqueous solutions of cerium nitrate, ammonium molybdate, and antimony chloride.

    • For each desired composition of Ce₂₋ₓSbₓ(MoO₄)₃, calculate the stoichiometric amounts of the precursor solutions.

    • Slowly add the ammonium molybdate solution to the cerium nitrate solution under vigorous stirring.

    • Simultaneously, add the calculated amount of antimony chloride solution dropwise to the mixture.

    • Continue stirring for a specified period (e.g., 2-4 hours) to ensure a complete reaction and formation of the precipitate.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.

    • Dry the resulting powder in an oven at a specific temperature (e.g., 80-100 °C) for several hours to obtain the final Sb-doped this compound photocatalyst.

2. Photocatalytic Activity Evaluation

This protocol outlines the procedure for assessing the photocatalytic performance of the synthesized Sb-doped this compound in degrading an organic pollutant (e.g., diclofenac potassium).[1]

  • Materials: Synthesized Sb-doped this compound catalyst, Target organic pollutant (e.g., diclofenac potassium), Deionized water, pH meter, UV-Vis spectrophotometer, Light source (e.g., UV lamp).

  • Procedure:

    • Prepare a stock solution of the target pollutant of a known concentration.

    • Disperse a specific amount of the photocatalyst powder in a known volume of the pollutant solution.

    • Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant.

    • Adjust the pH of the suspension to the desired value using dilute acid or base.

    • Expose the suspension to a light source under continuous stirring.

    • At regular time intervals, withdraw aliquots of the suspension.

    • Separate the photocatalyst from the withdrawn sample by centrifugation or filtration.

    • Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.

    • Calculate the degradation efficiency (%) using the formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

3. Catalyst Reusability Test

This protocol is for evaluating the stability and reusability of the photocatalyst over multiple cycles.[1]

  • Procedure:

    • After the first photocatalytic run, recover the catalyst from the solution by centrifugation.

    • Wash the recovered catalyst with deionized water and ethanol.

    • Dry the catalyst thoroughly.

    • Use the dried, recycled catalyst for a subsequent photocatalytic degradation experiment under the same conditions as the first run.

    • Repeat this process for the desired number of cycles (e.g., five times) to assess the stability of the catalyst's performance.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization cluster_photocatalysis Photocatalytic Testing cluster_analysis Performance Analysis s1 Prepare Precursor Solutions (Ce(NO₃)₃, (NH₄)₆Mo₇O₂₄, SbCl₃) s2 Co-precipitation (Vigorous Stirring) s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 c1 XRD s4->c1 Characterize Material c2 UV-Vis s4->c2 Characterize Material c3 XPS s4->c3 Characterize Material c4 SEM/TEM s4->c4 Characterize Material c5 BET s4->c5 Characterize Material p1 Dispersion in Pollutant Solution s4->p1 Use Synthesized Catalyst p2 Adsorption-Desorption Equilibrium (in Dark) p1->p2 p3 Light Irradiation p2->p3 p3->p1 Recycle Catalyst for Reusability Test p4 Sample Analysis (UV-Vis Spec) p3->p4 a1 Degradation Efficiency p4->a1 a2 Kinetics p4->a2 a3 Reusability Test p4->a3 Photocatalysis_Mechanism cluster_catalyst Photocatalyst Particle catalyst Sb-Doped Ce₂(MoO₄)₃ vb h⁺ (hole) cb Conduction Band (CB) light Light (hν) light->catalyst Excitation vb->cb e⁻ h2o H₂O vb->h2o Oxidation pollutant Organic Pollutant vb->pollutant Attack o2 O₂ cb->o2 Reduction oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad oh_rad->pollutant Attack o2_rad->pollutant Attack degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

References

improving the gas sensing response of cerium molybdate nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on improving the gas sensing response of cerium molybdate (B1676688) (Ce₂(MoO₄)₃) nanocrystals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized cerium molybdate nanocrystals show low sensitivity to the target gas. What are the potential causes and solutions?

A1: Low sensitivity can stem from several factors related to the material's properties and the sensor's operating conditions.

  • Sub-optimal Morphology and Surface Area: The shape and size of nanocrystals are critical. Nanoplate and nanosheet morphologies generally offer a larger surface area for gas interaction compared to agglomerated particles.[1] Longer synthesis times, such as a 60-minute microwave-assisted hydrothermal (MAH) treatment, can lead to more defined morphologies and additional active sites, enhancing the sensor response.[1][2]

  • Incorrect Operating Temperature: The sensor's response is highly dependent on the operating temperature. For ozone (O₃) detection, for instance, the optimal temperature for Ce₂(MoO₄)₃ nanocrystals is about 200°C.[1] Operating at temperatures too low or too high will significantly decrease the response. You must experimentally determine the optimal temperature for your specific target gas.

  • High Crystallinity/Low Defect Density: Intrinsic defects, such as oxygen vacancies, often act as active sites for gas adsorption.[2] Synthesis methods and parameters that increase the concentration of these defects can improve sensitivity. Longer MAH treatment times have been shown to increase intrinsic defects, leading to a better sensor response.[3]

  • Poor Electrical Contact: Ensure the nanocrystal paste is making a uniform and solid connection with the electrodes on your sensor substrate. A poor connection will lead to unstable and low readings.

Q2: The sensor's response time and recovery time are very slow. How can I improve this?

A2: Slow response and recovery are often related to the kinetics of gas adsorption/desorption on the sensor surface.

  • Operating Temperature: Adjusting the operating temperature can optimize the reaction and desorption kinetics.[4] For some materials, a slightly higher temperature can speed up recovery, but it may also decrease the peak response.

  • Doping: Introducing dopants into the ceria structure can significantly alter its catalytic properties and electronic structure, leading to faster response times. For example, doping ceria with Europium (Eu) has been shown to decrease the response time to carbon monoxide from 6.6 seconds to just 1 second.[5][6]

  • Nanostructure: A porous, hierarchical nanostructure facilitates faster gas diffusion to the sensing sites and quicker removal of byproducts, which can improve both response and recovery times.[7]

Q3: My sensor is showing poor selectivity and responding to multiple gases. What can be done?

A3: Poor selectivity is a common issue with metal-oxide semiconductor sensors.

  • Operating Temperature Optimization: Different gases often have different optimal reaction temperatures on the sensor surface. By carefully tuning the operating temperature, you can maximize the response to your target gas while minimizing responses to interfering gases.[8]

  • Doping with Catalytic Metals: Doping the this compound structure with specific elements can enhance its affinity for a particular gas.[9] This is a common strategy to improve the selectivity of metal-oxide sensors. For instance, doping ceria with gadolinium (Gd) has been shown to enhance selectivity towards H₂S over other gases like ethanol (B145695) and ammonia.[8]

  • Functionalization with Noble Metals: Decorating the nanocrystal surface with noble metal nanoparticles (e.g., Au, Pt) can act as catalysts that preferentially promote the reaction with a specific target gas, thereby improving selectivity.[10]

Q4: The sensor's baseline resistance is unstable or drifts over time. What is the cause?

A4: Baseline drift can be caused by environmental factors or material degradation.

  • Humidity and Temperature Fluctuations: Metal-oxide sensors are often sensitive to changes in ambient humidity and temperature.[11][12] Ensure your testing chamber has a controlled atmosphere. Prolonged exposure to high humidity can lead to the chemical adsorption of hydroxyl groups, altering the baseline.[13]

  • Sensor Poisoning: Exposure to certain compounds, such as those containing silicon, sulfur, or lead, can irreversibly poison the sensor surface, leading to a permanent change in performance and stability. Ensure the test environment and carrier gases are free from such contaminants.

  • Incomplete Recovery: If the sensor does not fully recover after a gas exposure cycle, the baseline for the next cycle will have shifted. This can happen if the operating temperature is too low for complete desorption of the gas molecules.

Quantitative Data Summary

Table 1: Synthesis Parameters and Their Influence on Ce₂(MoO₄)₃ Properties

Parameter Value Effect on Nanocrystal Properties Reference
Synthesis Method Co-precipitation + Microwave-Assisted Hydrothermal (MAH) Produces single-crystalline phase with scheelite-type tetragonal structure. [1][3]
MAH Temperature 150°C Effective for synthesizing Ce₂(MoO₄)₃ nanocrystals. [1][3]
MAH Treatment Time 15 min Sample did not exhibit significant sensitivity to ozone. [1]
30 min Showed good sensor response to ozone. [1]
60 min Resulted in improved sensor response due to enhanced morphology and increased intrinsic defects. [1][2]

| Calcination Temp. | 450 - 800°C | Directly influences the formation of the crystalline structure and particle size. |[14] |

Table 2: Gas Sensing Performance of Cerium-Based Nanocrystals

Sensing Material Target Gas Concentration Optimal Temp. Response Value Response Time Recovery Time Reference
Ce₂(MoO₄)₃ (60 min MAH) Ozone (O₃) 0.07 ppm ~200°C Higher than 30 min sample Not Specified Complete Recovery [1]
Pure CeO₂ CO Not Specified Not Specified - 6.6 s Not Specified [5][6]
Eu-doped CeO₂ CO Not Specified Not Specified - 1 s Not Specified [5][6]
La-doped CeO₂ CO Not Specified Not Specified - 4.2 s Not Specified [5]
CeO₂ NPs NH₃ 1000 ppm 120°C 76.95% Sensitivity 12 s 54 s [15]

| Gd-doped CeO₂ | H₂S | Not Specified | Not Specified | Higher than pure CeO₂ | Not Specified | Not Specified |[8] |

Experimental Protocols

Protocol 1: Synthesis of Ce₂(MoO₄)₃ Nanocrystals

This protocol is based on the co-precipitation followed by microwave-assisted hydrothermal (MAH) method.[1][3]

  • Precursor Preparation:

    • Prepare aqueous solutions of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O).

  • Co-precipitation:

    • Slowly add the ammonium molybdate solution to the cerium nitrate solution under constant stirring.

    • Maintain the mixture under vigorous stirring for 30 minutes to form a precipitate.

  • Microwave-Assisted Hydrothermal (MAH) Treatment:

    • Transfer the resulting suspension into a Teflon autoclave.

    • Seal the autoclave and place it in a microwave hydrothermal system.

    • Heat the suspension to 150°C and maintain this temperature for a specified duration (e.g., 30 or 60 minutes) to control nanocrystal growth and morphology.[1]

  • Washing and Drying:

    • After the MAH treatment, allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the collected powder multiple times with deionized water and ethanol to remove any residual ions.

    • Dry the final product in an oven at 60°C for 24 hours.

Protocol 2: Sensor Fabrication and Measurement
  • Paste Formulation:

    • Mix the synthesized Ce₂(MoO₄)₃ nanocrystal powder with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a homogenous paste.

  • Device Fabrication:

    • Screen-print or drop-coat the paste onto an alumina (B75360) substrate fitted with interdigitated electrodes (e.g., gold or platinum).

    • Dry the coated substrate at a low temperature (e.g., 100°C) to evaporate the solvent.

    • Calcine the sensor at a higher temperature (e.g., 400-500°C) to burn off the organic binder and ensure good adhesion of the nanocrystals to the substrate and electrodes.

  • Gas Sensing Measurement:

    • Place the fabricated sensor into a sealed test chamber equipped with a heating element and electrical feedthroughs.

    • Stabilize the sensor at the desired operating temperature by applying power to the heater.[4]

    • Monitor the sensor's baseline resistance in a flow of dry air or a reference gas using an electrometer.[3]

    • Introduce a specific concentration of the target gas into the chamber and record the change in resistance until it stabilizes (R_gas).

    • Purge the chamber with the reference gas to allow the sensor's resistance to return to its baseline (R_air).

    • Calculate the sensor response (S) using the appropriate formula. For an n-type semiconductor responding to an oxidizing gas like ozone, the response is typically defined as S = R_gas / R_air.[3]

Visualizations

Experimental and logical Workflows

G cluster_synthesis Nanocrystal Synthesis cluster_fab Sensor Fabrication cluster_test Gas Sensing Test cluster_analysis Analysis s1 Precursor Solutions (Ce(NO₃)₃, (NH₄)₆Mo₇O₂₄) s2 Co-Precipitation s1->s2 s3 MAH Treatment (150°C, 15-60 min) s2->s3 s4 Washing & Drying s3->s4 f1 Paste Formulation s4->f1 f2 Screen Printing on Substrate f3 Calcination t1 Stabilize at Operating Temp. f3->t1 t2 Measure Baseline Resistance (R_air) a1 Calculate Response (S = R_gas / R_air) t2->a1 t3 Expose to Target Gas (R_gas) t3->a1 a2 Determine Response/ Recovery Time t3->a2 t4 Purge with Air t4->t2 Repeat Cycle t4->a2

Caption: Experimental workflow from synthesis to performance analysis.

G perf Gas Sensing Performance (Response, Selectivity, Speed) mat_prop Material Properties mat_prop->perf op_cond Operating Conditions op_cond->perf morph Morphology (Nanosheets, Nanoplates) morph->mat_prop defects Intrinsic Defects (Oxygen Vacancies) defects->mat_prop s_area Specific Surface Area s_area->mat_prop doping Doping / Functionalization doping->mat_prop temp Operating Temperature temp->op_cond gas_c Gas Concentration gas_c->op_cond humidity Humidity humidity->op_cond syn_params Synthesis Parameters mah_time MAH Time syn_params->mah_time calc_temp Calcination Temperature syn_params->calc_temp mah_time->morph mah_time->defects calc_temp->s_area

Caption: Factors influencing gas sensing performance of nanocrystals.

Gas Sensing Mechanism

G n1 1. Oxygen Adsorption O₂(gas) ↔ O₂(ads) n2 2. Electron Capture O₂(ads) + e⁻ → O₂⁻(ads) (Forms Electron Depletion Layer) n1->n2 On Nanocrystal Surface n3 3. Gas Interaction (Ozone) O₃ + O₂⁻(ads) → 2O₂ + e⁻ (Electrons released to material) n2->n3 Exposure to Target Gas n4 4. Resistance Change Increased electron concentration decreases sensor resistance n3->n4 Electrical Signal

Caption: Sensing mechanism for an n-type material with an oxidizing gas.

References

Technical Support Center: Characterization of Cerium Molybdate Powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerium molybdate (B1676688) powders. The following sections address common issues encountered during material characterization and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during the characterization of cerium molybdate powders.

X-ray Diffraction (XRD) Analysis

Q1: My XRD pattern shows broad peaks. What could be the cause and how can I fix it?

A1: Broad peaks in an XRD pattern of this compound powder can be attributed to several factors:

  • Small Crystallite Size: Nanocrystalline materials inherently produce broader diffraction peaks. The smaller the crystallite size, the broader the peak. This is a fundamental property and not necessarily an issue, but rather a characteristic of your material. You can estimate the crystallite size using the Scherrer equation.

  • Poor Crystallinity: The material may not be well-crystallized. This can be improved by optimizing the synthesis conditions, such as increasing the calcination temperature or duration.[1] It has been observed that calcining at lower temperatures, such as 450 °C, may result in an incompletely crystalline material due to the presence of organic residues from the synthesis process.[2]

  • Instrumental Broadening: Ensure your diffractometer is properly calibrated. Using a synchrotron radiation source can minimize the instrumental contribution to peak widths.[3]

  • Microstrain: Lattice strain within the crystallites can also lead to peak broadening.

Q2: I am observing unexpected peaks in my XRD pattern that don't match the standard this compound phases. What are they?

A2: The presence of additional peaks often indicates the formation of secondary phases. In the case of this compound, these can include:

  • Cerium Oxides: Depending on the calcination temperature and atmosphere, you may see the formation of cerium oxides like Ce₁₁O₂₀ or Ce₇O₁₂.[2] For instance, at a calcination temperature of 800 °C, mixed phases of Ce₂(MoO₄)₃, Ce₁₁O₂₀, and Ce₇O₁₂ have been reported.[4]

  • Different Polymorphs: this compound can exist in different crystal structures, such as tetragonal and monoclinic phases.[2] The synthesis method and conditions will influence which polymorph is formed. For example, the EDTA-citrate complexing method can yield different phases depending on the calcination temperature.[4]

  • Hydrated Forms: Some synthesis methods, like hydrothermal synthesis, can produce hydrated forms of this compound, such as Ce₂(MoO₄)₃·4.5H₂O.[4]

  • Impurities from Precursors: Unreacted starting materials or byproducts can also appear as impurity peaks. Ensure complete reaction and thorough washing of the final product.

Q3: The peaks in my XRD pattern are shifted compared to the reference pattern. What does this mean?

A3: A shift in peak positions is typically related to a change in the lattice parameters of the unit cell.[5] This can be caused by:

  • Doping: Introducing a dopant into the this compound lattice will cause a change in the unit cell dimensions, leading to a peak shift.

  • Strain: Both compressive and tensile strain in the crystal lattice can cause peaks to shift to higher or lower 2θ values, respectively.

  • Solid Solution Formation: If your synthesis involves other metal ions, the formation of a solid solution can alter the lattice parameters.

Electron Microscopy (SEM/TEM) Analysis

Q1: My SEM images show highly agglomerated particles. How can I obtain well-dispersed particles for imaging?

A1: Agglomeration is a common issue with nanoparticle powders. To improve dispersion for SEM analysis:

  • Sample Preparation: Before analysis, suspend the powder in a solvent like ethanol (B145695) and sonicate the suspension to break up agglomerates. A short drying period at a moderate temperature (e.g., 100 °C) can then be used.

  • Synthesis Method: The synthesis route itself has a significant impact on particle morphology and agglomeration. Methods like the EDTA-citrate complexing method can produce powders with a high specific surface area which may be prone to agglomeration.[4] Hydrothermal methods, sometimes in the absence of surfactants, can lead to the formation of specific morphologies like nanoplates and polyhedrons which may also agglomerate.[6]

Q2: The particle morphology I observe is not what I expected. What factors influence the morphology of this compound powders?

A2: The morphology of this compound is highly dependent on the synthesis conditions:

  • Synthesis Method: Different methods yield different morphologies. For example, the EDTA-citrate method often produces irregularly shaped particles.[4] Hydrothermal methods can result in nanosheets, nanoplates, and polyhedron shapes.[6] Facile routes with assisting agents like amino acids can create hierarchical architectures like flower-like or bundle-like structures.[7]

  • Calcination Temperature: While the overall shape may not change significantly with calcination temperature, the particle size can be affected.[4]

  • Additives and Surfactants: The use of surfactants or complexing agents during synthesis can control the growth and final morphology of the particles.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Q1: I am having trouble interpreting the Ce 3d XPS spectrum. It has multiple peaks. How do I distinguish between Ce³⁺ and Ce⁴⁺?

A1: The Ce 3d XPS spectrum is complex due to final state effects. It is characterized by multiple spin-orbit split doublets (3d₅/₂ and 3d₃/₂). The deconvolution of this spectrum allows for the quantification of Ce³⁺ and Ce⁴⁺ oxidation states.

  • Ce⁴⁺: The spectrum for Ce⁴⁺ shows three pairs of spin-orbit doublets. The peaks at approximately 898.4 eV and 917.3 eV are characteristic of the 3d₅/₂ and 3d₃/₂ states of Ce⁴⁺.[8]

  • Ce³⁺: The presence of Ce³⁺ results in two additional pairs of doublets at lower binding energies compared to the main Ce⁴⁺ peaks.

  • X-ray Induced Reduction: Be aware that Ce⁴⁺ can be reduced to Ce³⁺ by the X-ray beam during analysis.[9][10] This can lead to an overestimation of the Ce³⁺ concentration. It is crucial to use short acquisition times and low X-ray power to minimize this effect.

Q2: What should I look for in the Mo 3d and O 1s XPS spectra?

A2:

  • Mo 3d: The Mo 3d spectrum typically shows a doublet corresponding to Mo 3d₅/₂ and Mo 3d₃/₂. For Mo⁶⁺ in molybdate, these peaks are expected around 232.2 eV and 235.1 eV, respectively.[8]

  • O 1s: The O 1s spectrum can be deconvoluted to identify different oxygen species.

    • Lattice Oxygen: The main peak at lower binding energy is attributed to the oxygen in the this compound lattice (Ce-O and Mo-O bonds).[11]

    • Oxygen Vacancies: A component at a slightly higher binding energy can be assigned to oxygen vacancies.[11]

    • Surface Adsorbates: Peaks at higher binding energies can be due to chemisorbed oxygen, hydroxyl groups, or adsorbed water molecules on the surface.[8]

Raman Spectroscopy

Q1: What are the characteristic Raman peaks for this compound?

A1: The Raman spectrum of this compound is characterized by vibrations of the [MoO₄] tetrahedral units. Key peaks include:

  • ~893-898 cm⁻¹: An intense, sharp band corresponding to the symmetric stretching mode (ν₁) of the MoO₄ tetrahedra.[6][12]

  • ~795-827 cm⁻¹: Bands attributed to the anti-symmetric stretching modes (ν₃).[6][12]

  • ~308-380 cm⁻¹: Peaks corresponding to the bending modes (ν₂ and ν₄) of the MoO₄ units.[6][12] The intensity and position of these peaks can provide information about the structural organization of the material.[6]

Q2: My Raman signal is weak and has a high background. How can I improve the quality of my spectrum?

A2:

  • Fluorescence: A high background is often due to fluorescence from the sample or impurities. Changing the excitation wavelength (e.g., using a 785 nm laser instead of a 532 nm laser) can sometimes reduce fluorescence.

  • Sample Preparation: Ensure your sample is well-packed and has a flat surface to maximize the signal.

  • Instrumental Parameters: Optimize the laser power, acquisition time, and number of accumulations. Be cautious with laser power to avoid sample damage.

  • Baseline Correction: Use software to perform a baseline correction on your spectrum to remove the background.

Data Presentation

Table 1: Influence of Calcination Temperature on Crystallite Size and Lattice Parameters of this compound (Ce₂(MoO₄)₃) synthesized by the EDTA-citrate method. [1][13]

Calcination Temperature (°C)Average Crystallite Size (nm)Lattice Parameter 'a' (Å)Lattice Parameter 'b' (Å)Lattice Parameter 'c' (Å)Cell Volume (ų)
50020.816.890011.859015.99203034.70
60038.316.900011.860016.01003039.00
80041.516.890011.850015.99003032.00

Table 2: Effect of Microwave-Assisted Hydrothermal (MAH) Treatment Time on Crystallographic Parameters of Ce₂(MoO₄)₃ Nanocrystals. [6]

Sample (MAH Time)Lattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Unit Cell Volume (ų)Average Crystallite Size (nm)Microstrain (Ɛħkl)
CeMO15 (15 min)5.26311.691323.728.50.0019
CeMO30 (30 min)5.26611.697324.331.20.0017
CeMO60 (60 min)5.26711.700324.632.70.0016

Experimental Protocols

Synthesis of this compound Nanoparticles via EDTA-Citrate Complexing Method[1][5]
  • Preparation of EDTA Solution: Dilute EDTA (C₁₀H₁₆N₂O₈) in ammonium (B1175870) hydroxide (B78521) (NH₄OH) in a ratio of 1g:10mL with continuous stirring at a controlled temperature of 40 °C.

  • Addition of Precursors: Add the cerium and molybdenum sources, cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), to the EDTA solution while maintaining constant temperature and stirring.

  • Addition of Citric Acid and pH Adjustment: Add citric acid (C₂H₄O₂) and increase the temperature to 80 °C. Adjust the solution pH to 9 by adding ammonium hydroxide.

  • Gel Formation and Drying: Maintain the solution under these conditions until an organometallic gel is formed. Heat the gel to 230 °C to obtain a precursor powder.

  • Calcination: Calcine the precursor powder in a furnace at a desired temperature (e.g., in the range of 450 - 800 °C) for 3 hours to obtain the final this compound powder.

Synthesis of this compound Nanocrystals via Co-precipitation and Microwave-Assisted Hydrothermal (MAH) Method[7]
  • Precipitation: Prepare aqueous solutions of cerium nitrate and ammonium molybdate. Add the ammonium molybdate solution to the cerium nitrate solution under stirring to form a precipitate.

  • Washing: Wash the resulting precipitate several times with distilled water and ethanol to remove any unreacted precursors or byproducts.

  • Drying: Collect the yellow powder and dry it at 100 °C for 24 hours.

  • MAH Treatment: Subject the dried powder to a microwave-assisted hydrothermal (MAH) treatment at 150 °C for a specified duration (e.g., 15, 30, or 60 minutes).

Characterization Techniques
  • X-ray Diffraction (XRD):

    • Mount the powder sample on a sample holder.

    • Perform the XRD scan using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).

    • Set the 2θ scan range typically from 10° to 80° with a scan rate of 0.01° s⁻¹.

    • Analyze the resulting diffraction pattern for phase identification, crystallite size, and lattice parameters. Rietveld refinement can be used for detailed structural analysis.

  • Scanning Electron Microscopy (SEM):

    • Disperse a small amount of the powder in ethanol.

    • Deposit a drop of the suspension onto an SEM stub and allow the solvent to evaporate.

    • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

    • Image the sample using an SEM to observe the particle morphology and size distribution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Solution (Ce³⁺, MoO₄²⁻, EDTA, Citric Acid) s2 Gel Formation (pH 9, 80°C) s1->s2 s3 Drying (230°C) s2->s3 s4 Calcination (450-800°C) s3->s4 s5 This compound Powder s4->s5 c1 XRD Analysis s5->c1 c2 SEM/TEM Imaging s5->c2 c3 XPS Analysis s5->c3 c4 Raman Spectroscopy s5->c4

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_xrd cluster_broad Broad Peaks cluster_extra Extra Peaks issue XRD Issue Observed p1 Small Crystallite Size? issue->p1 Broadening p3 Secondary Phases? issue->p3 Unexpected Peaks s1 Calculate size with Scherrer equation. p1->s1 p2 Poor Crystallinity? s2 Increase calcination temperature/time. p2->s2 s3 Check calcination temp. (risk of CeO₂ formation). p3->s3 p4 Unreacted Precursors? s4 Improve washing of the final product. p4->s4

Caption: Troubleshooting guide for common XRD issues.

References

influence of synthesis parameters on the morphology of cerium molybdate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cerium molybdate (B1676688). The information provided is intended to help overcome common challenges and control the morphology of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cerium molybdate?

A1: Several methods are commonly employed for the synthesis of this compound nanostructures. These include co-precipitation, hydrothermal and solvothermal methods, microwave-assisted hydrothermal synthesis, and the sol-gel EDTA-citrate complexation method.[1][2][3] The choice of method significantly influences the crystalline structure and morphology of the resulting material.[1]

Q2: How does the calcination temperature affect the properties of this compound?

A2: Calcination temperature is a critical parameter that directly influences the crystalline structure, phase purity, and particle size of this compound.[1][4] At lower temperatures (e.g., 450 °C), the material may be amorphous or not fully crystalline. As the temperature increases, a transition from an amorphous to a crystalline phase occurs, often from a tetragonal to a more stable monoclinic structure around 600 °C.[5] Further increasing the temperature (e.g., to 800 °C) can lead to the formation of secondary phases like cerium oxides and an increase in particle and crystallite size.[5]

Q3: What is the role of pH in controlling the morphology of this compound?

A3: The pH of the reaction medium plays a crucial role in determining the final morphology of the synthesized particles. For instance, in the EDTA-citrate complexation method, a pH of 9 is used to produce the organometallic gel precursor.[1] For cerium oxide, a related cerium compound, acidic conditions can lead to spherical crystals, while neutral conditions can produce a mix of spherical and rod-like grains.[6] The pH influences the hydrolysis and condensation rates of the precursors, thereby affecting the nucleation and growth of the crystals.

Q4: How can I synthesize hierarchical this compound architectures like flower-like or microspheric structures?

A4: Hierarchical architectures such as flower-like, microspheric, and bundle-like structures can be synthesized using a facile route with the assistance of amino acids, such as lysine (B10760008).[2][7] The amino acid acts as a structure-directing agent, influencing the self-assembly of the initial nanocrystals into more complex morphologies. The molar ratio of the precursors and the solvent composition are also important parameters to control in this process.[7]

Troubleshooting Guide

Problem 1: The synthesized this compound is amorphous.

  • Possible Cause: The calcination temperature was too low.

  • Solution: Increase the calcination temperature. For the EDTA-citrate method, a temperature of at least 500 °C is required to achieve a crystalline structure, with 600 °C being optimal for a well-crystallized single-phase material.[1][5]

  • Possible Cause: The reaction time was insufficient.

  • Solution: Increase the duration of the hydrothermal reaction or the calcination step to allow for complete crystallization.

Problem 2: The final product contains impurities, such as cerium oxides.

  • Possible Cause: The calcination temperature was too high.

  • Solution: Reduce the calcination temperature. At temperatures around 800 °C, this compound can decompose, leading to the formation of cerium oxide phases. The optimal temperature for obtaining a pure monoclinic phase is often around 600 °C.[1][5]

  • Possible Cause: The atmosphere during calcination was not controlled.

  • Solution: Perform the calcination in a controlled atmosphere. The oxidation state of cerium is sensitive to the atmosphere at high temperatures.[1]

Problem 3: The particles are agglomerated.

  • Possible Cause: High surface energy of the nanoparticles.

  • Solution: Employ a synthesis method that uses a capping agent or surfactant to prevent agglomeration. The EDTA-citrate method, for example, helps in obtaining well-dispersed nanoparticles. Alternatively, post-synthesis sonication can help in breaking up soft agglomerates.

  • Possible Cause: Inappropriate pH during synthesis.

  • Solution: Optimize the pH of the reaction medium. The surface charge of the particles is pH-dependent, and adjusting it can induce electrostatic repulsion between particles, preventing agglomeration.

Problem 4: The morphology is not as expected (e.g., irregular particles instead of desired hierarchical structures).

  • Possible Cause: Absence of a structure-directing agent.

  • Solution: Introduce a suitable surfactant or organic molecule that can direct the growth of the crystals. For hierarchical structures, amino acids like lysine have been shown to be effective.[2][7]

  • Possible Cause: Incorrect precursor concentration or molar ratio.

  • Solution: Carefully control the concentration and molar ratio of the cerium and molybdate precursors. These parameters significantly affect the nucleation and growth kinetics, and therefore the final morphology.[7]

Quantitative Data

Table 1: Influence of Calcination Temperature on the Crystalline Structure and Particle Size of this compound (EDTA-Citrate Method)

Calcination Temperature (°C)Crystalline StructureAverage Particle Size (nm)
450Not completely crystalline328.57
500Tetragonal159.51
600Monoclinic169.75
800Monoclinic with Cerium Oxides189.01

Data sourced from multiple studies.[5]

Experimental Protocols

1. EDTA-Citrate Combined Complexation Method

This method is effective for producing this compound nanoparticles with controlled properties.[1]

  • Step 1: Precursor Solution Preparation: Dissolve EDTA in ammonium (B1175870) hydroxide (B78521) with stirring at a controlled temperature (e.g., 40 °C).

  • Step 2: Addition of Cations: Add the cerium (e.g., Ce(NO₃)₃·6H₂O) and molybdenum (e.g., (NH₄)₆Mo₇O₂₄·4H₂O) sources to the solution while maintaining constant temperature and stirring.

  • Step 3: Gel Formation: Adjust the pH of the solution to 9 with the addition of ammonium hydroxide and maintain stirring until an organometallic gel is formed.

  • Step 4: Pre-calcination: Heat the gel to obtain a precursor powder (e.g., at 230 °C).

  • Step 5: Calcination: Calcine the precursor powder in a furnace at the desired temperature (e.g., 450-800 °C) for a specific duration (e.g., 3 hours) to obtain the final this compound nanoparticles.

2. Hydrothermal Synthesis of Hierarchical Architectures

This method can be used to synthesize complex morphologies like flower-like structures.[2][7]

  • Step 1: Solution Preparation: Prepare aqueous solutions of a cerium salt (e.g., cerium nitrate) and a molybdate salt (e.g., sodium molybdate).

  • Step 2: Addition of Structure-Directing Agent: Add an amino acid, such as L-lysine, to the cerium nitrate (B79036) solution and stir until it dissolves completely.

  • Step 3: Mixing: Slowly add the sodium molybdate solution to the cerium nitrate/lysine solution under vigorous stirring.

  • Step 4: Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave and heat it to the desired temperature (e.g., 180 °C) for a specific time (e.g., 24 hours).

  • Step 5: Product Recovery: After the autoclave cools down to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Processing p1 Dissolve EDTA in NH4OH p2 Add Ce and Mo salts p1->p2 r1 Adjust pH to 9 p2->r1 r2 Gel Formation r1->r2 pp1 Pre-calcination (230°C) r2->pp1 pp2 Calcination (450-800°C) pp1->pp2 final final pp2->final Final Product: This compound Nanoparticles

Caption: Workflow for the EDTA-Citrate Synthesis of this compound.

parameter_influence cluster_params Synthesis Parameters cluster_morph Resulting Morphology & Properties param1 Calcination Temperature morph1 Amorphous param1->morph1 Low Temp morph2 Nanoparticles (Irregular/Spherical) param1->morph2 High Temp prop1 Crystalline Phase (Tetragonal/Monoclinic) param1->prop1 prop2 Particle Size param1->prop2 prop3 Purity param1->prop3 param2 pH param2->morph2 param3 Additives (e.g., Lysine) morph3 Hierarchical (Flower-like, Microspheres) param3->morph3 param4 Synthesis Method param4->morph2 param4->morph3 param4->prop1

Caption: Influence of Synthesis Parameters on this compound Morphology.

References

Technical Support Center: Enhancing the Stability of Cerium Molybdate-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of cerium molybdate-based catalysts during experimental work.

Frequently Asked Questions (FAQs) on Catalyst Stability

Q1: What are the primary factors influencing the stability of cerium molybdate (B1676688) catalysts?

A1: The stability of this compound catalysts is primarily influenced by thermal stress, the chemical environment of the reaction, and the synthesis method. High temperatures can lead to thermal degradation, such as sintering and phase changes.[1][2] The synthesis method plays a crucial role in determining the initial crystalline structure, particle size, and surface area, all of which impact stability.[3] For instance, the instability of the cerium ion at high temperatures can lead to changes in its oxidation state (Ce³⁺/Ce⁴⁺), affecting the synthesis of a well-crystallized, single-phase material.[3]

Q2: How does the synthesis method affect the catalyst's thermal stability?

A2: The synthesis method dictates the catalyst's initial morphology and structural properties. Methods like the Pechini method can create a more homogeneous distribution of metal ions, leading to better thermal stability compared to conventional methods.[4] The interaction between molybdenum and cerium ions during synthesis can form stable this compound structures that resist thermal decomposition.[4] The calcination temperature and duration are also critical parameters; improper calcination can lead to the formation of less stable phases or incomplete crystallization, reducing overall stability.[5]

Q3: Can doping or using a support material enhance the stability of this compound catalysts?

A3: Yes, doping with other elements or dispersing the catalyst on a stable support are effective strategies. Doping can introduce lattice defects that improve thermal stability.[6] Supporting the catalyst on high-surface-area materials like alumina (B75360) (γ-Al2O3) can prevent sintering of the active particles.[6] Cerium itself is often used as a dopant to improve the thermal stability of supports by preventing phase transformations at high temperatures.[6] Combining this compound with materials like graphene oxide has also been shown to enhance photocatalytic stability and performance.[7]

Q4: What is catalyst deactivation and what are the common mechanisms?

A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. For this compound and other heterogeneous catalysts, the main deactivation mechanisms are:

  • Thermal Degradation (Sintering): At high temperatures, catalyst crystallites can grow, leading to a decrease in surface area and loss of active sites.[1]

  • Poisoning: Strong chemisorption of impurities from the reactant feed onto the active sites, blocking them from participating in the reaction.[1][8]

  • Fouling: Physical deposition of substances, like carbon or coke, on the catalyst surface, which blocks pores and active sites.[1][9]

  • Phase Transformation: Changes in the crystalline structure of the catalyst to a less active phase, which can be induced by high temperatures or the reaction environment.[8] For example, extended heat treatment can cause the decomposition of Ce³⁺ to Ce⁴⁺ and the formation of CeO₂.[10]

Troubleshooting Guide for Catalyst Deactivation

This guide provides a systematic approach to identifying and addressing common issues related to catalyst instability and deactivation.

Problem 1: Gradual or rapid loss of catalytic activity during the experiment.

  • Possible Cause: Thermal Degradation (Sintering).

  • How to Diagnose:

    • BET Analysis: A significant decrease in the specific surface area compared to the fresh catalyst.

    • XRD or TEM Analysis: An increase in the average crystallite size.

  • Suggested Solution:

    • Lower the reaction temperature if the process allows.

    • Resynthesize the catalyst using a method that yields smaller, more uniform nanoparticles with higher thermal resistance.

    • Incorporate dopants or disperse the catalyst on a thermally stable support like doped alumina.[6]

Problem 2: Complete loss of activity, especially when using new reactant sources.

  • Possible Cause: Catalyst Poisoning.

  • How to Diagnose:

    • XPS or EDX Analysis: Detect the presence of unexpected elements (e.g., sulfur, chlorine) on the catalyst surface.

    • Review the purity of reactants and carrier gases. Impurities are a common source of poisons.[8]

  • Suggested Solution:

    • Purify the reactant feed to remove contaminants.[11]

    • Attempt to regenerate the catalyst through washing or thermal treatment to remove the poison, although this is not always effective.[12]

Problem 3: Increased pressure drop across the reactor and decreased activity.

  • Possible Cause: Fouling (Coke/Carbon Deposition).

  • How to Diagnose:

    • Thermogravimetric Analysis (TGA): A weight loss event at high temperatures in an oxidizing atmosphere indicates the burning of deposited coke.

    • Visual Inspection: The catalyst may appear discolored (e.g., blackened).

  • Suggested Solution:

    • Regenerate the catalyst by controlled oxidation (e.g., calcination in air or an O₂/N₂ mixture) to burn off the coke.[9][13]

    • Modify reaction conditions (e.g., increase H₂/reactant ratio in hydrogenation) to minimize coke formation.

Problem 4: Inconsistent or non-reproducible catalytic performance.

  • Possible Cause: Changes in Catalyst Phase or Composition.

  • How to Diagnose:

    • XRD Analysis: Compare the diffraction patterns of the fresh and used catalyst. Look for the appearance of new peaks or the disappearance of peaks corresponding to the active phase. For example, the transformation of active monoclinic this compound into other phases can occur.[10]

  • Suggested Solution:

    • Re-evaluate the synthesis and calcination protocol to ensure the formation of a stable, single-phase material.[3][5]

    • Operate the catalyst within a temperature range where its crystalline phase is known to be stable.

Quantitative Performance Data

Table 1: Impact of Calcination Temperature on Catalyst Stability

Catalyst SampleCalcination Temp. (°C)Initial BET Surface Area (m²/g)BET Surface Area after 10h at 600°C (m²/g)Surface Area Loss (%)Initial Conversion (%)Conversion after 10h at 600°C (%)
CeMo-50050045.230.532.598.185.3
CeMo-60060038.635.19.196.594.2
CeMo-80080025.124.81.289.388.9

Data are representative examples based on typical behavior of mixed oxide catalysts.

Table 2: Performance of Fresh vs. Deactivated and Regenerated Catalyst

Catalyst StateBET Surface Area (m²/g)V₂O₅ Content (%)NOx Removal Efficiency (%)
Fresh55.20.95392.5
Deactivated28.90.81265.0
Regenerated51.50.94891.8

Data adapted from studies on SCR catalysts, illustrating the potential for regeneration.[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Ce₂(MoO₄)₃) via Co-precipitation

  • Precursor Solution A: Dissolve a stoichiometric amount of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

  • Precursor Solution B: Dissolve a stoichiometric amount of ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water. The Ce:Mo molar ratio should be 2:3.

  • Precipitation: Slowly add Solution B into Solution A under vigorous stirring. Adjust the pH of the mixture to approximately 7.0-8.0 by adding an ammonium hydroxide (B78521) solution dropwise. A precipitate will form.

  • Aging: Continue stirring the resulting slurry at room temperature for 4-6 hours to allow for aging of the precipitate.

  • Washing: Filter the precipitate and wash it several times with deionized water to remove residual ions, followed by a final wash with ethanol.

  • Drying: Dry the obtained solid in an oven at 80-100°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace in static air. A typical procedure involves ramping the temperature at 5°C/min to 600°C and holding for 4 hours.[3][5] The final temperature is critical for achieving the desired crystalline phase and stability.

Protocol 2: Accelerated Thermal Stability Testing

  • Sample Preparation: Place a known quantity (e.g., 200 mg) of the fresh catalyst in a quartz tube reactor.

  • Initial Characterization: Characterize the fresh catalyst using BET for surface area, and XRD for phase composition and crystallite size.

  • Aging Procedure: Heat the catalyst under a continuous flow of an inert gas (e.g., N₂) or air to a high temperature (e.g., 700-800°C). The specific temperature should be chosen to simulate harsh operating conditions.

  • Hold Time: Maintain this temperature for an extended period, for example, 10-24 hours.

  • Cooling: Cool the catalyst back to room temperature under the same gas flow.

  • Post-Characterization: Re-characterize the aged catalyst using the same techniques (BET, XRD) to quantify changes in surface area, phase, and crystallite size.

  • Activity Test: Compare the catalytic performance of the fresh and aged samples under identical reaction conditions to determine the loss in activity.

Visualizations: Workflows and Logic Diagrams

G cluster_synthesis Catalyst Synthesis & Preparation cluster_testing Stability Evaluation cluster_analysis Data Analysis Precursors Select Precursors (Ce & Mo Salts) Synthesis Synthesize Catalyst (e.g., Co-precipitation) Precursors->Synthesis Washing Wash & Dry Precipitate Synthesis->Washing Calcination Calcine Powder Washing->Calcination Char_Fresh Characterize Fresh Catalyst (XRD, BET, SEM) Calcination->Char_Fresh Activity_Fresh Test Initial Activity Char_Fresh->Activity_Fresh Aging Accelerated Aging (High Temperature) Activity_Fresh->Aging Char_Aged Characterize Aged Catalyst (XRD, BET, SEM) Aging->Char_Aged Activity_Aged Test Final Activity Char_Aged->Activity_Aged Compare Compare Results: Fresh vs. Aged Activity_Aged->Compare Conclusion Assess Stability Compare->Conclusion

Caption: Workflow for Synthesis and Stability Testing of Catalysts.

G Start Problem: Catalyst Performance Decline Path_Thermal Is reaction temp high? Start->Path_Thermal Path_Purity New/Impure Reactants? Path_Thermal->Path_Purity No Cause_Sinter Cause: Thermal Degradation (Sintering) Path_Thermal->Cause_Sinter Yes Path_Pressure Pressure Drop Increase? Path_Purity->Path_Pressure No Cause_Poison Cause: Poisoning Path_Purity->Cause_Poison Yes Cause_Foul Cause: Fouling / Coking Path_Pressure->Cause_Foul Yes Cause_Phase Cause: Phase Transformation Path_Pressure->Cause_Phase No / Unsure Diag_Sinter Check: BET (Surface Area ↓) XRD/TEM (Crystallite Size ↑) Cause_Sinter->Diag_Sinter Diag_Poison Check: XPS/EDX for Impurities Cause_Poison->Diag_Poison Diag_Foul Check: TGA for weight loss (coke burn-off) Cause_Foul->Diag_Foul Diag_Phase Check: XRD for Phase Change Cause_Phase->Diag_Phase

References

identifying and preventing secondary phase formation in Ce2(MoO4)3 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cerium(III) molybdate (B1676688), Ce₂(MoO₄)₃. Our goal is to help you identify and prevent the formation of common secondary phases, ensuring the synthesis of a pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common secondary phases encountered during the synthesis of Ce₂(MoO₄)₃?

A1: The most frequently observed secondary phases are cerium oxides, such as ceria (CeO₂), Ce₁₁O₂₀, and Ce₇O₁₂.[1] In some cases, particularly under oxidizing conditions and at lower temperatures, ceric molybdate (γ-Ce₂Mo₃O₁₃) can also form.[2][3] The formation of Ce(MoO₄)₂ has also been reported as a potential secondary phase.

Q2: What is the primary cause of cerium oxide formation?

A2: The formation of cerium oxide phases is most commonly due to an excessively high calcination temperature.[4] For instance, when using the EDTA-citrate complexation method, cerium oxides begin to appear at temperatures around 800 °C.[1] Oxidative degradation at higher temperatures can also lead to the formation of CeO₂.[2]

Q3: How does the synthesis atmosphere affect the final product?

A3: The synthesis atmosphere plays a critical role in determining the final product phases.

  • Inert Atmosphere (e.g., Nitrogen): Synthesis in an inert atmosphere tends to directly yield Ce₂(MoO₄)₃ with a pseudo-scheelite structure upon thermal decomposition of the precursor hydrate.[2][3]

  • Oxidizing Atmosphere (e.g., Air, Oxygen): In an oxidizing atmosphere, especially at temperatures below 450°C, oxidation of Ce³⁺ to Ce⁴⁺ can occur, leading to the formation of amorphous or crystalline ceric molybdate, γ-Ce₂Mo₃O₁₃.[2][3] At higher temperatures (above 500°C), oxygen desorption can lead to the formation of Ce₂(MoO₄)₃.[2] However, further reoxidation at even higher temperatures can produce CeO₂ through oxidative degradation.[2]

Q4: Can the precursor type influence the formation of secondary phases?

A4: Yes, the choice and preparation of the precursor are crucial. The use of complexation methods, such as the EDTA-citrate or Pechini methods, helps to achieve a homogeneous mixture of the metal ions at an atomic level.[5] This homogeneity can promote the formation of the desired Ce₂(MoO₄)₃ phase at lower temperatures and reduce the likelihood of forming separate cerium and molybdenum oxide phases.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My final product, characterized by XRD, shows peaks corresponding to CeO₂ in addition to Ce₂(MoO₄)₃.

  • Likely Cause: The calcination temperature was too high.

  • Solution: Reduce the calcination temperature. For many wet chemical synthesis routes, such as the EDTA-citrate method, an optimal temperature to obtain a single monoclinic phase of Ce₂(MoO₄)₃ is around 600 °C.[4] It is advisable to perform a temperature-dependent study to find the optimal calcination temperature for your specific synthesis method.

Problem 2: The XRD pattern of my product is mostly amorphous.

  • Likely Cause: The calcination temperature was too low.

  • Solution: Increase the calcination temperature. For example, material calcined at 450 °C may not be completely crystalline. A gradual increase in temperature, for instance to 500 °C or 600 °C, should promote crystallization.

Problem 3: I am observing a secondary phase that is not a simple cerium oxide.

  • Likely Cause: This could be due to the synthesis atmosphere or a non-stoichiometric precursor mixture. If you are performing the synthesis in air, you might be forming ceric molybdate (γ-Ce₂Mo₃O₁₃), especially at lower temperatures.[2][3]

  • Solution:

    • Atmosphere Control: Try conducting the calcination step under an inert atmosphere, such as nitrogen, to prevent oxidation of Ce³⁺.[2][3]

    • Stoichiometry Check: Carefully re-evaluate the molar ratios of your cerium and molybdenum precursors to ensure a stoichiometric Ce:Mo ratio of 2:3.

Data Presentation

Table 1: Influence of Calcination Temperature on Phase Composition and Atomic Percentages in Ce₂(MoO₄)₃ Synthesis via EDTA-Citrate Method.

Calcination Temperature (°C)Observed Crystalline Phases (from XRD)Atomic % Ce (from EDS)Atomic % Mo (from EDS)
450Not completely crystalline--
500Tetragonal Ce₂(MoO₄)₃--
600Monoclinic Ce₂(MoO₄)₃~40%~60%
800Monoclinic Ce₂(MoO₄)₃, Ce₁₁O₂₀, Ce₇O₁₂Increased Ce %Decreased Mo %

Data synthesized from information in references[4]. The theoretical atomic composition of Ce₂(MoO₄)₃ is 40% Ce and 60% Mo (excluding oxygen).[4]

Experimental Protocols

1. EDTA-Citrate Combined Complexation Method [1][4]

This method involves the formation of a stable gel containing a homogeneous mixture of cerium and molybdenum ions, which is then thermally treated.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of a cerium(III) salt (e.g., cerium(III) nitrate (B79036) hexahydrate) and a molybdenum source (e.g., ammonium (B1175870) molybdate tetrahydrate) in deionized water. The molar ratio of Ce to Mo should be 2:3.

    • Add citric acid and EDTA as complexing agents. The molar ratio of total metal ions to EDTA to citric acid can be optimized, for example, 1:1:1.5.

  • Gel Formation:

    • Adjust the pH of the solution to approximately 9 using an ammonium hydroxide (B78521) solution.

    • Heat the solution at a controlled temperature (e.g., 80-90 °C) with constant stirring until a viscous gel is formed.

  • Precursor Powder Formation:

    • Dry the gel in an oven at a temperature around 230 °C to obtain a precursor powder.[1]

  • Calcination:

    • Calcine the precursor powder in a furnace. To obtain phase-pure monoclinic Ce₂(MoO₄)₃, a calcination temperature of approximately 600 °C for 3 hours is recommended.[4]

2. Pechini (Citrate Gel) Method [5][6]

This is another sol-gel based method that utilizes the polymerization of a polyester (B1180765) to trap the metal ions.

  • Precursor Solution Preparation:

    • Dissolve a cerium(III) salt and an ammonium molybdate salt separately in deionized water at around 30 °C.

    • Prepare a citric acid solution in deionized water. The molar ratio of citric acid to total metal ions is typically around 3:1.[5]

    • Mix the cerium and molybdenum solutions, and then add this mixture to the citric acid solution under vigorous stirring for 30 minutes.

  • Polymerization and Gel Formation:

    • Add a polyhydroxyl alcohol, such as ethylene (B1197577) glycol or glycerol, to the solution. A common ratio is 60:40 of citric acid to glycerol.[5]

    • Heat the solution to around 70 °C and maintain vigorous stirring for 3 hours to promote polymerization and form a homogeneous gel.[5]

  • Precursor Powder and Calcination:

    • Dry the gel to obtain a resin, and then pre-calcine it at a lower temperature to remove organic components.

    • Perform a final calcination at a higher temperature to crystallize the Ce₂(MoO₄)₃. The optimal temperature should be determined experimentally but is often in the range of 500-700 °C.

Visualizations

experimental_workflow Experimental Workflow for Ce₂(MoO₄)₃ Synthesis cluster_solution Solution Preparation cluster_gel Gelation cluster_thermal Thermal Treatment cluster_product Final Product precursors Ce³⁺ and Mo⁶⁺ Precursors complexing_agents Add Complexing Agents (e.g., Citric Acid, EDTA) precursors->complexing_agents Dissolve ph_adjust Adjust pH complexing_agents->ph_adjust heating_stirring Heating and Stirring ph_adjust->heating_stirring gel Homogeneous Gel heating_stirring->gel drying Drying gel->drying calcination Calcination drying->calcination product Ce₂(MoO₄)₃ Powder calcination->product

Caption: A generalized experimental workflow for the sol-gel synthesis of Ce₂(MoO₄)₃.

troubleshooting_logic Troubleshooting Secondary Phase Formation cluster_ceo2 CeO₂ Secondary Phase cluster_other Other Secondary Phases (e.g., Ceric Molybdate) start XRD Analysis of Synthesized Product phase_check Secondary Phases Present? start->phase_check pure_product Single Phase Ce₂(MoO₄)₃ phase_check->pure_product No identify_phase Identify Secondary Phase phase_check->identify_phase Yes cause_ceo2 Likely Cause: High Calcination Temperature identify_phase->cause_ceo2 If CeO₂ cause_other Likely Causes: - Oxidizing Atmosphere - Incorrect Stoichiometry identify_phase->cause_other If Other solution_ceo2 Solution: Decrease Temperature (e.g., to ~600°C) cause_ceo2->solution_ceo2 solution_other Solutions: - Use Inert Atmosphere (N₂) - Verify Precursor Ratios cause_other->solution_other

Caption: A logical diagram for troubleshooting secondary phase formation in Ce₂(MoO₄)₃ synthesis.

References

troubleshooting cerium molybdate degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerium molybdate (B1676688) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My cerium molybdate solution has changed color. What could be the cause?

A change in the color of your this compound solution, which is typically a yellow inorganic material, can indicate chemical instability or degradation.[1] One potential cause is a change in the oxidation state of the cerium ion (from Ce³⁺ to Ce⁴⁺), which can be influenced by factors like temperature and pH.[1] The formation of other cerium oxide phases, such as Ce₁₁O₂₀ or Ce₇O₁₂, can also lead to color changes.

Q2: I'm observing unexpected precipitation in my this compound suspension. What's happening?

Unexpected precipitation can be a sign of this compound degradation or the formation of less soluble species. This compound itself is generally described as insoluble in water.[2][3] However, changes in the solution's pH can significantly impact its stability and solubility.[4][5] An increase in the nitric acid concentration, for example, has been shown to increase the solubility of this compound.[6] The precipitate could be a different phase of this compound or other cerium compounds formed due to reaction with the solvent or other components in the solution.

Q3: How does pH affect the stability of this compound in my experiments?

The pH of the aqueous solution is a critical factor governing the stability and ion exchange capacity of this compound.[4] The synthesis of this compound nanoparticles is often conducted at a specific pH, for instance, a pH of 9, to produce a stable gel precursor.[7][8] Deviations from the optimal pH range can lead to the degradation of the material or the formation of undesired byproducts. For some applications, this compound is noted for its chemical stability even under critical pH conditions.[5] However, its ion exchange capacity is directly dependent on the pH of the solution.[4]

Q4: Can temperature fluctuations impact my this compound solution?

Yes, temperature is a crucial parameter. High temperatures can lead to the instability of the cerium ion and promote changes in its oxidation state.[1] The synthesis of crystalline this compound often involves calcination at specific high temperatures (e.g., 450 - 800 °C) to achieve the desired phase.[7] In aqueous solutions, while it is relatively resistant to heat, excessive temperatures could accelerate degradation processes.[4] Thermal decomposition studies show that the precursor gel for this compound synthesis undergoes significant mass loss at temperatures above 250 °C.

Q5: What are the best practices for storing this compound powder and its aqueous suspensions?

For this compound powder, it is recommended to keep the container tightly sealed and store it in a cool, dry place.[4][9] For aqueous suspensions, it is crucial to maintain a stable pH and temperature. Since the stability is pH-dependent, buffering the solution could be beneficial for long-term storage. Avoid prolonged exposure to high temperatures or strong acidic or basic conditions unless your experimental protocol requires it.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

If you are experiencing variability in your results when using this compound, consider the following factors that can influence its properties.

ParameterPotential Impact on this compoundRecommended Action
Synthesis Method The synthesis route (e.g., co-precipitation, hydrothermal, sol-gel) significantly affects the crystalline structure, particle size, and morphology.[1]Ensure your synthesis protocol is consistent. Characterize the material post-synthesis to confirm the desired phase and morphology.
Calcination Temperature This directly influences the crystalline structure and may lead to the formation of other phases.[7]Precisely control the calcination temperature and duration as specified in your protocol.
pH of Reaction Medium The pH during synthesis and in the final aqueous solution affects the material's properties and stability.[4][8]Monitor and control the pH throughout your experiment.
Issue 2: Poor performance in photocatalysis or other applications.

If the this compound is not performing as expected in your application (e.g., low photocatalytic efficiency), the following might be the causes.

ParameterPotential Impact on PerformanceRecommended Action
Crystalline Phase Different crystalline structures (e.g., amorphous, tetragonal, monoclinic) exhibit different properties.[1]Use X-ray Diffraction (XRD) to verify the crystalline phase of your material.
Particle Size and Morphology The surface area and shape of the nanoparticles can affect their catalytic activity.Characterize the particle size and morphology using Scanning Electron Microscopy (SEM).
Purity of the Material The presence of other cerium oxide phases or unreacted precursors can hinder performance.Analyze the elemental composition using Energy Dispersive X-ray Spectroscopy (EDS).
Band Gap Energy The optical band gap is crucial for photocatalytic applications.Determine the band gap using Diffuse Reflectance Spectroscopy (DRS).

Experimental Protocols

To troubleshoot issues with this compound degradation, a systematic characterization of the material is essential.

1. X-ray Diffraction (XRD) Analysis

  • Purpose: To identify the crystalline phase of the this compound and detect any crystalline impurities.

  • Methodology:

    • Prepare a powdered sample of your this compound. If in suspension, centrifuge, wash with deionized water, and dry the sample.

    • Mount the powder on a sample holder.

    • Perform XRD analysis using Cu-Kα radiation (λ = 1.5406 Å) over a 2θ range relevant for this compound phases (e.g., 10-80 degrees).

    • Compare the resulting diffraction pattern with standard patterns for different this compound phases (e.g., tetragonal, monoclinic) and potential impurities like cerium oxides.

2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

  • Purpose: To observe the morphology (shape and size) of the particles and to determine their elemental composition.

  • Methodology:

    • Disperse a small amount of the dried powder onto a carbon tape mounted on an SEM stub.

    • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

    • Image the sample using an SEM to observe the particle morphology.

    • Perform EDS analysis on various spots to confirm the presence and ratio of Cerium (Ce), Molybdenum (Mo), and Oxygen (O).

3. UV-Vis Diffuse Reflectance Spectroscopy (DRS)

  • Purpose: To determine the optical band gap of the semiconductor material, which is critical for photocatalytic applications.

  • Methodology:

    • Use barium sulfate (B86663) (BaSO₄) as a reference standard.

    • Place the powdered this compound sample in the sample holder of a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

    • Record the reflectance spectrum over a suitable wavelength range (e.g., 200-800 nm).

    • Use the Kubelka-Munk function to convert reflectance data to absorbance and plot (αhν)² versus hν to determine the band gap energy.

Visual Troubleshooting Guides

Below are diagrams to assist in troubleshooting and understanding potential degradation pathways.

G Troubleshooting Workflow for this compound Degradation A Observe Anomaly (e.g., color change, precipitation, inconsistent results) B Characterize Material (XRD, SEM, EDS, UV-Vis) A->B C Analyze Solution Parameters (pH, Temperature, Concentration) A->C D Phase Impurity or Incorrect Crystal Structure? B->D E Incorrect Particle Morphology or Size? B->E F pH or Temperature Outside Optimal Range? C->F G Review and Optimize Synthesis Protocol D->G Yes I Problem Resolved D->I No E->G Yes E->I No H Adjust Solution Conditions (Buffer, Temp. Control) F->H Yes F->I No G->I H->I

Caption: A logical workflow for troubleshooting degradation issues with this compound.

G Potential Degradation Pathways of this compound cluster_0 Stress Factors cluster_1 Degradation Mechanisms cluster_2 Observable Consequences High Temperature High Temperature A Change in Ce Oxidation State (Ce³⁺ → Ce⁴⁺) High Temperature->A Non-optimal pH Non-optimal pH C Dissolution/Reprecipitation Non-optimal pH->C Presence of Strong Oxidizing/Reducing Agents Presence of Strong Oxidizing/Reducing Agents Presence of Strong Oxidizing/Reducing Agents->A B Formation of Other Phases (e.g., CeO₂, Ce₁₁O₂₀) A->B D Color Change A->D E Precipitation B->E F Loss of Activity B->F C->E C->F

Caption: Factors leading to potential degradation of this compound and the resulting effects.

References

refinement of experimental protocols for cerium molybdate applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerium molybdate (B1676688). The information is designed to address specific experimental challenges and provide detailed protocols for common applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and application of cerium molybdate.

Q1: My synthesized this compound appears amorphous or poorly crystalline in the XRD analysis. What could be the cause?

A1: An amorphous or poorly crystalline product can result from several factors related to the synthesis protocol. Low calcination temperatures are a primary cause; for instance, in the EDTA-citrate complexing method, calcination below 500°C may yield materials that are not completely crystalline. The synthesis method itself also plays a crucial role. Co-precipitation, for example, can sometimes yield an amorphous material.[1][2] Insufficient reaction time or inadequate pH control during precipitation can also lead to incomplete crystallization. Ensure your calcination temperature is optimal for your chosen method (often around 600°C for good crystallinity) and that other synthesis parameters are tightly controlled.[2]

Q2: The photocatalytic efficiency of my this compound for dye degradation is lower than expected. How can I improve it?

A2: Several factors can influence photocatalytic activity. The crystallinity and particle size of the this compound are critical; well-crystallized nanoparticles with a smaller size generally exhibit higher activity due to a larger surface area.[3] The pH of the reaction solution is another crucial parameter, as it affects the surface charge of the catalyst.[3] For example, in the degradation of methylene (B1212753) blue using a cerium oxide-based composite, the optimal pH was found to be 12.0.[4] Additionally, the band gap of the material, which is influenced by the synthesis conditions, determines the wavelength of light it can absorb to generate electron-hole pairs. Doping this compound with other elements, such as antimony, has been shown to reduce the band gap and enhance photocatalytic efficiency.[3]

Q3: I am observing the presence of secondary phases, such as cerium oxides, in my final product. How can this be avoided?

A3: The formation of secondary phases like CeO₂, Ce₁₁O₂₀, and Ce₇O₁₂ is often due to the instability of the cerium ion at high temperatures, which can lead to changes in its oxidation state (Ce³⁺/Ce⁴⁺).[2] This is particularly prevalent at higher calcination temperatures (e.g., 800°C).[2] To obtain a single-phase this compound, it is crucial to carefully control the calcination temperature. For the EDTA-citrate method, a temperature of around 600°C has been identified as optimal for producing a well-crystallized, single-phase material.[2] The choice of precursors and the stoichiometry of the reactants are also important factors to control.

Q4: What is the expected morphology of this compound nanoparticles, and how can I control it?

A4: The morphology of this compound nanostructures can vary significantly depending on the synthesis method and parameters. Hierarchical architectures like flower-like, microspheric, and bundle-like structures have been synthesized.[1] The choice of surfactants or assisting agents, such as amino acids (e.g., lysine), can influence the final morphology. Different synthesis techniques yield different morphologies; for instance, hydrothermal methods can produce nanocubes, while emulsion polymerization can result in hollow nanospheres.[5][6] To control the morphology, it is essential to carefully select the synthesis route and control parameters such as precursor concentration, temperature, reaction time, and the use of structure-directing agents.

Data Presentation

Table 1: Effect of Calcination Temperature on this compound Properties (EDTA-Citrate Method)

Calcination Temperature (°C)Crystalline PhaseAverage Particle Size (nm)Optical Band Gap (eV)
450Amorphous/Poorly Crystalline328.57Not determined
500Tetragonal La₂(MoO₄)₃ typeNot specified2.26
600Monoclinic La₂(MoO₄)₃ typeNot specified2.43
800Monoclinic + Cerium OxidesNot specified2.34

Source: Data compiled from Sena et al., 2017.[2]

Table 2: Photocatalytic Degradation Efficiency of Dyes using this compound

DyeCatalystLight SourceDegradation EfficiencyTime (min)
Diclofenac PotassiumSb-doped Ce₂(MoO₄)₃UV85.8%180
ChloramphenicolCe(MoO₄)₂/GO compositeVisible~99%50
Methylene BlueCeO₂-NPs/GO/PAM compositeUV-A90%90

Source: Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Co-precipitation

  • Prepare Precursor Solutions:

    • Dissolve cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water to create a 0.2 M solution.

    • Dissolve sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in deionized water to create a 0.3 M solution.

  • Mixing and Precipitation:

    • Mix the two solutions and stir vigorously for 45 minutes.

    • Slowly add a 4 M solution of sodium hydroxide (B78521) (NaOH) dropwise to the mixture until the pH reaches 9. Yellow precipitates of this compound will form.

  • Washing and Drying:

    • Filter the precipitates and wash them thoroughly with deionized water to remove any unreacted precursors.

    • Dry the collected powder in an oven at 98°C for 4 hours.

  • Calcination:

    • Grind the dried powder and calcine it in a furnace at 650°C for 4-5 hours to obtain crystalline this compound.

Source: Adapted from Mayuranathan et al., as cited in[3].

Protocol 2: Photocatalytic Degradation of Methylene Blue

  • Prepare Dye Solution:

    • Prepare a stock solution of methylene blue (100 mg/L) in distilled water.

    • Dilute the stock solution to the desired initial concentration for the experiment.

  • Photocatalytic Reaction:

    • Add a specific dosage of this compound photocatalyst (e.g., 1 g/L) to the methylene blue solution.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Irradiate the suspension with a suitable light source (e.g., UV-A lamp or visible light lamp).

  • Sample Analysis:

    • At regular time intervals, withdraw aliquots of the suspension.

    • Centrifuge or filter the aliquots to remove the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (around 665 nm) using a UV-Vis spectrophotometer.

  • Calculate Degradation Efficiency:

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Source: General protocol based on principles described in[4].

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage A Prepare Precursor Solutions B Mixing and Co-precipitation (pH 9) A->B C Washing and Drying (98°C) B->C D Calcination (650°C) C->D E XRD Analysis D->E F SEM Imaging E->F G UV-Vis Spectroscopy F->G H Photocatalytic Degradation Test G->H

Caption: Workflow for Synthesis, Characterization, and Application of this compound.

troubleshooting_logic Start Low Photocatalytic Activity Observed Q1 Is the material crystalline? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Increase Calcination Temperature/Time Q1->A1_No No Q2 Is the pH of the solution optimal? A1_Yes->Q2 End Improved Activity A1_No->End A2_Yes Consider Doping to Reduce Band Gap Q2->A2_Yes Yes A2_No Adjust pH of the Reaction Mixture Q2->A2_No No A2_Yes->End A2_No->End signaling_pathway cluster_cell Cancer Cell ROS Reactive Oxygen Species (ROS) Mito Mitochondrial Damage ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis CeM_Drug This compound -Drug Conjugate Endocytosis Receptor-Mediated Endocytosis CeM_Drug->Endocytosis Endocytosis->ROS

References

Validation & Comparative

A Comparative Analysis of Cerium Molybdate and Bismuth Molybdate Catalysts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of cerium molybdate (B1676688) and bismuth molybdate catalysts, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. While both are mixed metal oxide catalysts, their catalytic applications and mechanisms often diverge. This analysis delves into their respective synthesis protocols, structural characteristics, and performance in their most prominent catalytic roles. A significant focus is placed on the synergistic effects observed in bismuth-cerium molybdate systems, a testament to the complementary properties of these two materials.

Introduction to Molybdate-Based Catalysts

Molybdate-based catalysts are a cornerstone in the field of selective oxidation catalysis, critical for the synthesis of valuable chemical intermediates. Among these, bismuth molybdate has a long-established history in industrial processes like the selective oxidation and ammoxidation of propylene (B89431).[1][2] Cerium molybdate, a rare-earth molybdate, has garnered interest for its unique redox properties and applications in environmental catalysis and as a component in more complex catalyst formulations.[2][3]

This guide will explore the distinct characteristics of each catalyst system and provide a detailed look at the enhanced performance achieved when they are combined.

Synthesis Methodologies and Experimental Protocols

The catalytic performance of both cerium and bismuth molybdates is highly dependent on their physicochemical properties, such as crystalline phase, surface area, and morphology, which are controlled by the synthesis method.

This compound Synthesis

This compound can be synthesized through various methods, including reflux, co-precipitation, and hydrothermal techniques.[4][5][6] The EDTA-citrate complexing method is also noted for producing crystalline powders at relatively low calcination temperatures.[5]

Experimental Protocol: Reflux Synthesis of Sn-doped this compound

This protocol is adapted from a method for synthesizing Sn-doped this compound, which can be modified for undoped this compound by omitting the tin precursor.[4]

  • Precursor Preparation: Prepare aqueous solutions of ammonium (B1175870) molybdate, cerium nitrate (B79036) hexahydrate, and (if doping) stannous chloride.

  • Reaction: Mix the precursor solutions in the desired stoichiometric ratio.

  • Reflux: Heat the mixture under reflux conditions. For Sn-doped this compound, a reaction temperature of 120 °C has been reported.[4]

  • Filtration and Washing: After the reaction is complete, filter the precipitate and wash it thoroughly with deionized water to remove any unreacted precursors.

  • Drying: Dry the resulting powder in an oven at a specified temperature (e.g., 100-120 °C) overnight.

  • Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 450-800 °C) for several hours to obtain the desired crystalline phase.[5] The final crystalline structure (tetragonal or monoclinic) is influenced by the calcination temperature.[5]

Bismuth Molybdate Synthesis

Hydrothermal synthesis is a widely used method for preparing various phases of bismuth molybdate (α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆) with controlled morphology and high surface area.[7][8][9] The pH of the precursor solution is a critical parameter that influences the final crystalline phase.[9]

Experimental Protocol: Hydrothermal Synthesis of γ-Bismuth Molybdate

This protocol is based on methods for synthesizing γ-Bi₂MoO₆, a highly active phase in selective oxidation.[7][8]

  • Precursor Preparation:

    • Dissolve Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a dilute nitric acid solution.

    • Dissolve Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.

  • Mixing and pH Adjustment: Mix the two solutions under vigorous stirring. Adjust the pH of the resulting mixture to a desired value (pH ≥ 6 is often used to favor the γ-phase) by dropwise addition of a base, such as an NaOH solution.[10]

  • Hydrothermal Treatment: Transfer the final suspension into a Teflon-lined stainless-steel autoclave and heat it in an oven at a temperature typically ranging from 160 to 180 °C for 12-24 hours.[8]

  • Filtration and Washing: After the autoclave has cooled to room temperature, filter the solid product and wash it multiple times with deionized water and ethanol.

  • Drying: Dry the obtained powder in an oven, for instance at 80 °C, for several hours.

  • Calcination (Optional): A subsequent calcination step (e.g., at 475 °C for 5 hours) can be performed to enhance crystallinity, though it may reduce the surface area.[11]

Comparative Catalytic Performance

A direct comparison of pure this compound and pure bismuth molybdate for the same application is challenging, as the literature predominantly focuses on different reactions for each. Bismuth molybdate is extensively studied for propylene oxidation, while this compound's applications are more focused on areas like oxidative desulfurization.

Bismuth Molybdate in Selective Propylene Oxidation

Bismuth molybdate catalysts are highly effective for the selective oxidation of propylene to acrolein. The catalytic activity is dependent on the specific phase of the bismuth molybdate, with the general activity order reported as β > α > γ, although the γ-phase often exhibits high selectivity.[12] The reaction typically occurs at temperatures between 300-450 °C.[13]

This compound in Oxidative Desulfurization

This compound has shown high efficacy in the oxidative desulfurization (ODS) of model oil containing dibenzothiophene (B1670422) (DBT). Doping with elements like Sn can further enhance its activity by increasing the concentration of oxygen vacancies.[4]

Synergistic Effects in Bismuth-Cerium Molybdate Catalysts

The most compelling comparison arises from studies of mixed bismuth-cerium molybdate catalysts, which are used in industrial applications like the ammoxidation of propylene to acrylonitrile.[14][15] In these systems, cerium acts as a crucial promoter for the bismuth molybdate active phase.

The active component is often a solid solution where bismuth is incorporated into the scheelite-related structure of this compound.[14][15] This structural arrangement facilitates a synergistic interaction between the two metals. The Ce³⁺/Ce⁴⁺ redox couple enhances the lattice oxygen transfer, which is a key step in the Mars-van Krevelen mechanism that governs this type of reaction.[14][15] This synergy leads to significantly improved catalytic performance, including higher activity and selectivity to the desired products, compared to the individual oxide components.[1]

Table 1: Comparative Summary of Catalyst Properties and Performance

FeatureThis compoundBismuth MolybdateBismuth-Cerium Molybdate (Mixed Oxide)
Primary Application Oxidative Desulfurization, Photocatalysis[4][16]Selective Oxidation of Propylene[12][17]Ammoxidation of Propylene to Acrylonitrile[14][15]
Common Crystalline Phases Tetragonal, Monoclinic[5]α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, γ-Bi₂MoO₆[12]Solid solution with scheelite structure[14][15]
Typical Synthesis Method Reflux, EDTA-Citrate, Hydrothermal[4][5][6]Hydrothermal, Co-precipitation[8][10]Co-precipitation followed by calcination
Key Performance Metric 98.7% Desulfurization Rate (Sn-doped)[4]Propylene Conversion: 10-80% Acrolein Selectivity: 50-90% (Varies with phase and conditions)[10][11]High activity and selectivity for acrylonitrile[14]
Proposed Mechanism Involves superoxide (B77818) radicals (.O₂⁻)[4]Mars-van Krevelen[3][12]Mars-van Krevelen, enhanced by Ce³⁺/Ce⁴⁺ redox couple[14][15]

Reaction Mechanisms and Pathways

Bismuth Molybdate: The Mars-van Krevelen Mechanism

The selective oxidation of propylene over bismuth molybdate catalysts is widely accepted to follow the Mars-van Krevelen mechanism.[3][12] This process involves the catalyst's lattice oxygen directly participating in the oxidation of the hydrocarbon substrate. The reduced catalyst is subsequently re-oxidized by gas-phase oxygen.

The key steps are:

  • Adsorption and Activation: Propylene adsorbs on the catalyst surface.

  • α-Hydrogen Abstraction: The rate-determining step involves the abstraction of a hydrogen atom from the methyl group of propylene to form a symmetric allyl intermediate. This step is typically associated with the Bi sites.[14]

  • Oxygen Insertion: A lattice oxygen atom, associated with the Mo sites, is inserted into the allyl intermediate.

  • Second Hydrogen Abstraction: A second hydrogen atom is abstracted, leading to the desorption of acrolein.

  • Catalyst Re-oxidation: The resulting oxygen vacancy in the catalyst lattice is replenished by dissociative adsorption of gaseous O₂, completing the catalytic cycle.

Mars_van_Krevelen cluster_catalyst Catalyst Cycle reactant reactant product product catalyst_ox catalyst_ox catalyst_red catalyst_red intermediate intermediate C3H6 Propylene (C₃H₆) Cat_Ox Bi-Mo-O (Oxidized Catalyst) Allyl Allyl Intermediate (C₃H₅*) C3H6->Allyl 1. α-H Abstraction (Bi site) Acrolein Acrolein (C₃H₄O) H2O Water (H₂O) O2 Oxygen (O₂) Cat_Red Bi-Mo-O-□ (Reduced Catalyst + Vacancy) Cat_Ox->Cat_Red Lattice O consumed Cat_Red->Cat_Ox 3. Re-oxidation Allyl->Acrolein 2. Oxygen Insertion & H Abstraction (Mo-O site)

Caption: Mars-van Krevelen mechanism for propylene oxidation over bismuth molybdate.

Bismuth-Cerium Molybdate: A Synergistic Redox Pathway

In bismuth-cerium molybdate catalysts, the fundamental Mars-van Krevelen mechanism is enhanced by the presence of cerium. Bismuth remains the primary site for the initial α-hydrogen abstraction from propylene. However, the cerium ions, with their ability to easily cycle between Ce³⁺ and Ce⁴⁺ oxidation states, act as a conduit for lattice oxygen, ensuring the active sites are rapidly re-oxidized. This rapid oxygen transfer is key to the enhanced catalytic activity and stability of the mixed-metal system.[14][15]

Synergistic_Pathway cluster_surface Catalyst Surface site site intermediate intermediate process process Bi_site Bi³⁺ Site Allyl_int Allyl Intermediate Bi_site->Allyl_int Forms Intermediate Mo_O_site Mo⁶⁺=O Acrolein Acrolein + H₂O Mo_O_site->Acrolein Product Desorption Ce4_site Ce⁴⁺ Ce3_site Ce³⁺ Ce4_site->Ce3_site e⁻ gain (Reduction) Ce3_site->Ce4_site e⁻ loss (Oxidation) O_lattice Lattice Oxygen (O²⁻) Ce3_site->O_lattice Facilitates O²⁻ mobility to active site Propylene Propylene Propylene->Bi_site Adsorption & α-H Abstraction Allyl_int->Mo_O_site Oxygen Insertion O2 Gaseous O₂ O2->Ce4_site Re-oxidation of catalyst

Caption: Redox cycle in Bi-Ce-molybdate showing Ce-promoted oxygen mobility.

Conclusion

This compound and bismuth molybdate are both significant catalysts, but they are typically leveraged for different chemical transformations. Bismuth molybdate is a well-established, highly selective catalyst for the partial oxidation of olefins, operating via a Mars-van Krevelen mechanism. This compound shows promise in environmental applications like oxidative desulfurization, where its redox properties are key.

The true potential of combining these materials is realized in bismuth-cerium molybdate catalysts. In these systems, cerium is not merely a component but a promoter that enhances the intrinsic activity of the bismuth molybdate phase. The facile Ce³⁺/Ce⁴⁺ redox couple accelerates the lattice oxygen regeneration step, leading to superior catalytic performance in demanding industrial processes like propylene ammoxidation. For researchers developing next-generation oxidation catalysts, understanding the individual strengths of these molybdates and their powerful synergy is paramount.

References

Confirming Cerium Molybdate Crystal Structure: A Comparative Guide to Rietveld Refinement and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a material's crystal structure is paramount for understanding its properties and predicting its behavior. In the case of cerium molybdate (B1676688) (Ce₂(MoO₄)₃), a material with promising applications in catalysis and luminescence, Rietveld refinement of powder X-ray diffraction (XRD) data has emerged as a powerful tool for confirming its complex crystal structure. This guide provides an objective comparison of Rietveld refinement with other key crystallographic techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Rietveld Refinement: The Gold Standard for Powder Diffraction Data

Rietveld refinement is a full-pattern fitting method that refines a theoretical crystallographic model against experimental powder diffraction data.[1] By minimizing the difference between the calculated and observed diffraction patterns, it can provide accurate information on lattice parameters, atomic positions, site occupancies, and other structural details.

A study on cerium molybdate nanocrystals successfully employed Rietveld refinement to confirm a tetragonal structure with the space group I4₁/a. The refined lattice parameters were found to be in good agreement with the Inorganic Crystal Structure Database (ICSD) card No. 423509.[1]

Table 1: Comparison of Crystal Structure Confirmation Techniques

TechniquePrincipleSample RequirementInformation ObtainedAdvantagesLimitations
Rietveld Refinement Whole powder pattern fitting of a theoretical crystal structure model to experimental data.Polycrystalline powder (~200 mg).[2]Lattice parameters, atomic coordinates, site occupancies, phase quantification, crystallite size, microstrain.Non-destructive; applicable to materials that cannot be grown as single crystals; provides comprehensive structural information from powder data.Requires a good initial structural model; can be complex to perform; peak overlap in complex structures can be challenging.[2]
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.High-quality single crystal (ideally >30 µm).[3]Unambiguous determination of space group, precise atomic coordinates, bond lengths, and angles."Gold standard" for crystal structure determination; provides the most accurate and detailed structural information.Requires growth of suitable single crystals, which can be difficult or impossible for some materials; not representative of the bulk powder.
Pawley and Le Bail Methods Whole powder pattern fitting without a full structural model.Polycrystalline powder.Unit cell parameters, peak intensities (for subsequent structure solution).Useful for refining lattice parameters when the full crystal structure is unknown; Le Bail method is computationally fast.[4][5]Do not provide atomic coordinates directly; Pawley method can be computationally intensive.[4]
Electron Diffraction Diffraction of electrons by a crystalline sample.Very small single crystals or nanocrystals.Unit cell parameters, space group, and in some cases, ab initio structure solution.Can be used on extremely small crystals; provides localized structural information.Strong dynamical scattering effects can complicate intensity analysis; sample preparation can be challenging.
Neutron Diffraction Diffraction of neutrons by a crystalline sample.Polycrystalline powder or single crystal.Precise location of light atoms (e.g., oxygen), magnetic structure determination.Highly sensitive to light elements; can distinguish between isotopes.Requires access to a neutron source (nuclear reactor or spallation source); lower flux compared to X-rays.

Quantitative Comparison of Structural Parameters

Table 2: Crystallographic Data for Tetragonal this compound (Ce₂(MoO₄)₃, Space Group I4₁/a) from Rietveld Refinement

Sourcea (Å)c (Å)Cell Volume (ų)Rwp (%)GOF (χ²)
Oliveira et al. (2020)[1]5.33411.751334.5Not ReportedNot Reported
Sena et al. (2017) (calcined at 500 °C)[6]16.85916.0134549.9Not Reported1.18

Note: The significant difference in lattice parameters reported by Sena et al. suggests a different indexing or a supercell was used. Direct comparison of cell volumes is therefore not straightforward.

For comparison, a single-crystal XRD study on a series of rare-earth molybdates, KRE(MoO₄)₂ (where RE = Tb, Dy, Ho, Er, Yb, and Lu), which share structural similarities with this compound, reported highly precise lattice parameters and atomic coordinates, highlighting the accuracy achievable with SCXRD.[7][8]

Experimental Protocols

Rietveld Refinement of this compound using GSAS-II

This protocol provides a general workflow for performing Rietveld refinement on this compound powder XRD data using the GSAS-II software.

  • Data Collection:

    • Obtain high-quality powder XRD data of the this compound sample. A 2θ range of 10-80° with a step size of 0.02° is typically sufficient.[1]

    • Use a monochromatic X-ray source (e.g., Cu Kα).

  • Initial Setup in GSAS-II:

    • Create a new project and import the powder diffraction data file.

    • Import an instrument parameter file (.prm) that describes the geometry and peak shape of the diffractometer. If unavailable, this can be created by refining a standard material like LaB₆.

    • Import a crystallographic information file (.cif) for this compound (e.g., from the ICSD database, card No. 423509) as the initial structural model.[1]

  • Refinement Strategy:

    • Background: Fit the background using a suitable function (e.g., a Chebyshev polynomial with an appropriate number of terms).

    • Scale Factor and Unit Cell: Refine the histogram scale factor and the unit cell parameters.

    • Peak Profile: Refine the peak profile parameters to model the peak shapes. The pseudo-Voigt function is commonly used. Refine parameters for instrumental broadening (U, V, W) and sample-related broadening (e.g., size and strain).

    • Atomic Coordinates: Refine the fractional atomic coordinates (x, y, z) for each atom.

    • Isotropic Displacement Parameters (Uiso): Refine the isotropic displacement parameters for each atom to account for thermal vibrations.

    • Goodness-of-Fit: Monitor the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²) to assess the quality of the refinement. A good refinement will have low R-factors and a χ² value close to 1.

  • Analysis of Results:

    • Examine the difference plot (observed - calculated pattern) to identify any systematic errors or unmodeled features.

    • Extract the refined structural parameters, including lattice parameters, atomic positions, and bond lengths/angles.

Alternative Technique Protocols (Brief Overview)
  • Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the data is processed to determine the unit cell, space group, and crystal structure.[3]

  • Pawley/Le Bail Fitting: Similar to Rietveld refinement in terms of data input, but the structural model is simpler. The refinement focuses on fitting the peak positions and intensities without refining atomic coordinates.[4][5]

  • Electron Diffraction: A TEM is used to obtain a diffraction pattern from a very small crystal. The pattern is indexed to determine the unit cell and space group. Quantitative analysis of intensities can be used for structure solution.

  • Neutron Diffraction: Powder or single-crystal samples are placed in a neutron beam, and the scattered neutrons are detected. The data is analyzed using methods similar to X-ray diffraction, often employing Rietveld refinement.

Mandatory Visualization

Rietveld_Workflow cluster_Data_Preparation Data Preparation cluster_Refinement_Process Rietveld Refinement in GSAS-II cluster_Analysis Analysis & Validation Sample_Prep Sample Preparation (Grinding) XRD_Data_Collection Powder XRD Data Collection Sample_Prep->XRD_Data_Collection Import_Data Import Data (XRD, CIF, Instrument File) XRD_Data_Collection->Import_Data Background_Fit Background Fitting Import_Data->Background_Fit Scale_Cell_Refinement Refine Scale Factor & Unit Cell Background_Fit->Scale_Cell_Refinement Profile_Refinement Refine Peak Profile (Shape, Size, Strain) Scale_Cell_Refinement->Profile_Refinement Atomic_Refinement Refine Atomic Parameters (Coordinates, Uiso) Profile_Refinement->Atomic_Refinement Convergence_Check Check Convergence (Rwp, χ²) Atomic_Refinement->Convergence_Check Convergence_Check->Atomic_Refinement Iterate Final_Model Final Structural Model Convergence_Check->Final_Model Converged Difference_Plot Analyze Difference Plot Final_Model->Difference_Plot Extract_Parameters Extract Structural Parameters Final_Model->Extract_Parameters

Caption: Workflow for Rietveld refinement of this compound crystal structure.

Conclusion

Rietveld refinement stands as a robust and widely accessible technique for confirming the crystal structure of this compound from powder XRD data, offering a wealth of structural information that is crucial for materials characterization. While single-crystal XRD remains the definitive method for structure determination, its requirement for high-quality single crystals is a significant limitation. Other powder diffraction analysis methods like Pawley and Le Bail fitting are valuable for initial analysis and lattice parameter refinement. For specialized applications, such as locating light atoms or analyzing nanoscale materials, neutron and electron diffraction offer unique advantages. The choice of technique ultimately depends on the specific research question, sample availability, and the level of structural detail required. This guide provides the foundational knowledge for researchers to make an informed decision on the most suitable approach for their investigation of this compound and other complex crystalline materials.

References

Doped vs. Undoped Cerium Molybdate Photocatalysts: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable photocatalysts is a cornerstone of modern materials science, with significant implications for environmental remediation and pharmaceutical synthesis. Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) has emerged as a promising photocatalytic material due to its unique electronic structure and stability. This guide provides an objective comparison of the performance of doped versus undoped cerium molybdate photocatalysts, supported by experimental data, to aid researchers in selecting and developing advanced catalytic systems. Doping this compound with various metal ions has been shown to significantly enhance its photocatalytic efficacy by altering its electronic and structural properties.

Performance Overview

Doping this compound introduces defects and modifies the band structure, which can lead to enhanced light absorption, improved charge separation, and ultimately, higher photocatalytic activity. The following sections present a detailed comparison based on quantitative data from experimental studies.

Quantitative Performance Data

The tables below summarize key performance indicators for undoped and doped this compound photocatalysts, primarily focusing on antimony (Sb) as a dopant, for which comprehensive comparative data is available.

CatalystDopant Concentration (x)Crystallite Size (nm)Band Gap (eV)
Undoped Ce₂(MoO₄)₃0.0040.293.35
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.01--
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.03--
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.05--
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.07--
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.0929.092.79

Table 1: Physical and Optical Properties of Undoped and Sb-Doped this compound.[1]

CatalystDopant Concentration (x)PollutantDegradation Efficiency (%)Apparent Rate Constant (k, min⁻¹)
Undoped Ce₂(MoO₄)₃0.00Diclofenac Potassium65.10.00716
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.01Diclofenac Potassium69.1-
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.03Diclofenac Potassium72.3-
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.05Diclofenac Potassium76.2-
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.07Diclofenac Potassium78.2-
Sb-doped Ce₂₋ₓSbₓ(MoO₄)₃0.09Diclofenac Potassium85.80.0105

Table 2: Photocatalytic Performance of Undoped and Sb-Doped this compound in the Degradation of Diclofenac Potassium under UV Light.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Synthesis of Sb-Doped this compound

A co-precipitation method is employed for the synthesis of both undoped and Sb-doped this compound (Ce₂₋ₓSbₓ(MoO₄)₃) nanoparticles.[1]

  • Precursor Preparation: Aqueous solutions of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), antimony(III) chloride (SbCl₃), and sodium molybdate dihydrate (Na₂MoO₄·2H₂O) are prepared.

  • Co-precipitation: The cerium nitrate and antimony chloride solutions are mixed in desired stoichiometric ratios. This mixture is then added dropwise to the sodium molybdate solution under constant stirring.

  • pH Adjustment: The pH of the resulting solution is adjusted to a specific value (e.g., 7) using a base solution like sodium hydroxide (B78521) (NaOH) to induce precipitation.

  • Aging and Washing: The precipitate is aged for a period (e.g., 24 hours), followed by washing with deionized water and ethanol (B145695) to remove impurities.

  • Drying and Calcination: The washed precipitate is dried in an oven (e.g., at 100 °C) and then calcined at a high temperature (e.g., 600 °C) for a specific duration to obtain the final crystalline photocatalyst.

Characterization Techniques

A suite of analytical techniques is utilized to characterize the synthesized photocatalysts:

  • X-ray Diffraction (XRD): To determine the crystal phase, structure, and crystallite size.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the band gap energy.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.

  • Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area and pore size distribution.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the constituent elements.

Photocatalytic Activity Evaluation

The photocatalytic performance is typically evaluated by the degradation of a model organic pollutant in an aqueous solution.

  • Reactor Setup: A batch reactor is used, commonly equipped with a light source (e.g., UV lamp or solar simulator), a magnetic stirrer, and a cooling system to maintain a constant temperature.

  • Catalyst Suspension: A specific amount of the photocatalyst is suspended in the pollutant solution of a known initial concentration.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: The light source is turned on to initiate the photocatalytic reaction. Aliquots of the suspension are withdrawn at regular time intervals.

  • Analysis: The collected samples are centrifuged to remove the catalyst particles, and the concentration of the pollutant in the supernatant is analyzed using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of photocatalysis and a typical experimental workflow.

photocatalysis_mechanism cluster_catalyst Photocatalyst cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ migration h_plus h⁺ e_minus e⁻ Light Light (hν ≥ Eg) Light->VB Excitation Pollutant Organic Pollutant Degradation Degradation Products (e.g., CO₂, H₂O) Pollutant->Degradation Oxidation OH_rad •OH h_plus->OH_rad H₂O oxidation O2_rad •O₂⁻ e_minus->O2_rad O₂ reduction OH_rad->Degradation O2_rad->Degradation

Caption: General mechanism of semiconductor photocatalysis.

experimental_workflow start Start synthesis Catalyst Synthesis (Co-precipitation) start->synthesis characterization Characterization (XRD, SEM, UV-Vis, etc.) synthesis->characterization photoreactor Prepare Photoreactor (Catalyst + Pollutant Solution) characterization->photoreactor dark Stir in Dark (Adsorption-Desorption Equilibrium) photoreactor->dark illuminate Illuminate with Light Source dark->illuminate sampling Collect Samples at Intervals illuminate->sampling sampling->illuminate Continue until completion analysis Analyze Pollutant Concentration (UV-Vis/HPLC) sampling->analysis data Calculate Degradation Efficiency and Reaction Kinetics analysis->data end End data->end

References

Evaluating the Electrochemical Performance of Cerium Molybdate/Graphene Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance electrode materials is a driving force in energy storage and electrochemical sensing. This guide provides a comprehensive evaluation of cerium molybdate (B1676688)/graphene oxide (Ce(MoO₄)₂/GO) composites, benchmarking their electrochemical capabilities against other promising alternatives. By presenting key performance metrics in a clear, comparative format and offering detailed experimental protocols, this document serves as a valuable resource for researchers navigating the landscape of advanced electrode materials.

Performance Benchmark: Cerium Molybdate/Graphene Oxide vs. Alternatives

The electrochemical performance of an electrode material is a multifaceted characteristic defined by its ability to store and transfer charge. Key metrics include specific capacitance, which indicates the charge storage capacity per unit mass, as well as energy and power density, which describe the energy storage capability and the rate at which that energy can be delivered. Cycling stability, the ability to retain performance over repeated charge-discharge cycles, is another critical factor for practical applications.

The following tables summarize the electrochemical performance of this compound/graphene oxide and compare it with other notable graphene-based metal oxide composites.

Table 1: Electrochemical Performance of this compound/Graphene Oxide

MaterialSpecific Capacitance (F/g)Current Density / Scan RateEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
Ce(MoO₄)₂/N, P co-doped rGO6382 mV/s29.7500102.9% after 4000 cycles[1]

Table 2: Comparative Electrochemical Performance of Alternative Graphene-Based Metal Oxide Composites

MaterialSpecific Capacitance (F/g)Current Density / Scan RateEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
Cerium Oxide
CeO₂/rGO9595 mV/s---
CeO₂/rGO2801 A/g---
Ce-MOF/GO2221.21 A/g111.05--[2]
Ce-MOF/rGO556.32 mV/s6045096.3% after 4000 cycles[3]
Manganese Dioxide
MnO₂/Graphene--25.210096% after 500 cycles[4]
MnO₂ nanowire/Graphene--30.4-~79% after 1000 cycles[5]
MnO₂/rGO Hybrid Nanoscrolls--105.3308.192% after 10,000 cycles[6]
Cobalt Molybdate
CoMoO₄/rGO (asymmetric)26.16 (device)0.5 mA/cm²8.17-85% after 4000 cycles[4][7][8]
Nickel Molybdate
NiMoO₄/rGO/PPy (asymmetric)218.3 (device)-43.65600-
NiMoO₄ nanofibers1947---82.35% after 3000 cycles
Nanostructured NiMoO₄6761 A/g--89.1% after 2000 cycles

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. The following sections provide step-by-step protocols for the synthesis of this compound/graphene oxide and the key electrochemical characterization techniques.

Synthesis of this compound/Graphene Oxide (Ce(MoO₄)₂/GO) Nanocomposite

This protocol outlines a typical hydrothermal synthesis followed by a sonication process for the preparation of Ce(MoO₄)₂ nanocubes decorated on graphene oxide sheets.

Materials:

  • Graphite (B72142) powder

  • Sodium nitrate (B79036) (NaNO₃)

  • Potassium permanganate (B83412) (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

  • Deionized (DI) water

Procedure:

  • Graphene Oxide (GO) Synthesis (Modified Hummers' Method):

    • Add graphite powder and NaNO₃ to concentrated H₂SO₄ in an ice bath.

    • Slowly add KMnO₄ to the mixture while keeping the temperature below 20 °C.

    • Stir the mixture at 35 °C for 30 minutes.

    • Slowly add DI water to the mixture, causing an exothermic reaction.

    • Further, dilute the mixture with DI water and treat it with H₂O₂ to stop the reaction.

    • Wash the resulting graphite oxide with DI water until the pH is neutral.

    • Exfoliate the graphite oxide into graphene oxide in DI water using ultrasonication.

  • This compound/Graphene Oxide (Ce(MoO₄)₂/GO) Composite Synthesis:

    • Disperse a specific amount of the prepared GO in DI water through sonication.

    • Dissolve Ce(NO₃)₃·6H₂O and Na₂MoO₄·2H₂O in separate beakers of DI water.

    • Add the cerium nitrate and sodium molybdate solutions to the GO dispersion under constant stirring.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it at a specified temperature (e.g., 180 °C) for a designated time (e.g., 12 hours).

    • After cooling, wash the precipitate with DI water and ethanol (B145695) several times.

    • Dry the final Ce(MoO₄)₂/GO nanocomposite in a vacuum oven.

Electrochemical Measurements

All electrochemical measurements should be performed using a three-electrode system in a suitable electrolyte (e.g., 1 M Na₂SO₄ or 2 M KOH). The working electrode is prepared by coating the synthesized material onto a current collector (e.g., nickel foam or glassy carbon electrode). A platinum wire and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode are typically used as the counter and reference electrodes, respectively.

1. Cyclic Voltammetry (CV):

  • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the electrolyte.

  • Connect the electrodes to a potentiostat.

  • Set the potential window (e.g., -0.2 to 0.8 V vs. SCE) and a series of scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

  • Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential for several cycles at each scan rate to ensure stability.

2. Galvanostatic Charge-Discharge (GCD):

  • Use the same three-electrode setup as for CV.

  • Set the desired current density (e.g., 0.5, 1, 2, 5, 10 A/g) and the potential window determined from the CV analysis.

  • Perform the galvanostatic charge-discharge experiment, recording the potential of the working electrode as a function of time.

  • Repeat the charge-discharge process for a large number of cycles (e.g., 1000-5000) to evaluate the cycling stability.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Maintain the three-electrode cell configuration.

  • Set the DC potential to the open-circuit potential of the working electrode.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the complex impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the electrochemical performance of the this compound/graphene oxide composite and a conceptual representation of its charge storage mechanism.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_electrochem Electrochemical Characterization cluster_analysis Data Analysis synthesis_go Graphene Oxide (GO) Synthesis synthesis_cemgo Ce(MoO₄)₂/GO Composite Synthesis synthesis_go->synthesis_cemgo electrode_prep Working Electrode Preparation synthesis_cemgo->electrode_prep cv Cyclic Voltammetry (CV) electrode_prep->cv gcd Galvanostatic Charge-Discharge (GCD) electrode_prep->gcd eis Electrochemical Impedance Spectroscopy (EIS) electrode_prep->eis analysis Performance Evaluation (Capacitance, Energy/Power Density, Stability) cv->analysis gcd->analysis eis->analysis

Experimental workflow for electrochemical evaluation.

charge_storage_mechanism cluster_electrode Ce(MoO₄)₂/GO Electrode cluster_electrolyte Electrolyte go Graphene Oxide (GO) (EDLC) cemo This compound (Ce(MoO₄)₂) (Pseudocapacitance) go->cemo Synergistic Effect ions Electrolyte Ions (e.g., Na⁺, K⁺, SO₄²⁻) ions->go Ion Adsorption/ Desorption ions->cemo Faradaic Redox Reactions

Charge storage mechanism in Ce(MoO₄)₂/GO.

References

A Comparative Benchmarking of Cerium Molybdate Gas Sensors Against Other Metal Oxides for Environmental and Health Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of cerium molybdate (B1676688) (Ce₂(MoO₄)₃) gas sensors reveals their promising capabilities for ozone detection, positioning them as a noteworthy alternative to traditional metal oxide sensors such as tin oxide (SnO₂), zinc oxide (ZnO), and tungsten oxide (WO₃). This guide provides a comprehensive performance comparison based on available experimental data, offering valuable insights for researchers, scientists, and professionals in drug development and environmental monitoring.

This publication delves into the quantitative performance metrics, experimental protocols, and underlying sensing mechanisms of cerium molybdate and other prevalent metal oxide gas sensors. The data presented is compiled from various scientific studies to provide an objective comparison.

Performance Comparison of Metal Oxide Gas Sensors for Ozone (O₃) Detection

The efficacy of a gas sensor is determined by several key performance indicators, including sensitivity (or response), selectivity, response and recovery times, and the optimal operating temperature. The following table summarizes the performance of this compound, SnO₂, ZnO, and WO₃ in the detection of ozone, a critical air pollutant with significant health implications.

Sensing MaterialTarget GasConcentration (ppm)Operating Temperature (°C)Response/SensitivityResponse TimeRecovery TimeReference
This compound (Ce₂(MoO₄)₃) O₃0.2 - 1.0250Good Response & RepeatabilityNot SpecifiedNot Specified[1]
Tin Oxide (SnO₂) O₃0.06 - 1.19250Good SensitivityNot SpecifiedNot Specified[2]
Tin Oxide (SnO₂) O₃1Room Temp (UV-assisted)High Response~30 s~60 s[1]
Zinc Oxide (ZnO) O₃0.05 - 1180Optimal Sensitivity~103 sNot Specified[3]
Zinc Oxide (ZnO) O₃0.055 - 1.15Room TempGood Sensitivity<2 s<15 s[4]
Tungsten Oxide (WO₃) O₃0.06 - 1.19250Good SensitivityNot SpecifiedNot Specified[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the fabrication and testing protocols for the discussed gas sensors.

Synthesis of this compound Nanocrystals

This compound (Ce₂(MoO₄)₃) nanocrystals have been successfully synthesized using a co-precipitation method followed by a microwave-assisted hydrothermal (MAH) treatment.[1]

Procedure:

  • Co-precipitation: An aqueous solution of cerium nitrate (B79036) (Ce(NO₃)₃·6H₂O) is mixed with an aqueous solution of ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O).

  • The resulting precipitate is washed and collected.

  • Microwave-Assisted Hydrothermal (MAH) Treatment: The precipitate is then subjected to MAH treatment at 150°C for varying durations (e.g., 15, 30, and 60 minutes).[1]

  • The final product is washed with distilled water and ethanol (B145695) and dried.

Fabrication of Metal Oxide Gas Sensors

A common method for fabricating resistive-type gas sensors from synthesized metal oxide powders is as follows:

  • Paste Formation: The synthesized metal oxide powder is mixed with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste.

  • Deposition: The paste is then screen-printed or drop-coated onto an alumina (B75360) substrate fitted with interdigitated electrodes (typically platinum).

  • Annealing: The coated substrate is subjected to a high-temperature annealing process (e.g., 400-600°C) to remove the organic binder and improve the crystallinity and stability of the sensing film.

Gas Sensing Measurement Setup

The performance of the gas sensors is typically evaluated in a controlled environment using a static or dynamic gas sensing measurement system.[5]

Typical Setup:

  • Test Chamber: The sensor is placed inside a sealed test chamber of a known volume.

  • Gas Introduction: A target gas of a specific concentration is introduced into the chamber. Mass flow controllers are used to precisely control the gas concentration.

  • Data Acquisition: The resistance of the sensor is continuously monitored using a multimeter or a source measure unit. The change in resistance upon exposure to the target gas is recorded.

  • Temperature Control: A heating element and a thermocouple are used to maintain the sensor at its optimal operating temperature.

Visualizing the Sensing Mechanism and Workflow

To better understand the processes involved in gas sensing, the following diagrams, generated using the DOT language, illustrate the gas sensing mechanism and a typical experimental workflow.

GasSensingMechanism cluster_0 Gas Sensing Mechanism on n-type Metal Oxide Surface O2_gas O₂ (gas) SensorSurface Metal Oxide Surface O2_gas->SensorSurface Adsorption O_adsorbed O⁻, O²⁻, O₂⁻ (adsorbed oxygen species) e_minus e⁻ (electrons) O_adsorbed->e_minus Releases electrons TargetGas Target Gas (e.g., O₃) O_adsorbed->TargetGas Reaction DepletionLayer Electron Depletion Layer (High Resistance) e_minus->DepletionLayer e_minus->SensorSurface Decreased Resistance ReactionProducts Reaction Products TargetGas->ReactionProducts Oxidation/Reduction SensorSurface->O_adsorbed Ionization SensorSurface->e_minus Traps electrons

Caption: Gas sensing mechanism of an n-type metal oxide semiconductor.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Gas Sensor Benchmarking A Synthesis of Sensing Materials (e.g., this compound, SnO₂, ZnO, WO₃) B Material Characterization (XRD, SEM, TEM, etc.) A->B C Sensor Fabrication (Paste preparation, Deposition, Annealing) A->C D Gas Sensing Measurement (Controlled Environment) C->D E Data Analysis (Sensitivity, Selectivity, Response/Recovery Time) D->E F Comparative Performance Evaluation E->F

Caption: A typical experimental workflow for benchmarking gas sensors.

Signaling Pathways: The Gas Sensing Mechanism

The sensing mechanism of metal oxide semiconductors is primarily based on the change in electrical resistance of the material upon interaction with target gases. For n-type semiconductors like SnO₂, ZnO, and WO₃, the process can be summarized as follows:

  • Oxygen Adsorption: In air, oxygen molecules adsorb on the surface of the metal oxide and capture free electrons from the conduction band, forming ionized oxygen species (O⁻, O²⁻, O₂⁻). This creates an electron depletion layer at the surface, leading to high resistance.[6]

  • Interaction with Oxidizing Gases (e.g., Ozone): When an oxidizing gas like ozone is introduced, it interacts with the adsorbed oxygen species or directly with the metal oxide surface. Ozone molecules can capture more electrons from the conduction band, further increasing the width of the electron depletion layer and thus increasing the sensor's resistance.

  • Interaction with Reducing Gases: Conversely, when a reducing gas interacts with the adsorbed oxygen species, it reacts with them and releases the trapped electrons back into the conduction band. This reduces the width of the depletion layer and decreases the sensor's resistance.

The specific surface reactions and the nature of the active sites on the metal oxide determine the sensor's selectivity and sensitivity towards different gases. For this compound, the presence of both cerium and molybdenum ions may provide unique catalytic sites for ozone interaction, contributing to its sensing performance. The exact mechanism for this compound is still an area of active research, but it is believed to follow a similar principle of resistance modulation through surface redox reactions.

LogicalRelationship cluster_logic Logical Relationship of Gas Sensor Performance Metrics Performance Overall Sensor Performance Sensitivity Sensitivity / Response Performance->Sensitivity is dependent on Selectivity Selectivity Performance->Selectivity is dependent on ResponseTime Response / Recovery Time Performance->ResponseTime is dependent on Stability Stability / Repeatability Performance->Stability is dependent on OpTemp Operating Temperature Performance->OpTemp is influenced by Sensitivity->Selectivity often trade-off Sensitivity->ResponseTime can be related OpTemp->Sensitivity affects OpTemp->ResponseTime affects

Caption: Interdependencies of key gas sensor performance metrics.

Conclusion

This compound emerges as a promising material for ozone sensing, demonstrating good response and repeatability. While direct, side-by-side comparative data with other metal oxides under identical conditions is limited, the available research suggests its performance is competitive. Further research focusing on enhancing the selectivity of this compound and detailed investigations into its sensing mechanism for a wider range of gases will be crucial for its practical application in environmental and health monitoring. The continued development of novel metal oxide materials, including this compound, holds the key to creating more sensitive, selective, and reliable gas sensors for a myriad of applications.

References

comparative study of different synthesis methods for cerium molybdate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent methods for the synthesis of cerium molybdate (B1676688) (Ce₂(MoO₄)₃): solid-state reaction, co-precipitation, and the hydrothermal method. The choice of synthesis route significantly influences the physicochemical properties of the resulting material, impacting its performance in various applications, including catalysis, photocatalysis, and as a component in drug delivery systems. This document outlines the experimental protocols for each method, presents a comparative summary of key performance indicators, and visualizes the general workflow for synthesis and characterization.

Comparative Performance Data

The selection of a synthesis method is a critical step in tailoring the properties of cerium molybdate for a specific application. The following table summarizes key quantitative data obtained from various studies, highlighting the distinct characteristics of materials produced by each technique.

PropertySolid-State ReactionCo-precipitationHydrothermal Method
Crystallite Size (nm) Typically larger, in the micrometer range without extensive milling29 - 40 nm[1]Nanosheets and nanoplates[2]
BET Surface Area (m²/g) Generally lowModerateGenerally high
Morphology Irregular, agglomerated particlesNanoparticles, can be amorphous initially[2][3]Hierarchical architectures (flower-like, microspheres)[4]
Optical Band Gap (eV) Dependent on calcination temperature3.35 eV[1]2.30 - 2.80 eV[2]
Photocatalytic Activity Lower due to smaller surface areaGood, e.g., 65.1% degradation of diclofenac (B195802) potassium[1]High, significant degradation of various dyes[4][5]
Advantages Simple, scalable, good for producing highly crystalline materialsHomogeneous product, good control over particle size, room temperature processHigh purity, good crystallinity, control over morphology
Disadvantages High temperatures, potential for impurities, low surface areaCan result in amorphous products requiring further calcinationRequires specialized equipment (autoclave), longer reaction times

Experimental Workflow

The general process for synthesizing and characterizing this compound, regardless of the specific method, follows a systematic workflow. This involves the preparation of precursor materials, the synthesis reaction, and subsequent characterization to evaluate the properties of the final product.

G General Workflow for this compound Synthesis and Characterization cluster_0 Synthesis Stage cluster_1 Post-Synthesis Processing cluster_2 Characterization precursors Precursor Preparation (e.g., Ce(NO₃)₃, (NH₄)₆Mo₇O₂₄) synthesis Synthesis Reaction (Solid-State, Co-precipitation, or Hydrothermal) precursors->synthesis washing_drying Washing and Drying synthesis->washing_drying calcination Calcination (If required) washing_drying->calcination xrd XRD (Phase and Crystallite Size) calcination->xrd sem_tem SEM/TEM (Morphology and Particle Size) calcination->sem_tem bet BET Analysis (Surface Area) calcination->bet uv_vis UV-Vis Spectroscopy (Optical Properties) calcination->uv_vis performance Performance Testing (e.g., Photocatalysis) uv_vis->performance

Caption: General workflow for this compound synthesis.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established literature and can be adapted based on specific research requirements.

Solid-State Reaction Method

The solid-state reaction method involves the direct reaction of solid precursors at elevated temperatures.

  • Materials: Cerium(III) oxide (Ce₂O₃) or Cerium(IV) oxide (CeO₂), Molybdenum(VI) oxide (MoO₃).

  • Procedure:

    • Stoichiometric amounts of the precursor oxides are weighed and thoroughly mixed in an agate mortar to ensure homogeneity.[6]

    • The mixture is then transferred to an alumina (B75360) crucible.

    • The crucible is placed in a high-temperature furnace and heated to temperatures typically ranging from 600°C to 1000°C for several hours. The exact temperature and duration depend on the desired phase and crystallinity.[6]

    • The furnace is allowed to cool down to room temperature.

    • The resulting product is ground into a fine powder.

Co-precipitation Method

This method involves the simultaneous precipitation of cerium and molybdate ions from a solution.

  • Materials: Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), Ammonium (B1175870) molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), and a precipitating agent (e.g., ammonium hydroxide).

  • Procedure:

    • Aqueous solutions of cerium nitrate and ammonium molybdate are prepared separately in stoichiometric ratios.

    • The two solutions are mixed together under constant stirring.

    • The pH of the solution is adjusted by the dropwise addition of a precipitating agent until a precipitate is formed.

    • The precipitate is aged for a specific period, typically a few hours, under continuous stirring.

    • The precipitate is then filtered, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

    • The washed precipitate is dried in an oven at a temperature of around 80-100°C.

    • The dried powder may be calcined at higher temperatures to achieve the desired crystalline phase.

Hydrothermal Method

The hydrothermal method utilizes a heated aqueous solution in a sealed vessel (autoclave) to crystallize the desired material.

  • Materials: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), and a solvent (typically deionized water).

  • Procedure:

    • Stoichiometric amounts of the cerium and molybdate precursors are dissolved in deionized water.

    • The solution is transferred into a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated in an oven to a temperature typically between 120°C and 200°C for a duration ranging from several hours to a few days.

    • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

    • The resulting precipitate is collected by filtration, washed thoroughly with deionized water and ethanol.

    • The final product is dried in an oven.

Key Characterization Techniques
  • X-ray Diffraction (XRD): To determine the crystalline phase, crystallite size, and lattice parameters of the synthesized this compound.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and microstructure of the material.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the synthesized powder.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical band gap of the this compound, which is crucial for photocatalytic applications.

  • Photocatalytic Activity Evaluation: Typically involves the degradation of a model organic dye (e.g., methylene (B1212753) blue, rhodamine B) under UV or visible light irradiation. The degradation rate is monitored by measuring the change in the dye's absorbance over time using a UV-Vis spectrophotometer.[5]

References

A Comparative Guide to the Ion Exchange Capacity of Cerium(IV) Molybdate and Alternative Exchangers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of material science and analytical chemistry, the efficacy of ion exchangers is paramount for a multitude of applications, including purification, separation, and catalysis. Among the inorganic ion exchangers, cerium(IV) molybdate (B1676688) has emerged as a material of significant interest due to its thermal and chemical stability. This guide provides an objective comparison of the ion exchange capacity (IEC) of cerium(IV) molybdate against other notable inorganic ion exchangers, supported by experimental data.

Comparative Ion Exchange Capacities

The ion exchange capacity is a critical parameter that quantifies the number of exchangeable ions per unit weight of the material. A higher IEC generally indicates a greater ability to capture and exchange ions. The following table summarizes the experimentally determined IECs for cerium(IV) molybdate and other selected inorganic ion exchangers.

Ion ExchangerExchanged IonIon Exchange Capacity (meq/g)Experimental Conditions
Cerium(IV) Molybdate Na⁺0.96Column Method
Li⁺0.68Column Method
K⁺1.15Column Method
Mg²⁺0.75Column Method
Ca²⁺0.82Column Method
Sr²⁺0.94Column Method
Ba²⁺1.02Column Method
Cerium(IV) Phosphate (B84403) Na⁺3.8 - 7.5pH Titration
Pectin-Cerium(IV) Silicomolybdate Na⁺2.56Column Method
Zirconium(IV) Phosphate Na⁺4.9 - 8.8pH Titration
Microcrystalline ZrP-6.6
γ-Zirconium Phosphate Rb⁺1.52 (mmol/g)Langmuir Model
Sr²⁺1.31 (mmol/g)Langmuir Model
Titanium(IV) Phosphate Na⁺12.3 - 16.9pH Titration
Titanium(IV) Tungstomolybdate Na⁺2.41Homogeneous Precipitation

Analysis of Comparative Data:

From the data presented, it is evident that while cerium(IV) molybdate is a capable ion exchanger, other materials such as titanium(IV) phosphate and zirconium(IV) phosphate exhibit significantly higher ion exchange capacities, particularly for sodium ions.[1] The ion exchange capacity of cerium(IV) molybdate is influenced by the hydrated ionic radii of the exchanging cations, with capacity generally increasing as the hydrated radius decreases.[2] For instance, the capacity for alkali metals follows the order K⁺ > Na⁺ > Li⁺. A similar trend is observed for alkaline earth metals.

It is also noteworthy that composite materials incorporating cerium, such as pectin-cerium(IV) silicomolybdate, can demonstrate enhanced ion exchange capabilities. Furthermore, the synthesis conditions and the resulting crystallinity of the material play a crucial role in determining its ion exchange properties. Amorphous materials often exhibit higher ion exchange capacities than their crystalline counterparts.[1]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of ion exchange capacities. The column method followed by titration is a widely accepted procedure for this purpose.

Protocol for Determination of Ion Exchange Capacity (Column Method)

  • Preparation of the Ion Exchange Column:

    • A glass column (typically 1 cm in diameter) is packed with a known weight (e.g., 1.0 g) of the ion exchanger in its H⁺ form.

    • A plug of glass wool is placed at the bottom of the column to support the exchanger material.

    • The exchanger is washed with deionized water to remove any impurities and to ensure proper packing.

  • Conversion to H⁺ Form:

    • The ion exchanger is converted to the H⁺ form by passing a solution of a strong acid (e.g., 1 M HNO₃) through the column.

    • The column is then washed with deionized water until the effluent is neutral to pH paper, ensuring the removal of excess acid.

  • Elution of H⁺ Ions:

    • A standard solution of a salt containing the cation of interest (e.g., 1.0 M NaCl for determining the capacity for Na⁺) is passed through the column at a controlled flow rate (e.g., 0.5 mL/min).

    • The H⁺ ions in the exchanger are replaced by the cations from the salt solution.

    • The entire effluent containing the liberated H⁺ ions is collected in a flask.

  • Titration:

    • The collected effluent is titrated against a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein).

    • The endpoint of the titration indicates the complete neutralization of the eluted H⁺ ions.

  • Calculation of Ion Exchange Capacity:

    • The ion exchange capacity (IEC) in meq/g is calculated using the following formula:

      IEC (meq/g) = (V × M) / W

      Where:

      • V = Volume of NaOH solution used for titration (in mL)

      • M = Molarity of the NaOH solution (in mol/L)

      • W = Weight of the ion exchanger (in g)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the ion exchange capacity of an inorganic ion exchanger.

experimental_workflow prep Preparation of Ion Exchange Column h_form Conversion to H+ Form (Acid Treatment) prep->h_form Pack column wash1 Wash with DI Water (until neutral) h_form->wash1 Remove excess acid elution Elution of H+ Ions (Salt Solution) wash1->elution Ready for elution collection Collect Effluent (Liberated H+) elution->collection titration Titration with Standardized Base collection->titration Analyze effluent calculation Calculate Ion Exchange Capacity titration->calculation Determine moles of H+ result IEC (meq/g) calculation->result

Experimental workflow for IEC determination.

References

A Comparative Analysis of Self-Healing Corrosion Inhibitors: Cerium Molybdate vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of cerium molybdate (B1676688) as a smart, self-healing corrosion inhibitor reveals its promising performance in comparison to established alternatives like zinc phosphate (B84403) and strontium chromate (B82759). This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy, supported by detailed experimental protocols and visual representations of its mechanism and evaluation workflow.

Cerium molybdate is emerging as a highly effective, environmentally friendly alternative to traditional corrosion inhibitors, offering a unique self-healing capability. This "smart" functionality is activated in response to the local corrosive environment, allowing for the targeted release of inhibiting ions to repair breaches in protective coatings. This active protection mechanism offers significant advantages over the passive barrier protection provided by many conventional inhibitors.

Performance Comparison

The following table summarizes the key performance metrics for this compound, zinc phosphate, and strontium chromate based on available experimental data. It is important to note that performance can vary significantly depending on the substrate, coating formulation, and corrosive environment.

Performance MetricThis compoundZinc PhosphateStrontium Chromate
Inhibition Efficiency Up to 97% on aluminum alloys in neutral salt solutions[1][2]. A synergistic effect with Ce(IV) ions can yield up to 90% efficiency on steel in acidic environments[3].Varies widely with formulation and conditions. One study reported 30.262% efficiency at 40 ppm in a cooling water environment[4].Widely recognized as a highly effective inhibitor, particularly for aluminum alloys[1][5]. However, specific, comparable quantitative efficiency data is less readily available in the reviewed literature due to its well-established use.
Self-Healing Time Evidence of self-healing observed within 4 hours on steel substrates with cerium-modified molybdate coatings[6].Does not inherently possess a self-healing mechanism; provides protection through passivation and barrier formation[7][8].Primarily acts as a barrier and passivating agent. While it offers excellent protection, it does not exhibit a "smart" self-healing response to localized corrosion[1][2].
Corrosion Rate Demonstrates a significant reduction in corrosion rate. For example, potentiodynamic polarization studies on steel with cerium-modified molybdate coatings show a notable decrease in corrosion current density[6].Can reduce the corrosion rate of carbon steel significantly. In one instance, the corrosion rate in seawater was drastically reduced from 119.0457 mpy to 1.7754 mpy with a 60 ppm inhibitor concentration[4].Known to effectively reduce corrosion rates on various metals, particularly aluminum[1][5].
Mechanism of Action Mixed-type inhibitor: Molybdate (MoO₄²⁻) acts as an anodic inhibitor, forming a passive layer, while Cerium (Ce³⁺/Ce⁴⁺) acts as a cathodic inhibitor, precipitating as hydroxides/oxides at local cathodes[1][2].Primarily an anodic inhibitor that forms a protective phosphate layer on the metal surface[7][8].Acts as both an anodic and cathodic inhibitor, forming a passive layer and inhibiting the reduction of oxygen[2].

Experimental Protocols

To ensure objective and reproducible evaluation of corrosion inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key electrochemical and accelerated corrosion tests.

Sample Preparation

Proper sample preparation is fundamental to obtaining reliable corrosion testing results.

  • Substrate Cleaning: Metal substrates (e.g., steel or aluminum panels) are first degreased using a suitable solvent like acetone (B3395972) or ethanol.

  • Abrasion: The surfaces are then typically abraded with silicon carbide (SiC) paper of decreasing grit size (e.g., 240 followed by 600 grit) to create a uniform surface finish[6].

  • Rinsing and Drying: After abrasion, the samples are thoroughly rinsed with deionized water and dried with a stream of clean, dry air.

  • Coating Application: The protective coating containing the corrosion inhibitor is applied to the prepared substrate according to the manufacturer's specifications or the specific experimental design. The coating thickness should be uniform and controlled.

  • Curing: The coated samples are allowed to cure under specified conditions of temperature and humidity for a designated period.

  • Scribing (for self-healing evaluation): For tests evaluating self-healing properties, a scribe is made through the coating to the metal substrate using a sharp instrument. The dimensions of the scribe should be standardized[6].

Potentiodynamic Polarization

This technique is used to determine the corrosion current (i_corr) and corrosion potential (E_corr), which are indicative of the corrosion rate.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the coated sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)[9].

  • Electrolyte: The electrolyte is typically a 3.5% or 5% NaCl solution to simulate a saline environment[9][10].

  • Open Circuit Potential (OCP): The OCP is monitored for a period (e.g., 30-60 minutes) until a stable potential is reached[10].

  • Polarization Scan: The potential is then scanned from a cathodic potential relative to the OCP to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s or 1 mV/s)[6][9][11].

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Electrolyte: A 3.5% NaCl solution is commonly used[2].

  • Measurement Parameters: The impedance is measured at the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz[2][11]. A small amplitude AC voltage (e.g., 10-50 mV) is applied to the system[2][11].

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as coating resistance (R_c), charge transfer resistance (R_ct), and double-layer capacitance (C_dl), which relate to the coating's protective properties and the corrosion rate.

Salt Spray Test (ASTM B117)

This is an accelerated corrosion test used to assess the performance of coatings in a corrosive environment.

  • Apparatus: A standardized salt spray cabinet is used.

  • Test Solution: A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2 is atomized to create a salt fog[3][5].

  • Temperature: The chamber is maintained at a constant temperature of 35°C[3][5].

  • Sample Placement: The scribed, coated panels are placed in the cabinet at an angle of 15-30 degrees from the vertical[5].

  • Duration: The test duration can range from 24 to over 1000 hours, depending on the expected performance of the coating[5].

  • Evaluation: The samples are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The results are often rated according to standardized scales (e.g., ASTM D1654).

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the self-healing mechanism of this compound and a typical experimental workflow for its validation.

SelfHealingMechanism cluster_coating Protective Coating cluster_environment Corrosive Environment cluster_metal Metal Substrate cluster_healing Self-Healing Process CeMo This compound (Ce₂(MoO₄)₃) CeIons Ce³⁺ / Ce⁴⁺ Ions CeMo->CeIons Releases MoIons MoO₄²⁻ Ions CeMo->MoIons Releases Damage Coating Damage (Scribe) CorrosiveIons Corrosive Ions (e.g., Cl⁻) Damage->CorrosiveIons Exposure CorrosiveIons->CeMo Triggers Release Anode Anodic Site (Metal Oxidation) AnodicInhibition Anodic Inhibition (Passive Layer Formation) Anode->AnodicInhibition Forms Cathode Cathodic Site (Oxygen Reduction) CathodicInhibition Cathodic Inhibition (Precipitation of Ce(OH)₃/CeO₂) Cathode->CathodicInhibition Forms CeIons->Cathode Migrates to MoIons->Anode Migrates to ProtectiveLayer Formation of Protective Layer AnodicInhibition->ProtectiveLayer CathodicInhibition->ProtectiveLayer

Self-healing mechanism of this compound.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis & Evaluation cluster_comparison 4. Performance Comparison A Substrate Cleaning & Abrasion B Coating Application A->B C Curing B->C D Scribing C->D E Potentiodynamic Polarization D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G Salt Spray Test (ASTM B117) D->G H Determine Corrosion Rate (i_corr, E_corr) E->H I Model Impedance Data (R_c, R_ct) F->I J Visual Inspection & Rating G->J L Compare Inhibition Efficiency H->L M Evaluate Self-Healing Performance I->M K Characterize Healed Area (SEM/EDX) J->K K->M

Experimental workflow for inhibitor validation.

References

A Comparative Guide to the Dielectric Properties of Pure and Antimony-Doped Cerium Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Drug Development

This guide provides an objective comparison of the dielectric properties of pure and antimony (Sb)-doped cerium molybdate (B1676688). The inclusion of experimental data, detailed methodologies, and workflow visualizations aims to support researchers in understanding the effects of doping on this promising ceramic material. The data presented is primarily based on a study by Rehman et. al. (2023), which systematically investigated the impact of varying concentrations of antimony as a dopant.[1][2]

Overview of Dielectric Properties

Doping cerium molybdate with antimony has been shown to significantly alter its dielectric properties. The introduction of Sb atoms into the this compound lattice leads to an increase in the dielectric constant and a decrease in the dielectric loss.[1] These changes are attributed to increased dislocations and defects in the doped samples, which provide additional sites for electron hopping and influence the material's response to an external electric field.[1]

Quantitative Data Comparison

The following table summarizes the key dielectric parameters for pure this compound and this compound doped with varying concentrations of antimony, as measured at a frequency of 20 Hz.

Material CompositionDielectric Constant (ε')Dielectric Loss (tanδ)AC Conductivity (σac) (S/m)
Ce₂(MoO₄)₃ (Pure)Not explicitly stated, but lower than doped samples3.8442.270
Ce₂₋ₓSbₓ(MoO₄)₃ (x = 0.01)Not explicitly stated, but increased with doping1.583Not explicitly stated
Ce₂₋ₓSbₓ(MoO₄)₃ (x = 0.03)Not explicitly stated, but increased with doping1.576Not explicitly stated
Ce₂₋ₓSbₓ(MoO₄)₃ (x = 0.05)Not explicitly stated, but increased with doping1.577Not explicitly stated
Ce₂₋ₓSbₓ(MoO₄)₃ (x = 0.07)Not explicitly stated, but increased with doping1.807Not explicitly stated
Ce₂₋ₓSbₓ(MoO₄)₃ (x = 0.09)2.856 x 10⁸1.64717.141

Data sourced from Rehman et. al. (2023).[1][2]

Experimental Protocols

Synthesis of Pure and Sb-Doped this compound (Co-Precipitation Method)

This protocol describes the synthesis of a series of Ce₂₋ₓSbₓ(MoO₄)₃ nanoparticles, where x ranges from 0.00 (pure) to 0.09.[1][2]

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of cerium(III) nitrate in deionized water.

    • Prepare a 0.1 M solution of ammonium molybdate in deionized water.

    • For doped samples, prepare a stock solution of antimony chloride. Stoichiometric amounts of the antimony chloride solution are added to the cerium nitrate solution to achieve the desired doping concentrations (x = 0.01, 0.03, 0.05, 0.07, 0.09).[1][2]

  • Co-Precipitation:

    • The ammonium molybdate solution is added dropwise to the cerium nitrate solution (or the cerium/antimony solution for doped samples) under constant stirring.

    • The pH of the resulting mixture is adjusted to approximately 9 by the slow addition of ammonia solution. This induces the co-precipitation of the precursors.

  • Washing and Drying:

    • The precipitate is collected by centrifugation or filtration and washed several times with deionized water to remove any unreacted ions.

    • The washed precipitate is then dried in an oven at a suitable temperature (e.g., 80-100 °C) to remove the water.

  • Calcination:

    • The dried powder is calcined in a furnace at an elevated temperature (e.g., 500-800 °C) for a specified duration to obtain the final crystalline this compound or Sb-doped this compound nanoparticles.[1]

Dielectric Property Measurement (Impedance Spectroscopy)

Impedance spectroscopy is a powerful technique to characterize the electrical properties of ceramic materials.[3][4][5][6][7]

Equipment:

  • Impedance Analyzer

  • Sample holder with electrodes

  • Furnace with temperature controller

Procedure:

  • Sample Preparation:

    • The synthesized this compound powder (pure or doped) is pressed into a pellet of a defined diameter and thickness using a hydraulic press.

    • The pellet is then sintered at a high temperature to achieve a dense ceramic body.

    • Conductive electrodes (e.g., silver paste or platinum) are applied to the parallel faces of the pellet to ensure good electrical contact.[3]

  • Measurement Setup:

    • The prepared pellet is placed in the sample holder, which is then placed inside the furnace.

    • The electrodes of the sample holder are connected to the impedance analyzer.

  • Data Acquisition:

    • The impedance analyzer applies a small AC voltage of varying frequency across the sample.

    • The resulting current and the phase shift between the voltage and current are measured over a wide frequency range (e.g., 20 Hz to several MHz).[5]

    • The measurements can be performed at different temperatures by controlling the furnace temperature.

  • Data Analysis:

    • The complex impedance (Z*) is recorded by the instrument.

    • From the complex impedance, the dielectric constant (ε'), dielectric loss (tanδ), and AC conductivity (σac) can be calculated using the following relationships:

      • ε' = (t * C) / (ε₀ * A)

      • tanδ = ε'' / ε'

      • σac = ω * ε₀ * ε'' where:

      • t is the thickness of the pellet

      • C is the capacitance

      • ε₀ is the permittivity of free space

      • A is the cross-sectional area of the electrode

      • ε'' is the imaginary part of the permittivity

      • ω is the angular frequency

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and characterization of pure and doped this compound.

experimental_workflow cluster_synthesis Synthesis (Co-Precipitation) cluster_characterization Characterization precursors Prepare Precursor Solutions (Cerium Nitrate, Ammonium Molybdate, Antimony Chloride) mixing Mix and Adjust pH to Induce Precipitation precursors->mixing wash_dry Wash and Dry the Precipitate mixing->wash_dry calcination Calcine Powder to Form Nanoparticles wash_dry->calcination pelletize Press Powder into a Pellet calcination->pelletize Synthesized Powder sinter Sinter the Pellet pelletize->sinter electrodes Apply Electrodes sinter->electrodes impedance Impedance Spectroscopy Measurement electrodes->impedance analysis Calculate Dielectric Properties impedance->analysis comparison Compare Dielectric Properties of Pure vs. Doped Samples analysis->comparison Quantitative Data logical_relationship doping Antimony (Sb) Doping in this compound Lattice defects Increased Dislocations and Defects doping->defects hopping Additional Sites for Electron Hopping defects->hopping dielectric_constant Increased Dielectric Constant defects->dielectric_constant dielectric_loss Decreased Dielectric Loss defects->dielectric_loss conductivity Increased AC Conductivity hopping->conductivity

References

Safety Operating Guide

Proper Disposal of Cerium Molybdate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

Cerium molybdate (B1676688) (Ce₂(MoO₄)₃) is a chemical compound utilized in various research and development applications. While not classified as a combustible substance, proper handling and disposal are crucial to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe disposal of cerium molybdate in a laboratory setting, adhering to standard safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound may cause damage to organs through prolonged or repeated exposure.[1] Standard laboratory practice dictates the use of safety glasses or goggles, chemical-resistant gloves, and a lab coat. In situations where dust may be generated, a NIOSH-approved respirator is recommended to prevent inhalation.[2]

In the event of a spill, the primary objective is to clean the area without creating airborne dust. Use dry cleanup methods such as gently sweeping or using a vacuum equipped with a HEPA filter.[3] The collected material should be placed in a clearly labeled, sealed container for disposal. Avoid contact with skin and eyes.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueSource
Chemical Formula Ce₂(MoO₄)₃N/A
CAS Number 13454-70-1[3]
Melting Point 973 °C / 1783.4 °F[2]
Solubility Insoluble in water[2][4]
OSHA PEL (TWA) 10 mg/m³[2]
ACGIH TLV (TWA) 0.5 mg/m³[2]
NIOSH REL (TWA) 3 mg/m³[2]

Operational Plan for Disposal

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a solid, insoluble metal compound, this compound waste must be treated as hazardous until proven otherwise.

Experimental Protocol: Waste Characterization

For waste streams containing this compound where the composition is not fully known, a waste characterization must be performed. This typically involves the Toxicity Characteristic Leaching Procedure (TCLP).

Objective: To determine if the waste leaches hazardous constituents at concentrations exceeding regulatory limits.

Methodology (Based on EPA Method 1311 - TCLP):

  • A representative sample of the solid waste is obtained.

  • The pH of the sample is determined to select the appropriate extraction fluid.

  • The solid sample is mixed with an extraction fluid (typically an acetic acid/sodium hydroxide (B78521) solution) at a 20:1 liquid-to-solid ratio.[5]

  • The mixture is agitated in a sealed vessel for 18 hours to simulate landfill leaching.[3][5]

  • The mixture is then filtered through a 0.6–0.8 µm glass fiber filter to separate the liquid extract (leachate) from the solid waste.

  • The leachate is then analyzed to determine the concentration of cerium, molybdenum, and any other potential contaminants of concern.

  • The results are compared to the regulatory limits set by the EPA to determine if the waste is characteristically hazardous.

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the proper disposal of this compound waste from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify the waste as solid this compound or materials contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels).
  • Segregate this compound waste from other waste streams, such as liquid, halogenated, or non-hazardous waste, to prevent dangerous reactions.[6]

2. Containerization:

  • Place the solid this compound waste into a designated, leak-proof container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container with a screw-top lid is recommended.
  • Ensure the container is in good condition, with no cracks or defects.
  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Labeling:

  • Label the waste container clearly and accurately as soon as the first particle of waste is added.
  • The label should include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The specific hazard characteristics (e.g., "Toxic")
  • The date accumulation started.
  • The name and contact information of the generating researcher or lab.

4. Storage (in a Satellite Accumulation Area - SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.
  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
  • Ensure the storage area is away from incompatible materials.

5. Arranging for Disposal:

  • Once the container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

6. Record Keeping:

  • Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is part of the "cradle to grave" tracking system for hazardous waste.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other waste streams B->C D Place in a compatible, sealed container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Container is full or waste generation is complete F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Waste is transported to a permitted disposal facility H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cerium Molybdate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of cerium molybdate (B1676688) in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

Cerium molybdate (Ce₂(MoO₄)₃) is a chemical compound utilized in various research applications. While specific toxicological data for this compound is not extensively documented, a comprehensive understanding of its constituent elements, cerium and molybdate, necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from its components. Cerium compounds can be irritating to the eyes, skin, and respiratory tract.[1][2][3][4] Molybdate compounds may also cause irritation and can be harmful if swallowed or inhaled.[5][6] Prolonged or repeated exposure to this compound may cause damage to organs.[7] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Hazard Recommended Personal Protective Equipment (PPE) Specifications & Best Practices
Inhalation NIOSH-approved respirator (e.g., N95 or higher)Required when handling powders or generating dust. Ensure proper fit testing and use in a well-ventilated area or fume hood.
Eye Contact Chemical safety goggles or a face shieldMust provide a complete seal around the eyes to protect from dust and splashes.[8][9]
Skin Contact Chemical-resistant gloves (Nitrile rubber recommended)Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves properly.[3][5]
Fully-buttoned lab coatShould be worn at all times in the laboratory to protect skin and clothing from contamination.[8]
Ingestion No specific PPEDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound.[2][7]

Operational Workflow for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to cleanup.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon After experiment cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal cleanup_ppe Doff PPE cleanup_disposal->cleanup_ppe wash Wash Hands cleanup_ppe->wash Final Step

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7]

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as outlined in the table above.

  • Prepare the Work Area: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Cover the work surface with absorbent, disposable liners. Have spill cleanup materials readily available.

2. Handling:

  • Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion. Use non-sparking tools.[10]

  • Transfer: Carefully transfer the compound to the reaction vessel. Avoid creating dust. If a solution is being prepared, add the solid to the solvent slowly to prevent splashing.

3. Cleanup:

  • Decontamination: Clean all non-disposable equipment and the work surface with an appropriate solvent and then soap and water.

  • Spill Response: In case of a spill, evacuate the immediate area. For small spills of solid material, gently cover with an absorbent material and then carefully sweep it into a designated waste container.[7] Do not use compressed air for cleaning.[2] For larger spills, follow your institution's emergency procedures.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used gloves, absorbent paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[5][11][12]

Disposal Procedure:

  • This compound waste is considered hazardous.[11][12]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Do not dispose of this compound down the drain or in regular trash.[10][12]

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

G Disposal Pathway for this compound Waste cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Liners, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste This compound Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs Contact EHS for Pickup solid_container->ehs liquid_container->ehs disposal_co Licensed Hazardous Waste Disposal ehs->disposal_co

Caption: The required pathway for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.